DSPE-PEG-Fluor 647,MW 2000
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C82H131N4Na4O24PS4 |
|---|---|
Molecular Weight |
1808.1 g/mol |
IUPAC Name |
tetrasodium;(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate |
InChI |
InChI=1S/C82H135N4O24PS4.4Na/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39-47-78(88)107-66-68(110-79(89)48-40-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2)67-109-111(91,92)108-59-55-84-80(90)106-61-60-105-58-54-83-77(87)46-38-35-41-53-82(5)72-65-70(115(102,103)104)50-52-74(72)86(57-43-63-113(96,97)98)76(82)45-37-34-36-44-75-81(3,4)71-64-69(114(99,100)101)49-51-73(71)85(75)56-42-62-112(93,94)95;;;;/h34,36-37,44-45,49-52,64-65,68H,6-33,35,38-43,46-48,53-63,66-67H2,1-5H3,(H6-,83,84,87,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104);;;;/q;4*+1/p-4/t68-,82?;;;;/m1..../s1 |
InChI Key |
HNVMMZMSKUXHAO-ASEFSENDSA-J |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)OCCOCCNC(=O)CCCCCC\1(C2=C(C=CC(=C2)S(=O)(=O)[O-])N(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCS(=O)(=O)[O-])CCCS(=O)(=O)[O-])C)OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCNC(=O)CCCCCC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])N(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCS(=O)(=O)[O-])CCCS(=O)(=O)[O-])C)OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to DSPE-PEG-Fluor 647
This guide provides a detailed overview of the structure, properties, and applications of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-Fluor 647 (DSPE-PEG-Fluor 647), a fluorescently labeled phospholipid commonly utilized in biomedical research and drug delivery.
Molecular Structure and Components
DSPE-PEG-Fluor 647 is an amphiphilic molecule composed of three key functional units: a lipid anchor (DSPE), a hydrophilic polymer spacer (PEG), and a fluorescent dye (Fluor 647).[1][2][3] This tripartite structure allows for its seamless integration into lipid-based nanostructures, such as liposomes and micelles, providing a stable fluorescent label for imaging and tracking.
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This is a saturated phospholipid that serves as the hydrophobic anchor.[1][2] The two stearoyl acyl chains embed within the lipid bilayer of a liposome (B1194612) or the hydrophobic core of a nanoparticle, ensuring stable incorporation.
-
PEG (Polyethylene Glycol): The PEG chain is a flexible, hydrophilic polymer that acts as a spacer.[4] It extends from the lipid surface into the aqueous environment, creating a hydrated layer. This "stealth" layer reduces recognition by the reticuloendothelial system (RES), thereby prolonging circulation time in vivo.[4] The molecular weight of the PEG chain can vary, with common variants being 2000 Da and 5000 Da.[1][2][3]
-
Fluor 647: This is a bright, far-red fluorescent dye that is covalently linked to the distal end of the PEG chain.[3] Fluor 647 is a cyanine-based dye, analogous to Alexa Fluor 647, and is well-suited for in vivo imaging due to its emission in a spectral region where tissue autofluorescence is minimized.[1][5]
Below is a diagram illustrating the logical relationship between the core components of the DSPE-PEG-Fluor 647 molecule.
Physicochemical Properties and Quantitative Data
The combination of its constituent parts gives DSPE-PEG-Fluor 647 unique properties that are advantageous for its applications in drug delivery and bioimaging. The key quantitative parameters are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight (PEG) | ~2000 Da or ~5000 Da (Average) | [1][2][5][6] |
| Excitation Maximum (Ex) | ~648 nm | [1][5] |
| Emission Maximum (Em) | ~671 nm | [1][5] |
| Purity | Typically ≥95% | [7] |
| Physical Form | Powder | [5][6] |
| Storage Conditions | -20°C, protected from light | [5][6][7] |
Experimental Protocols
DSPE-PEG-Fluor 647 is most commonly used as a component in the formulation of fluorescently labeled liposomes. The following section details a standard protocol for the preparation and characterization of these liposomes.
Preparation of Fluor 647-Labeled Liposomes via Film Hydration
The lipid film hydration technique is a robust and widely used method for preparing liposomes.[8][9]
Materials:
-
Primary structural lipid (e.g., DSPC or Egg PC)
-
Cholesterol
-
DSPE-PEG(2000)
-
DSPE-PEG(2000)-Fluor 647
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., DSPC, Cholesterol, DSPE-PEG, and DSPE-PEG-Fluor 647) in chloroform in a round-bottom flask. A typical molar ratio might be 55:40:4.5:0.5.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[9]
-
Further dry the film under high vacuum for at least 2-4 hours to remove any residual solvent.[8]
-
-
Hydration:
-
Hydrate the dry lipid film with the desired aqueous buffer (e.g., PBS) by vortexing or gentle agitation at a temperature above the phase transition temperature (Tc) of the primary lipid (e.g., >55°C for DSPC).[9] This results in the formation of multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm or 200 nm) using a lipid extruder.[10] This process should also be performed above the Tc of the lipid.
-
-
Purification:
-
Remove any unencapsulated material or free dye by size exclusion chromatography or dialysis.
-
Characterization of Liposomes
-
Size and Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the liposomes, which can influence stability and interaction with cells.[11]
-
Fluorescence: Confirm the incorporation of the dye and quantify the labeling efficiency using fluorescence spectroscopy.
Experimental Workflow and Visualization
The following diagram illustrates a typical workflow for using DSPE-PEG-Fluor 647-labeled liposomes in a cellular uptake and imaging experiment.
This workflow demonstrates the practical application of DSPE-PEG-Fluor 647, from the synthesis of the imaging agent to the final data analysis, highlighting its role in tracking the cellular fate of nanocarriers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DSPE-PEG-Fluor 647, MW 2,000 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. DSPE-PEG-Fluor 647 (MW 2000)_TargetMol [targetmol.com]
- 6. DSPE-PEG-Fluor 647,MW 5000_TargetMol [targetmol.com]
- 7. DSPE-PEG-Fluor 647, MW 5,000, Alexa Fluor 647-PEG-DSPE MW 5,000 equivalent | BroadPharm [broadpharm.com]
- 8. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fusogenic liposome-enhanced cytosolic delivery of magnetic nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03094A [pubs.rsc.org]
- 11. Synthesis and Evaluation of A Novel Ligand for Folate-mediated Targeting liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Properties of DSPE-PEG-Fluor 647: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] labeled with Fluor 647 (DSPE-PEG-Fluor 647). Understanding these core physicochemical properties is paramount for the successful design, formulation, and application of this fluorescent lipid conjugate in fields ranging from drug delivery and nanomedicine to advanced cellular imaging.
Solubility Profile
DSPE-PEG-Fluor 647 is an amphiphilic molecule, possessing a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor and a hydrophilic poly(ethylene glycol) (PEG) chain, capped with the Fluor 647 fluorophore. This structure dictates its solubility characteristics, which are crucial for formulation and handling.
Qualitative Solubility
The dual nature of DSPE-PEG-Fluor 647 allows for its dissolution in a range of solvents. The lipid portion confers solubility in organic solvents, while the PEG chain enhances its dispersibility in aqueous media.
Quantitative Solubility Data
Precise quantitative solubility for DSPE-PEG-Fluor 647 is not extensively published. However, data from structurally similar DSPE-PEG compounds provide valuable insights into its expected solubility. The presence of the Fluor 647 dye is not expected to dramatically alter the overall solubility profile.
| Solvent | Compound | Molecular Weight (PEG) | Concentration | Conditions |
| Aqueous Media | ||||
| Water | DSPE-PEG | 2000 Da | ~10 mg/mL | With slight vortexing |
| Water | DSPE-PEG | 2000 Da | 25 mg/mL | Requires ultrasonication and heating to 60°C[1] |
| Phosphate-Buffered Saline (PBS) | DSPE-PEG-Fluor 647 | Not Specified | Forms micelles/liposomes | Readily dispersible to form nanostructures |
| Organic Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | DSPE-PEG | 2000 Da | 50 mg/mL | Requires ultrasonication[1] |
| Ethanol | DSPE-PEG | 2000 Da | 25 mg/mL | Requires ultrasonication and heating to 60°C[1] |
| Chloroform | DSPE-PEG | 2000 Da | Soluble | Commonly used for initial dissolution |
| Chloroform:Methanol (B129727) (85:15 v/v) | DSPE-PEG Amine | 2000 Da | 5 mg/mL | Soluble |
| Dimethylformamide (DMF) | DSPE-PEG Amine | 2000 Da | 11 mg/mL | Soluble |
Note: The solubility of DSPE-PEG conjugates is dependent on the length of the PEG chain, with shorter chains generally exhibiting lower aqueous solubility.
Stability Profile
The stability of DSPE-PEG-Fluor 647 is a critical parameter that influences its shelf-life, performance in biological systems, and the reproducibility of experimental results. The primary modes of degradation are hydrolysis of the phospholipid esters and photobleaching of the fluorophore.
Chemical Stability: Hydrolysis
The ester linkages in the DSPE anchor are susceptible to hydrolysis. This process is significantly influenced by pH and temperature.
-
pH-Dependence : The rate of hydrolysis is minimized at a pH of approximately 6.5.[2] Conditions that are more acidic (pH < 6) or alkaline (pH > 7.5) will accelerate the degradation of the ester bonds.[2]
-
Temperature Effects : Elevated temperatures increase the rate of hydrolysis.[2] Studies on DSPE-PEG have shown that heating to 60°C in unbuffered water or acidic buffers can lead to detectable hydrolysis within hours.[2]
-
Buffer Effects : The choice of buffer can impact stability. Notably, DSPE-PEG has shown to be stable in phosphate-buffered saline (PBS) at pH 7.4, with no significant hydrolysis observed even after incubation at elevated temperatures for short periods.[2]
Photostability
The Fluor 647 component of the conjugate is a far-red fluorescent dye. While relatively robust, it is susceptible to photobleaching upon prolonged exposure to excitation light. The stability of the fluorophore is also influenced by its chemical environment.
Long-Term Storage and Handling
For optimal stability, DSPE-PEG-Fluor 647 should be stored under controlled conditions.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage[3] | Minimizes chemical degradation and hydrolysis. |
| Light | Protect from light[3] | Prevents photobleaching of the Fluor 647 dye. |
| Atmosphere | Store under an inert gas (e.g., nitrogen or argon)[3] | Reduces oxidative degradation. |
| In Solution | -80°C for up to 6 months; -20°C for up to 1 month[3] | Recommended for stock solutions to ensure stability. |
Experimental Protocols
The following sections detail methodologies for assessing the solubility and stability of DSPE-PEG-Fluor 647.
Protocol for Determining Aqueous Solubility
This protocol is adapted from a general method for determining the aqueous solubility of compounds using a 96-well filter plate and UV/Vis spectroscopy. Due to the fluorescence of Fluor 647, fluorescence spectroscopy can be used as a more sensitive detection method.
Materials:
-
DSPE-PEG-Fluor 647
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well filter plates (e.g., MultiScreen Solubility Filter Plate)
-
96-well UV/Vis or fluorescence compatible plates
-
Multichannel pipettor
-
Plate shaker
-
Vacuum manifold
-
UV/Vis or fluorescence microplate reader
Procedure:
-
Prepare a Stock Solution: Accurately weigh DSPE-PEG-Fluor 647 and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Prepare Test Solutions: In a 96-well filter plate, add 190 µL of PBS (pH 7.4) to each well. Add 10 µL of the DSPE-PEG-Fluor 647 stock solution to the buffer in each well. This results in a 5% DMSO co-solvent concentration.[4]
-
Equilibration: Cover the plate and shake gently (150-250 rpm) at room temperature for 1.5 to 2 hours to allow the solution to reach equilibrium.[4]
-
Filtration: Place the filter plate on a vacuum manifold and filter the contents into a clean 96-well collection plate. This removes any precipitated material.[4]
-
Quantification:
-
Transfer an aliquot of the filtrate to a fresh 96-well plate suitable for fluorescence or UV/Vis measurements.
-
Prepare a standard curve of DSPE-PEG-Fluor 647 in a 95:5 PBS:DMSO mixture.
-
Measure the absorbance or fluorescence of the samples and standards. The excitation/emission maxima for Fluor 647 are approximately 650/670 nm.
-
Calculate the concentration of the dissolved DSPE-PEG-Fluor 647 in the filtrate by comparing its signal to the standard curve. This concentration represents the aqueous solubility under the tested conditions.
-
Protocol for Assessing Hydrolytic Stability
This protocol utilizes High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) to monitor the degradation of DSPE-PEG-Fluor 647 over time.
Materials:
-
DSPE-PEG-Fluor 647
-
Buffers of varying pH (e.g., pH 5.0, 6.5, 7.4, 9.0)
-
HPLC-grade solvents (e.g., methanol, ammonium (B1175870) acetate)
-
Reverse-phase HPLC system with ELSD or MS detector
-
C18 HPLC column
-
Incubator or water bath
Procedure:
-
Sample Preparation: Prepare solutions of DSPE-PEG-Fluor 647 at a known concentration (e.g., 1 mg/mL) in the different pH buffers.
-
Incubation: Incubate the prepared solutions at a set temperature (e.g., 4°C, 25°C, and an accelerated condition of 40°C or 60°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.
-
HPLC Analysis:
-
Inject the aliquot into the HPLC system.
-
A suitable mobile phase for separating the intact DSPE-PEG-Fluor 647 from its hydrolysis products (lyso-lipid and free fatty acid) could be a gradient of methanol and an ammonium acetate (B1210297) buffer.[5]
-
The ELSD or MS detector will allow for the quantification of the non-chromophoric lipid components.
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact DSPE-PEG-Fluor 647 and its degradation products based on retention times and/or mass-to-charge ratio.
-
Calculate the percentage of remaining intact DSPE-PEG-Fluor 647 at each time point by comparing the peak area to the initial (time 0) peak area.
-
Plot the percentage of intact conjugate versus time for each pH and temperature condition to determine the degradation kinetics.
-
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the hydrolytic stability of DSPE-PEG-Fluor 647.
Factors Influencing DSPE-PEG-Fluor 647 Stability
Caption: Key factors impacting the stability of DSPE-PEG-Fluor 647.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
Critical Micelle Concentration of DSPE-PEG-2000: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical micelle concentration (CMC) of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG-2000), a crucial parameter for the formulation of micelle-based drug delivery systems. This document outlines the quantitative CMC values reported in the literature, details the experimental protocols for their determination, and illustrates the underlying principles of DSPE-PEG-2000's function in drug delivery.
Quantitative Data on the Critical Micelle Concentration of DSPE-PEG-2000
The CMC of DSPE-PEG-2000 is the concentration at which individual lipid molecules (unimers) begin to self-assemble into micelles. This value is highly dependent on the solvent composition, particularly the ionic strength. The presence of salts in buffer solutions can significantly decrease the CMC compared to pure water. Below is a summary of reported CMC values for DSPE-PEG-2000 under different conditions.
| Solvent/Buffer System | CMC Value (µM) | Molar Equivalent (M) | Reference(s) |
| Pure Water | 10 - 20 | 1 x 10-5 - 2 x 10-5 | [1] |
| HEPES Buffered Saline | 0.5 - 1.0 | 5 x 10-7 - 1 x 10-6 | |
| Not Specified | ~1 | 1 x 10-6 | |
| Not Specified | 0.5 - 1.5 | 5 x 10-7 - 1.5 x 10-6 |
Experimental Protocols for CMC Determination
The determination of the CMC is critical for understanding and optimizing the performance of DSPE-PEG-2000 in drug delivery applications. Several methods can be employed, with fluorescence spectroscopy and surface tension measurements being among the most common.
Fluorescence Spectroscopy using a Pyrene (B120774) Probe
This method is highly sensitive and relies on the change in the fluorescence properties of a probe, such as pyrene, as it partitions from a polar aqueous environment to the non-polar core of the micelles.
Materials:
-
DSPE-PEG-2000
-
Pyrene
-
Appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Organic solvent for pyrene stock solution (e.g., acetone (B3395972) or ethanol)
-
Spectrofluorometer
Procedure:
-
Preparation of DSPE-PEG-2000 Solutions: Prepare a series of DSPE-PEG-2000 solutions in the desired aqueous buffer, with concentrations spanning the expected CMC.
-
Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., 6x10-6 M in acetone).
-
Sample Preparation: To each DSPE-PEG-2000 solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 0.5 µM to 7x10-7 M.[2] Ensure the volume of the organic solvent is minimal (e.g., ~0.1% of the final volume) to avoid affecting the micellization process.[2] Alternatively, the solvent can be evaporated after adding the pyrene stock.[2]
-
Equilibration: Allow the samples to equilibrate, typically by incubating them in the dark to allow for the partitioning of pyrene into the micellar cores.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. For pyrene, the excitation wavelength is typically set around 334 nm, and the emission spectrum is recorded from 350 to 450 nm.[3]
-
Data Analysis: A key parameter is the ratio of the intensities of the first (I1 at ~372 nm) and third (I3 at ~383 nm) vibronic peaks of the pyrene emission spectrum (I1/I3) or the inverse ratio (I3/I1).[3][4] This ratio is sensitive to the polarity of the microenvironment of the pyrene molecules. Plot the I1/I3 or I3/I1 ratio as a function of the logarithm of the DSPE-PEG-2000 concentration. The CMC is determined from the inflection point of this curve, which signifies the onset of micelle formation and the partitioning of pyrene into the hydrophobic micellar core.[4]
Surface Tension Measurement
This classic method is based on the principle that surfactants, like DSPE-PEG-2000, reduce the surface tension of a solution. Once micelles form, the concentration of free monomers in the solution remains relatively constant, leading to a plateau in the surface tension measurements.
Materials:
-
DSPE-PEG-2000
-
High-purity water or desired aqueous buffer
-
Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)
Procedure:
-
Solution Preparation: Prepare a series of DSPE-PEG-2000 solutions in high-purity water or the chosen buffer, with concentrations ranging from well below to well above the anticipated CMC.
-
Surface Tension Measurement: Measure the surface tension of each solution using a calibrated tensiometer. It is crucial to ensure the cleanliness of the ring or plate and to allow the system to reach equilibrium before each measurement.
-
Data Plotting: Plot the surface tension as a function of the logarithm of the DSPE-PEG-2000 concentration.
-
CMC Determination: The resulting plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a point where the surface tension becomes relatively constant.[5] The concentration at which this break occurs is the CMC.[5][6] This point can be determined by the intersection of the two linear portions of the graph.[5][6]
DSPE-PEG-2000 in Drug Delivery: The "Stealth" Effect
DSPE-PEG-2000 is a cornerstone of "stealth" liposome (B1194612) and micelle technology. The PEGylated surface of the nanocarrier creates a hydrophilic shield that reduces recognition and uptake by the mononuclear phagocyte system (MPS), also known as the reticuloendothelial system (RES).[7] This "stealth" characteristic prolongs the circulation time of the drug-loaded nanoparticles, thereby increasing the probability of their accumulation at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[8]
Below is a diagram illustrating the workflow of a DSPE-PEG-2000-formulated nanocarrier in drug delivery.
Caption: Workflow of DSPE-PEG-2000 micelles in drug delivery.
This guide provides foundational knowledge on the critical micelle concentration of DSPE-PEG-2000 and its application. For specific experimental conditions and further details, researchers are encouraged to consult the primary literature cited.
References
- 1. Surface Engineering of Liposomes for Stealth Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. rsc.org [rsc.org]
- 4. Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. crodapharma.com [crodapharma.com]
- 8. nbinno.com [nbinno.com]
Biocompatibility of DSPE-PEGylated Lipids: A Technical Guide for Drug Development Professionals
Executive Summary
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG) is a critical component in the formulation of liposomal and lipid nanoparticle-based drug delivery systems. Its primary function is to create a hydrophilic protective layer, or "stealth" coating, which sterically hinders the adsorption of plasma proteins (opsonization), thereby prolonging circulation time and improving the pharmacokinetic profile of encapsulated therapeutics.[1][2] While generally considered biocompatible and recognized as safe (GRAS) by regulatory agencies, the interaction of DSPE-PEGylated lipids with biological systems is complex and can elicit a range of physiological responses.[3] This technical guide provides an in-depth analysis of the biocompatibility of DSPE-PEGylated lipids, focusing on cytotoxicity, immunogenicity, and in vivo behavior. Detailed experimental protocols and quantitative data are presented to aid researchers, scientists, and drug development professionals in the design and evaluation of safe and effective nanomedicines.
In Vitro Biocompatibility Assessment
Cytotoxicity
The cytotoxic potential of DSPE-PEGylated liposomes is a primary consideration in preclinical safety assessment. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to evaluate cell metabolic activity, which is an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies, representing the concentration of a substance required to inhibit a biological process by 50%.
Table 1: Cytotoxicity of DSPE-PEGylated Liposomes (IC50 Values)
| Formulation | Cell Line | IC50 (µM) | Reference |
| Cisplatin-containing liposomes (DOPE/CHEMS/DSPE-PEG2000) | A549 (Human Lung Cancer) | ~1.4 | [4] |
| Cisplatin-containing liposomes (DOPE/CHEMS/DSPE-PEG2000) | GLC4 (Human Small Cell Lung Carcinoma) | ~1.4 | [4] |
| Cisplatin-containing liposomes (DOPE/CHEMS/DSPE-PEG2000) | GLC4/CDDP (Cisplatin-resistant) | ~1.4 | [4] |
| Doxorubicin-encapsulated liposomes (APTEDB-PEG2000/PEG1000) | U87MG (Human Glioblastoma) | 0.29 | |
| Doxorubicin-encapsulated liposomes (APTEDB-PEG2000/PEG1000) | SCC-7 (Squamous Cell Carcinoma) | 0.42 | |
| ASNase-DMPC/DSPE-PEG 10% | MOLT-4 (Human Leukemia) | Lower than free ASNase | |
| PEG-spanlastics (Axitinib) | MCF-7 (Human Breast Cancer) | 0.68 | [5] |
| Free Axitinib | MCF-7 (Human Breast Cancer) | 1.1 | [5] |
Note: IC50 values can vary significantly based on the encapsulated drug, specific lipid composition, PEG chain length, cell line, and experimental conditions.
Hemocompatibility
Hemolysis, the rupture of red blood cells (RBCs), is a critical indicator of the compatibility of intravenously administered nanomedicines with blood components. DSPE-PEGylation generally improves the hemocompatibility of liposomes.
Table 2: Hemolytic Activity of DSPE-PEGylated Formulations
| Formulation | Concentration | Hemolysis (%) | Reference |
| TPOS and DSPE-PEG micelles | Up to 1000 µg/mL | < 5% | [6] |
| PEGylated arsonoliposomes | < 0.16 mg/mL | Minimal | [7] |
| Plain, Tf-, Pen-, and PenTf-liposomes | ≤ 500 nM | < 5% | [8] |
| Plain, Tf-, Pen-, and PenTf-liposomes | 1000 nM | 8.2 - 9.9% | [8] |
| Liposome (B1194612) formulations and free TE | Various | < 15% | [9] |
Immunogenicity of DSPE-PEGylated Lipids
Contrary to the initial belief that PEGylation renders nanoparticles immunologically inert, a growing body of evidence indicates that DSPE-PEGylated lipids can induce immune responses.[3] These responses are primarily categorized as the Accelerated Blood Clearance (ABC) phenomenon and Complement Activation-Related Pseudoallergy (CARPA).
Accelerated Blood Clearance (ABC) Phenomenon
The ABC phenomenon is characterized by the rapid clearance of PEGylated liposomes from the bloodstream upon repeated administration.[2] This is a T-cell-independent immune response mediated by the production of anti-PEG antibodies, predominantly of the IgM isotype.
Complement Activation-Related Pseudoallergy (CARPA)
CARPA is a non-IgE-mediated hypersensitivity reaction that can occur upon the first exposure to certain nanomedicines, including DSPE-PEGylated liposomes.[10] It is triggered by the activation of the complement system, a part of the innate immune system, leading to the release of anaphylatoxins (e.g., C3a, C5a) and the formation of the membrane attack complex (MAC).
Table 3: Complement Activation by DSPE-PEGylated Liposomes
| Formulation | Complement Marker | Result | Reference |
| PLD, IL, L-PLD, and VL-PLD with anti-PEG IgG and IgM | C3a desArg and SC5b-9 | Significant increase compared to controls | [11] |
| PEGylated liposomes (DPPC:DPPG) | SC5b-9 | Significant increase over baseline | [12] |
| HDAS-PEG liposomes | C4d, Bb, and SC5b-9 | Eliminated liposome-induced complement activation | [13] |
| DSPE-PEG liposomes | C4d, Bb, and SC5b-9 | Less effective in inhibiting complement activation than HDAS-PEG | [13] |
| PLD vs. IL with anti-PEG IgG and IgM | C3a desArg and SC5b-9 | ~25-75% less activation with IL compared to PLD | [14] |
| Various PEGylated liposomes | SC5b-9, C3a, C4d, Bb | Generally no or mild activation, except for CHOL-PEG2000 | [15] |
Cytokine Release
DSPE-PEGylated liposomes can interact with immune cells, leading to the release of various cytokines. The profile of cytokine release (e.g., pro-inflammatory vs. anti-inflammatory) is a key indicator of the immunomodulatory effects of a formulation.
Table 4: Modulation of Cytokine Release by DSPE-PEGylated Liposomes
| Formulation/System | Cell Type/Model | Cytokine(s) Measured | Effect | Reference |
| SIL (liposomes) | Macrophage-T cell crosstalk | IL-1β, TNF-α, IL-6, iNOS, COX-2, IL-4 | Reduction in pro-inflammatory markers, increase in anti-inflammatory IL-4 | [16] |
| Glibenclamide-loaded mApoE-MSLP-1 liposomes | BV2 microglia (LPS-stimulated) | TNF-α, IL-6 | Significant reduction | [17] |
| Neu-LPs (neutrophil-mimetic liposomes) | In vitro myocardial inflammation model (H9C2 and RAW 264.7 co-culture) | TNF-α, IL-1β, IL-6, CXCL2 | Significant decrease | [18] |
In Vivo Biocompatibility
Pharmacokinetics and Biodistribution
The primary advantage of DSPE-PEGylation is the extension of the circulation half-life of liposomes. The biodistribution profile determines the accumulation of the nanocarrier in various organs, which is crucial for both efficacy and potential toxicity.
Table 5: In Vivo Biodistribution of DSPE-PEGylated Liposomes in Mice (% Injected Dose per gram of tissue - %ID/g)
| Formulation | Organ | Time Point | %ID/g (approx.) | Reference |
| DSPC/Chol/DSPE-DTPA/DSPE-PEG2000 (63:30.5:1.5:5) | Blood | 24 h | > 10% | [1] |
| 0.9 mol% PEG 111In liposomes | Liver | - | Higher uptake than 6 mol% | [19] |
| 6 mol% PEG 111In liposomes | Liver | - | Lower uptake than 0.9 mol% | [19] |
| 0.9 mol% PEG 111In liposomes | Spleen | - | Higher uptake than 6 mol% | [19] |
| 6 mol% PEG 111In liposomes | Spleen | - | Lower uptake than 0.9 mol% | [19] |
| QUE/TMZ-NLs | Brain | - | Accumulation observed | [20] |
| QUE/TMZ-NLs | Liver | - | Substantial accumulation | [20] |
Note: Biodistribution is highly dependent on the animal model, liposome size, PEG density, and the presence of targeting ligands.
Acute Toxicity
In vivo acute toxicity studies are performed to determine the maximum tolerated dose (MTD) and the median lethal dose (LD50) of a formulation.
Table 6: In Vivo Acute Toxicity of DSPE-PEGylated Liposomes
| Formulation | Animal Model | Parameter | Value | Reference |
| DSPE-PEG DMSO+Flp | Swiss mice | LD50 | > 8 mg/kg | [21] |
| Long-circulating TQ-PEG-Lip | - | MTD | 7-fold increase compared to free TQ |
Experimental Protocols
MTT Cytotoxicity Assay
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight in a humidified atmosphere with 5% CO2 at 37°C.
-
Treatment: Replace the culture medium with fresh medium containing serial dilutions of the DSPE-PEGylated liposome formulation. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells with the test formulations for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the concentration.
Hemolysis Assay
Detailed Methodology:
-
RBC Preparation: Obtain fresh whole blood and centrifuge to pellet the red blood cells. Wash the RBCs multiple times with a cold phosphate-buffered saline (PBS) solution.
-
RBC Suspension: Prepare a diluted suspension of RBCs (e.g., 2-4% v/v) in PBS.
-
Incubation: In a 96-well plate or microcentrifuge tubes, mix the RBC suspension with various concentrations of the DSPE-PEGylated liposome formulation.
-
Controls: Include a negative control (RBCs in PBS) and a positive control for 100% hemolysis (RBCs in a lysis buffer like Triton X-100).
-
Incubation: Incubate the mixtures for a specified time (e.g., 1-4 hours) at 37°C with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Absorbance Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance at approximately 540 nm to quantify the amount of released hemoglobin.
-
Calculation: Calculate the percentage of hemolysis for each sample relative to the positive and negative controls.
Complement Activation Assay
Detailed Methodology (ELISA-based):
-
Serum Incubation: Incubate the DSPE-PEGylated liposomes with normal human serum at 37°C for a defined period (e.g., 30-60 minutes) to allow for complement activation.
-
Quenching: Stop the reaction by adding a buffer containing EDTA to chelate divalent cations essential for complement activation.
-
ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of complement activation markers such as SC5b-9 (terminal complement complex), C3a, and C4d in the serum samples.
-
Data Analysis: Compare the levels of complement activation markers in the liposome-treated samples to those in control samples (serum incubated with buffer).
Conclusion and Future Directions
DSPE-PEGylated lipids are indispensable tools in modern drug delivery, offering significant advantages in improving the pharmacokinetic properties of nanomedicines. However, their biocompatibility is not absolute and requires careful evaluation. The potential for immunogenic responses, such as the ABC phenomenon and CARPA, necessitates thorough preclinical screening. The methodologies and data presented in this guide provide a framework for assessing the biocompatibility of novel DSPE-PEGylated formulations. Future research should focus on developing strategies to mitigate the immunogenicity of PEG, such as the use of alternative hydrophilic polymers or modifications to the PEG structure itself, to further enhance the safety and efficacy of lipid-based nanotherapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and cytotoxicity of cisplatin-containing liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Delivery of docetaxel using pH-sensitive liposomes based on D-α-tocopheryl poly(2-ethyl-2-oxazoline) succinate: Comparison with PEGylated liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haemolytic activity of liposomes: effect of vesicle size, lipid concentration and polyethylene glycol-lipid or arsonolipid incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functionalized Liposomal Nanoparticles for Efficient Gene Delivery System to Neuronal Cell Transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accelerated Blood Clearance (ABC) Phenomenon Favors the Accumulation of Tartar Emetic in Pegylated Liposomes in BALB/c Mice Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipidated Peptidomimetic Ligand-Functionalized HER2 Targeted Liposome as Nano-Carrier Designed for Doxorubicin Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposomes with Low Levels of Grafted Poly(ethylene glycol) Remain Susceptible to Destabilization by Anti-Poly(ethylene glycol) Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Post-modification of preformed liposomes with novel non-phospholipid poly(ethylene glycol)-conjugated hexadecylcarbamoylmethyl hexadecanoic acid for enhanced circulation persistence in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Complement activation by PEGylated liposomes containing prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Dual Functionalized Liposomes for Selective Delivery of Poorly Soluble Drugs to Inflamed Brain Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted neutrophil-mimetic liposomes promote cardiac repair by adsorbing proinflammatory cytokines and regulating the immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improvement of Biodistribution and Therapeutic Index via Increase of Polyethylene Glycol on Drug-carrying Liposomes in an HT-29/luc Xenografted Mouse Model | Anticancer Research [ar.iiarjournals.org]
- 18. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Liposomal Fluopsin C: Physicochemical Properties, Cytotoxicity, and Antibacterial Activity In Vitro and over In Vivo MDR Klebsiella pneumoniae Bacteremia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
Principles of Fluorescence in Lipid Nanoparticles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical applications of fluorescence in the characterization of lipid nanoparticles (LNPs). From the selection of appropriate fluorescent probes to detailed experimental protocols and data interpretation, this document serves as a technical resource for researchers in the field of nanomedicine and drug delivery.
Core Principles of Fluorescence in Lipid Nanoparticles
Fluorescence is a powerful analytical tool for studying lipid nanoparticles, enabling researchers to track their biodistribution, cellular uptake, and structural integrity in real-time.[1][2] The incorporation of fluorescent molecules, or fluorophores, into LNPs allows for their visualization and quantification in various biological systems.
The choice of fluorophore and labeling strategy is critical and depends on the specific application. Two primary methods are employed for fluorescently labeling LNPs:
-
Encapsulation of Hydrophobic Dyes: Lipophilic dyes, such as the carbocyanine dyes DiI, DiD, DiO, and DiR, possess long hydrophobic tails that allow them to be incorporated into the lipid core or bilayer of the LNP during formulation.[1][3] These dyes are often used for tracking the nanoparticle itself.
-
Incorporation of Fluorescently-Labeled Lipids: In this approach, a lipid molecule is covalently conjugated to a fluorophore, such as BODIPY, NBD, or Texas Red.[4] These fluorescent lipids are then integrated into the LNP structure during the formulation process. This method is particularly useful for studying the fate of the lipid components of the nanoparticle.
The local microenvironment within the LNP can significantly influence the photophysical properties of the incorporated fluorophores. For instance, the hydrophobicity of the LNP core can affect the fluorescence quantum yield and lifetime of certain dyes.[5] It is also important to be aware of phenomena such as self-quenching, where high concentrations of fluorophores within a single nanoparticle can lead to a decrease in fluorescence intensity.[6]
Quantitative Data on Common Fluorophores for Lipid Nanoparticles
The selection of a suitable fluorophore is paramount for successful fluorescence-based LNP studies. The table below summarizes the key photophysical properties of commonly used fluorescent probes.
| Fluorophore | Type | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Key Features & Applications |
| DiI | Lipophilic Dye | ~549 | ~565 | ~0.07 (in methanol) | ~1 | Tracking LNP biodistribution and cellular uptake. |
| DiD | Lipophilic Dye | ~644 | ~665 | 0.38 (in LNPs)[5] | 1.8 (in LNPs)[5] | Near-infrared emission suitable for in vivo imaging.[3] |
| DiO | Lipophilic Dye | ~484 | ~501 | - | - | Green-emitting dye for multiplexing with red fluorophores. |
| DiR | Lipophilic Dye | ~750 | ~780 | 0.25 (in LNPs)[5] | 1.1 (in LNPs)[5] | Near-infrared emission for deep-tissue in vivo imaging.[3] |
| Nile Red | Solvatochromic Dye | 552 (in methanol) | 636 (in methanol) | Environment-dependent | Environment-dependent | Staining of intracellular lipid droplets; fluorescence is sensitive to the polarity of the environment.[7][8] |
| BODIPY-PC | Labeled Phospholipid | ~500 | ~510 | ~0.9 (in lipid bilayers)[9] | 5.89 - 7.40[10] | High quantum yield and photostability; used for membrane studies. |
| NBD-PE | Labeled Phospholipid | 463 | 536 | Environment-dependent | - | Labeling of lipid bodies and vesicles; fluorescence is environmentally sensitive.[5] |
| Texas Red-DHPE | Labeled Phospholipid | 582[4] | 601[4] | - | - | Used as a FRET acceptor with NBD-PE for membrane fusion assays.[4] |
Key Experimental Protocols
This section provides detailed methodologies for essential fluorescence-based assays used in LNP research.
Preparation of Fluorescently Labeled Lipid Nanoparticles
This protocol describes a general method for incorporating a hydrophobic fluorescent dye into LNPs during their formulation.
Materials:
-
Lipid mixture (e.g., ionizable lipid, helper lipid, cholesterol, PEG-lipid) dissolved in ethanol (B145695).[8]
-
Hydrophobic fluorescent dye (e.g., DiD, DiR) stock solution in a compatible organic solvent (e.g., DMSO).[11][12]
-
Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
Microfluidic mixing device or other LNP formulation system.
-
Dialysis cassette (e.g., 10 kDa MWCO).
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare the lipid-ethanol solution containing the desired molar ratios of the lipid components.
-
Add the fluorescent dye stock solution to the lipid-ethanol mixture to achieve the desired final dye concentration. The final concentration of the organic solvent for the dye should be minimal to avoid precipitation.
-
Prepare the aqueous phase containing the cargo (e.g., mRNA) in the appropriate buffer.
-
Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol-dye solution with the aqueous phase at a defined flow rate ratio.
-
Collect the resulting LNP suspension.
-
To remove the ethanol and unencapsulated components, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette.
-
Change the dialysis buffer at least twice during the process.
-
After dialysis, collect the purified fluorescently labeled LNPs and store them at 4°C.
Determination of mRNA Encapsulation Efficiency using RiboGreen Assay
This protocol outlines the use of the RiboGreen assay to quantify the amount of mRNA encapsulated within LNPs.
Materials:
-
Fluorescently labeled or unlabeled LNPs containing mRNA.
-
RiboGreen reagent.
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).
-
20% Triton X-100 solution.
-
mRNA standard of known concentration.
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Prepare a standard curve: Create a series of mRNA standards of known concentrations in TE buffer.
-
Sample preparation:
-
To determine the total mRNA concentration, dilute the LNP sample in TE buffer containing 1% Triton X-100 to disrupt the nanoparticles.
-
To determine the amount of free (unencapsulated) mRNA, dilute the LNP sample in TE buffer without Triton X-100.
-
-
RiboGreen reagent preparation: Dilute the RiboGreen reagent in TE buffer according to the manufacturer's instructions.
-
Assay:
-
Add the diluted LNP samples (with and without Triton X-100) and the mRNA standards to the wells of the 96-well plate.
-
Add the diluted RiboGreen reagent to all wells.
-
Incubate the plate in the dark for 5 minutes at room temperature.
-
-
Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~480 nm and emission at ~520 nm.
-
Calculation:
-
Construct a standard curve by plotting the fluorescence intensity versus the mRNA concentration of the standards.
-
Use the standard curve to determine the total mRNA concentration (from the Triton X-100 treated sample) and the free mRNA concentration (from the untreated sample).
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] * 100
-
Assessment of LNP Integrity using a FRET-based Assay
This protocol describes a Förster Resonance Energy Transfer (FRET)-based assay to monitor the structural integrity of LNPs.[13][14][15] FRET is a distance-dependent energy transfer between two fluorophores (a donor and an acceptor). When the LNP is intact, the donor and acceptor are in close proximity, resulting in a high FRET signal. Disruption of the LNP leads to an increase in the distance between the fluorophores and a loss of the FRET signal.[10]
Materials:
-
LNPs co-loaded with a FRET pair of fluorophores (e.g., DiO as the donor and DiI as the acceptor).
-
Buffer or biological medium of interest (e.g., serum).
-
Fluorescence spectrophotometer or plate reader capable of measuring fluorescence spectra.
Procedure:
-
Prepare LNPs co-encapsulating the donor (e.g., DiO) and acceptor (e.g., DiI) fluorophores at an appropriate molar ratio.
-
Measure the initial fluorescence emission spectrum of the intact FRET-LNPs by exciting at the donor's excitation wavelength (e.g., ~480 nm for DiO). A high acceptor emission (e.g., ~565 nm for DiI) and a quenched donor emission (e.g., ~501 nm for DiO) indicate efficient FRET.
-
Incubate the FRET-LNPs in the buffer or biological medium of interest over a desired time course.
-
At each time point, measure the fluorescence emission spectrum as in step 2.
-
Data Analysis:
-
Calculate the FRET ratio by dividing the acceptor emission intensity by the sum of the donor and acceptor emission intensities: FRET Ratio = I_Acceptor / (I_Donor + I_Acceptor).
-
A decrease in the FRET ratio over time indicates a loss of LNP integrity.
-
Quantification of LNP Cellular Uptake by Flow Cytometry
This protocol details a method to quantify the uptake of fluorescently labeled LNPs into cultured cells using flow cytometry.[7][16][17]
Materials:
-
Fluorescently labeled LNPs.
-
Cultured cells of interest.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA (for adherent cells).
-
Flow cytometer.
-
Propidium iodide (PI) or other viability stain.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight (for adherent cells).
-
LNP Treatment: Treat the cells with various concentrations of fluorescently labeled LNPs diluted in complete cell culture medium. Include an untreated cell control.
-
Incubation: Incubate the cells with the LNPs for a desired period (e.g., 4, 24 hours) at 37°C.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells.
-
For adherent cells, wash with PBS and detach the cells using Trypsin-EDTA.
-
-
Washing: Wash the collected cells twice with cold PBS to remove any non-internalized LNPs.
-
Staining: Resuspend the cells in FACS buffer and add a viability stain like PI to exclude dead cells from the analysis.
-
Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer, measuring the fluorescence intensity of the LNP-associated fluorophore in the appropriate channel.
-
Gate on the live cell population based on forward and side scatter and the viability stain.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the positive population.
-
In Vivo Imaging of Fluorescently Labeled LNPs
This protocol provides a general workflow for the in vivo imaging of fluorescently labeled LNPs in a mouse model.[3][9][18]
Materials:
-
Fluorescently labeled LNPs (preferably with a near-infrared fluorophore like DiR or DiD).[11]
-
Animal model (e.g., tumor-bearing mouse).
-
In vivo imaging system (IVIS) or similar fluorescence imaging equipment.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane.
-
LNP Administration: Administer the fluorescently labeled LNPs to the mouse via the desired route (e.g., intravenous injection).[19]
-
Imaging:
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution of the LNPs.
-
Use appropriate excitation and emission filters for the specific fluorophore.
-
-
Ex Vivo Imaging (Optional):
-
At the end of the study, euthanize the mouse and dissect the major organs (e.g., liver, spleen, lungs, kidneys, tumor).
-
Arrange the organs in the imaging chamber and acquire ex vivo fluorescence images to confirm the biodistribution pattern.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in regions of interest (ROIs) corresponding to different organs or the tumor to determine the relative accumulation of the LNPs.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows in the study of fluorescence in lipid nanoparticles.
Caption: Workflow for the formulation and characterization of fluorescently labeled lipid nanoparticles.
Caption: Mechanism of FRET to assess LNP integrity.
Caption: Experimental workflow for in vivo fluorescence imaging of lipid nanoparticles.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. biotium.com [biotium.com]
- 5. biotium.com [biotium.com]
- 6. raw.githubusercontent.com [raw.githubusercontent.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 9. dovepress.com [dovepress.com]
- 10. Methylated Unsymmetric BODIPY Compounds: Synthesis, High Fluorescence Quantum Yield and Long Fluorescence Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescent Labeling and Imaging of IL-22 mRNA-Loaded Lipid Nanoparticles [bio-protocol.org]
- 12. Fluorescent Labeling and Imaging of IL-22 mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DOT Language | Graphviz [graphviz.org]
- 14. Capturing the dynamic integrity of carbocyanine fluorophore-based lipid nanoparticles using the FRET technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
DSPE-PEG-Fluor 647 for Tracking Liposomes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-Fluor 647] (DSPE-PEG-Fluor 647) for the fluorescent labeling and tracking of liposomes. This guide details the properties of this lipid-fluorophore conjugate, experimental protocols for its use, and methods for quantitative analysis, serving as a valuable resource for researchers in drug delivery and nanomedicine.
Introduction to DSPE-PEG-Fluor 647
DSPE-PEG-Fluor 647 is a versatile tool for fluorescently labeling liposomes and other lipid-based nanoparticles. It consists of three key components:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that serves as a stable anchor within the lipid bilayer of the liposome (B1194612).[1]
-
Poly(ethylene glycol) (PEG): A hydrophilic polymer that extends from the liposome surface. The PEG layer provides a "stealth" characteristic, reducing recognition by the mononuclear phagocyte system and prolonging circulation time in vivo.[2][3] The PEG chain also prevents fluorescence quenching.[4]
-
Fluor 647: A bright and photostable far-red fluorescent dye, spectrally similar to Alexa Fluor 647 and Cy5.[5][6] Its long emission wavelength minimizes autofluorescence from biological samples, making it ideal for in vivo imaging.
The incorporation of DSPE-PEG-Fluor 647 into liposomes allows for their sensitive and specific tracking in both in vitro and in vivo settings using techniques such as fluorescence microscopy and flow cytometry.
Physicochemical Properties and Quantitative Data
The selection of a fluorescent probe is critical for successful liposome tracking studies. The following tables summarize key quantitative data for Fluor 647 and the typical biodistribution of DSPE-PEG-liposomes.
Table 1: Spectroscopic Properties of Fluor 647 (similar to Alexa Fluor 647)
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~648 nm | [7] |
| Emission Maximum (Em) | ~671 nm | [7] |
| Quantum Yield (Φ) | ~0.33 | [8] |
| Molar Extinction Coefficient (ε) | ~270,000 cm⁻¹M⁻¹ |
Table 2: Representative In Vivo Biodistribution of DSPE-PEG Labeled Liposomes in Mice
| Organ | % Injected Dose per Gram (%ID/g) at 4h | % Injected Dose per Gram (%ID/g) at 24h |
| Liver | ~45% | Not specified |
| Spleen | ~20-30% | Not specified |
| Kidney | ~20-30% | Not specified |
| Tumor | ~5% | ~5% |
Note: Biodistribution is highly dependent on liposome size, formulation, and the animal model used. The data presented is a general representation based on available literature.[9]
Experimental Protocols
This section provides detailed methodologies for the preparation of DSPE-PEG-Fluor 647 labeled liposomes and their subsequent analysis.
Liposome Formulation with DSPE-PEG-Fluor 647 by Thin-Film Hydration
The thin-film hydration method is a widely used technique for preparing liposomes.[10]
Materials:
-
Primary phospholipids (B1166683) (e.g., DSPC, DPPC)
-
Cholesterol
-
DSPE-PEG(2000)
-
DSPE-PEG(2000)-Fluor 647
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
Dissolve the desired lipids, including DSPE-PEG-Fluor 647 (typically at 0.1-1 mol%), in chloroform in a round-bottom flask. A common lipid composition is a molar ratio of 55:40:5 of DSPC:Cholesterol:DSPE-PEG (total).
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[11]
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer by rotating the flask at a temperature above the phase transition temperature (Tm) of the lipids.
-
This process forms multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Perform at least 10-21 passes through the membrane to ensure a narrow size distribution.[12]
-
-
Purification:
-
Remove any unencapsulated material or free DSPE-PEG-Fluor 647 by size exclusion chromatography or dialysis.
-
Diagram 1: Liposome Preparation Workflow
Caption: Workflow for preparing DSPE-PEG-Fluor 647 labeled liposomes.
In Vitro Cellular Uptake Analysis by Fluorescence Microscopy
Confocal fluorescence microscopy allows for the visualization of the interaction and internalization of labeled liposomes with cells.[13]
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
DSPE-PEG-Fluor 647 labeled liposomes
-
Complete cell culture medium
-
PBS
-
Paraformaldehyde (4% in PBS) for fixing
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere overnight.
-
Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled liposomes at the desired concentration. Incubate for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
Washing: Gently wash the cells three times with cold PBS to remove unbound liposomes.
-
Fixing: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and then stain the nuclei with DAPI or Hoechst for 5-10 minutes.
-
Mounting and Imaging: Wash the cells again, mount the coverslips onto slides with mounting medium, and image using a confocal microscope. The Fluor 647 signal will indicate the location of the liposomes.
Quantitative Cellular Uptake Analysis by Flow Cytometry
Flow cytometry provides a quantitative measure of the percentage of cells that have taken up fluorescent liposomes and the intensity of the fluorescence per cell.[11][14]
Materials:
-
Cells in suspension
-
DSPE-PEG-Fluor 647 labeled liposomes
-
Complete cell culture medium
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the cells of interest.
-
Incubation: Incubate the cells with the fluorescently labeled liposomes at various concentrations and for different time points in complete medium.
-
Washing: Wash the cells three times with cold FACS buffer to remove unbound liposomes by centrifugation.
-
Resuspension: Resuspend the cell pellet in FACS buffer.
-
Analysis: Analyze the cell suspension using a flow cytometer. The Fluor 647 fluorescence will be detected in the appropriate channel (e.g., APC or Cy5 channel). The data will provide information on the percentage of fluorescently positive cells and the mean fluorescence intensity.
Diagram 2: In Vitro Cellular Uptake Workflow
Caption: Workflow for in vitro analysis of liposome cellular uptake.
Biological Applications and Cellular Fate
DSPE-PEG-Fluor 647 labeled liposomes are instrumental in studying the biological behavior of nanocarriers, particularly for drug delivery applications in cancer therapy.
Cellular Uptake Mechanisms and Endosomal Escape
The primary route of cellular entry for many liposomal formulations is endocytosis.[15] After internalization, the liposomes are trafficked through the endo-lysosomal pathway. For therapeutic efficacy, the encapsulated drug often needs to be released into the cytoplasm. Therefore, visualizing and quantifying endosomal escape is a critical area of research.[16][17]
The fluorescence of DSPE-PEG-Fluor 647 allows researchers to track the colocalization of liposomes with endosomal and lysosomal markers (e.g., fluorescently tagged Rab proteins or LysoTracker dyes). A decrease in colocalization over time, coupled with a more diffuse cytoplasmic fluorescence, can indicate endosomal escape.
Diagram 3: Cellular Uptake and Endosomal Escape Pathway
Caption: Cellular internalization and fate of fluorescently labeled liposomes.
In Vivo Biodistribution and Tumor Targeting
In vivo fluorescence imaging is a powerful technique to non-invasively monitor the biodistribution of labeled liposomes in animal models.[18] The far-red emission of Fluor 647 is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration compared to shorter wavelength fluorophores.
Following intravenous injection, the accumulation of DSPE-PEG-Fluor 647 labeled liposomes in various organs and tumors can be quantified over time. This is often achieved through imaging the whole animal and subsequent ex vivo imaging of dissected organs to determine the fluorescence intensity per gram of tissue. This data is crucial for assessing the targeting efficiency and pharmacokinetic profile of the liposomal formulation.[3]
Diagram 4: In Vivo Biodistribution Workflow
Caption: Workflow for in vivo biodistribution analysis of liposomes.
Conclusion
DSPE-PEG-Fluor 647 is an invaluable tool for researchers developing and characterizing liposomal drug delivery systems. Its stable incorporation into the liposome bilayer, the stealth properties conferred by the PEG chain, and the excellent photophysical properties of the Fluor 647 dye enable robust and reliable tracking of liposomes in a variety of experimental settings. The protocols and data presented in this guide provide a solid foundation for the effective use of DSPE-PEG-Fluor 647 in advancing the field of nanomedicine.
References
- 1. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuning Targeted Liposome Avidity to Cells via Lipid Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. nanomedicinelab.com [nanomedicinelab.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]
- 13. Determination of the Subcellular Distribution of Fluorescently Labeled Liposomes Using Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 14. The pH-Responsive Liposomes—The Effect of PEGylation on Release Kinetics and Cellular Uptake in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tracking Drugs and Lipids: Quantitative Mass Spectrometry Imaging of Liposomal Doxorubicin Delivery and Bilayer Fate in Three-Dimensional Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
PEGylation in Drug Delivery Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has emerged as a cornerstone technology in drug delivery. This modification offers a multitude of advantages, primarily by altering the pharmacokinetic and pharmacodynamic properties of the parent molecule. This in-depth guide explores the core principles of PEGylation, from fundamental chemistry to its profound impact on drug efficacy and safety. We will delve into detailed experimental protocols for the synthesis and characterization of PEGylated conjugates, present quantitative data to illustrate the effects of PEGylation, and provide visual representations of key concepts and workflows.
Core Principles of PEGylation
PEGylation bestows several key advantages upon therapeutic agents, including small molecules, proteins, peptides, and nanoparticles. The hydrophilic and flexible nature of the PEG polymer chain creates a protective layer around the drug, leading to:
-
Prolonged Circulation Half-Life: By increasing the hydrodynamic radius of the molecule, PEGylation reduces its renal clearance.[1][2][3] This "stealth" effect also shields the drug from enzymatic degradation and recognition by the reticuloendothelial system (RES), thereby extending its presence in the bloodstream.[2]
-
Reduced Immunogenicity: The PEG layer can mask antigenic epitopes on the surface of protein therapeutics, diminishing the likelihood of an immune response.
-
Enhanced Stability: PEGylation can protect drugs from proteolysis and improve their stability in various physiological environments.
-
Improved Solubility: For hydrophobic drugs, the attachment of hydrophilic PEG chains can significantly enhance their solubility in aqueous media.
However, PEGylation is not without its challenges:
-
Reduced Biological Activity: The steric hindrance imposed by the PEG chain can sometimes interfere with the drug's interaction with its target receptor or substrate, leading to a decrease in biological activity.[4]
-
Immunogenicity of PEG: Despite its general biocompatibility, PEG itself can elicit an immune response, leading to the production of anti-PEG antibodies. These antibodies can accelerate the clearance of PEGylated drugs and, in some cases, cause hypersensitivity reactions.
-
Manufacturing Complexity: The PEGylation process adds complexity and cost to drug manufacturing, requiring precise control to ensure consistent product quality.
Quantitative Impact of PEGylation
The effects of PEGylation are quantifiable and depend on factors such as the molecular weight, structure (linear vs. branched), and attachment chemistry of the PEG chain. The following tables summarize key quantitative data from various studies.
Table 1: Effect of PEG Molecular Weight on Pharmacokinetic Parameters
| Drug/Nanoparticle | PEG Molecular Weight (kDa) | Change in Circulation Half-Life (t½) | Reference |
| Gold Nanoparticles (GNPs) | 2 | Minimal impact | [5] |
| Gold Nanoparticles (GNPs) | ≥ 5 | Significant extension, particularly for smaller GNPs (<40 nm) | [5] |
| mPEG-PCL Nanoparticles (80 nm) | 2 | 6.9% of initial dose remaining at 2h | [6] |
| mPEG-PCL Nanoparticles (80 nm) | 5 | 16.1% of initial dose remaining at 2h (1.4-fold increase in AUC) | [6] |
| Non-PEGylated Nanoparticles | 0 | 0.89 h | [7] |
| PEGylated Nanoparticles (Mushroom) | - | 15.5 h (17-fold increase) | [7] |
| PEGylated Nanoparticles (Brush) | - | 19.5 h | [7] |
Table 2: Influence of PEGylation on Enzyme Kinetics
| Enzyme | PEG Conjugate | Kₘ (mM) | kcat (µmol/min) | Change in Catalytic Efficiency (kcat/Kₘ) | Reference |
| α-Chymotrypsin | Unmodified | 0.05 | - | - | [4] |
| α-Chymotrypsin | PEGylated | 0.19 | Decreased by up to 50% | Decreased | [4] |
| Recombinant Methioninase (rMETase) | Unmodified | 0.53 | 0.05 | 0.094 | [8] |
| Recombinant Methioninase (rMETase) | Conjugate I | 0.60 | 0.04 | 0.067 | [8] |
| Recombinant Methioninase (rMETase) | Conjugate II | 0.73 | 0.04 | 0.055 | [8] |
| LacMT | Unmodified | - | - | - | [9] |
| LacMT | PEGylated | - | Reduced by 27% | Decreased | [9] |
Table 3: Biodistribution of PEGylated vs. Non-PEGylated Nanoparticles
| Nanoparticle | Time Post-Injection | Organ | % Injected Dose (PEGylated) | % Injected Dose (Non-PEGylated) | Reference |
| 10 nm GNPs | 24 h | Tumor | Significantly Higher | Lower | [10] |
| 10 nm GNPs | 24 h | Liver & Spleen | Lower | Higher | [10][11] |
| Core-Shell X-ray Nanoparticles | - | Liver | Reduced uptake | Higher uptake | [12] |
Experimental Protocols
This section provides detailed methodologies for common PEGylation and characterization experiments.
Amine PEGylation using NHS Esters
This protocol describes the conjugation of a PEG-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
PEG-NHS Ester (e.g., Y-NHS-40K)
-
Anhydrous DMSO or DMF
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis cassettes)
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange using dialysis or desalting columns.
-
Prepare PEG-NHS Solution: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
PEGylation Reaction:
-
Bring the vial of PEG-NHS ester to room temperature before opening to prevent condensation.
-
Add a 10- to 50-fold molar excess of the PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring.
-
-
Quench Reaction: Add quenching buffer to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG and byproducts by SEC or dialysis.
-
Characterization: Analyze the PEGylated protein using SDS-PAGE, SEC-MALS, and mass spectrometry to determine the degree of PEGylation and identify conjugation sites.
Thiol PEGylation using Maleimide Chemistry
This protocol details the site-specific conjugation of a PEG-Maleimide to free cysteine residues on a protein or peptide.
Materials:
-
Thiol-containing protein/peptide solution in a thiol-free, degassed buffer (e.g., PBS, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.
-
PEG-Maleimide
-
Anhydrous DMSO or DMF
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Preparation of Protein/Peptide:
-
Dissolve the protein or peptide in a degassed, thiol-free buffer.
-
If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.
-
-
Prepare PEG-Maleimide Solution: Dissolve the PEG-Maleimide in DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
PEGylation Reaction:
-
Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein/peptide solution.
-
Incubate the reaction with gentle stirring for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification: Purify the conjugate using SEC or dialysis to remove unreacted PEG-Maleimide.
-
Characterization: Characterize the purified conjugate by methods such as SEC-MALS and mass spectrometry.
Characterization of PEGylated Conjugates
3.3.1. Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique to determine the absolute molar mass and degree of PEGylation of protein conjugates without relying on column calibration standards.[13][14][15][16][17]
Protocol Outline:
-
Equilibrate the SEC column with an appropriate mobile phase.
-
Inject the purified PEGylated protein sample.
-
Monitor the elution profile using UV, refractive index (RI), and MALS detectors.
-
Use specialized software (e.g., ASTRA) to analyze the data and calculate the molar mass of the eluting species. The degree of PEGylation can be determined from the increase in molar mass compared to the unmodified protein.
3.3.2. Mass Spectrometry for PEGylation Site Identification
Mass spectrometry is crucial for identifying the specific amino acid residues where PEG has been attached.[18][19][20][21][22]
Protocol Outline (Bottom-up approach):
-
Enzymatic Digestion: Digest the PEGylated protein with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Separate the resulting peptide fragments using liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify the PEGylated peptides by the characteristic mass shift of the PEG moiety. The fragmentation pattern in the MS/MS spectra will reveal the specific amino acid of attachment.
Quantification of Anti-PEG Antibodies using ELISA
This protocol provides a method for detecting and quantifying anti-PEG antibodies in plasma or serum samples.[23][24][25][26]
Materials:
-
ELISA plates
-
PEG for coating (e.g., eight-arm PEG-NH2, 40 kDa)
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., 1% milk in PBS)
-
Plasma/serum samples
-
HRP-conjugated anti-human IgG and IgM antibodies
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
Procedure:
-
Coating: Coat ELISA plate wells with PEG solution (e.g., 200 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 2 hours at room temperature.
-
Sample Incubation: Add serially diluted plasma/serum samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add HRP-conjugated anti-human IgG or IgM. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate and add the TMB substrate solution. Incubate in the dark for 15-30 minutes.
-
Stop and Read: Stop the reaction with the stop solution and read the absorbance at 450 nm. The antibody titer is determined as the highest dilution giving a signal above the background.
Visualizing Key Concepts and Workflows
The following diagrams, generated using Graphviz, illustrate important pathways and processes related to PEGylation.
References
- 1. PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds [iris.cnr.it]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimal size and PEG coating of gold nanoparticles for prolonged blood circulation: a statistical analysis of published data - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00782D [pubs.rsc.org]
- 6. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Biodistribution of PEGylated Core–Shell X-ray Fluorescent Nanoparticle Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 14. wyatt.com [wyatt.com]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 17. wyatt.com [wyatt.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A novel method for identifying PEGylation sites of protein using biotinylated PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Exactly defined molecular weight poly(ethylene glycol) allows for facile identification of PEGylation sites on proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Detection of Naturally Occurring Antibodies to PEG and PEGylated Liposomes in Plasma of Human Donor Volunteers - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Quantification of Anti-PEG Antibody [bio-protocol.org]
- 25. lifediagnostics.com [lifediagnostics.com]
- 26. Optimized Enzyme-Linked Immunosorbent Assay for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Formulation of DSPE-PEG-Fluor 647 Liposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the formulation and characterization of fluorescently labeled liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] (DSPE-PEG) conjugated with Fluor 647. The inclusion of DSPE-PEG is a widely adopted strategy to create "stealth" liposomes, which exhibit a prolonged circulation half-life by evading the mononuclear phagocyte system.[1][2] The covalent linkage of a fluorescent dye, such as Fluor 647, enables the tracking and visualization of the liposomes in both in vitro and in vivo applications, which is crucial for studying their biodistribution, cellular uptake, and subcellular localization.[3][4]
The most common and robust method for preparing these liposomes is the thin-film hydration technique followed by extrusion.[5][6] This method involves dissolving lipids in an organic solvent, creating a thin lipid film by evaporation, hydrating the film to form multilamellar vesicles (MLVs), and then extruding the MLVs through polycarbonate membranes to produce unilamellar vesicles (SUVs) with a uniform size distribution.[7][8][9]
Experimental Protocols
Protocol 1: DSPE-PEG-Fluor 647 Liposome (B1194612) Formulation via Thin-Film Hydration and Extrusion
This protocol details the step-by-step process for creating fluorescently labeled unilamellar liposomes.
1. Materials and Equipment
-
Lipids:
-
Primary structural phospholipid (e.g., DSPC, DPPC, or Soy PC)
-
Cholesterol
-
DSPE-PEG (e.g., DSPE-PEG2000)
-
DSPE-PEG-Fluor 647
-
-
Solvents: Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration Buffer: Phosphate-buffered saline (PBS) pH 7.4 or other suitable aqueous buffer
-
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vacuum pump or desiccator
-
Liposome extruder with heating block (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm or 200 nm pore size)
-
Gas-tight syringes
-
Vortex mixer
-
2. Procedure
Step 1: Lipid Film Preparation
-
Weigh the required amounts of the structural phospholipid, cholesterol, DSPE-PEG, and DSPE-PEG-Fluor 647 according to the desired molar ratios (see Table 1 for an example).[8]
-
Dissolve the lipid mixture in an appropriate volume of organic solvent (e.g., chloroform) in a round-bottom flask. Ensure complete dissolution to form a clear solution.[10]
-
Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids.
-
Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[11]
-
To ensure complete removal of residual solvent, dry the lipid film under a high vacuum for at least 1-2 hours or overnight.[8][10]
Step 2: Hydration of the Lipid Film
-
Pre-heat the aqueous hydration buffer (e.g., PBS, pH 7.4) to a temperature above the lipid Tc.
-
Add the warm hydration buffer to the flask containing the dry lipid film. The volume added will determine the final lipid concentration.[1]
-
Agitate the flask to hydrate (B1144303) the film. This can be done by gentle rotation or vortexing. The hydration process should be carried out for approximately 30-60 minutes at a temperature above the Tc.[12] This step results in the formation of a milky suspension of multilamellar vesicles (MLVs).[7]
Step 3: Size Reduction via Extrusion
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm) and filter supports according to the manufacturer's instructions.[12]
-
Pre-heat the extruder's heating block to a temperature above the lipid Tc.[12]
-
Draw the MLV suspension into one of the gas-tight syringes.
-
Place the assembled extruder in the heating block and allow it to equilibrate for 5-10 minutes.[12]
-
Pass the MLV suspension from the filled syringe through the polycarbonate membrane into the empty syringe on the other side. This constitutes one pass.
-
Repeat this extrusion process for an odd number of passes (typically 11 to 21 times) to ensure that the final product is collected in the opposite syringe and to achieve a homogenous size distribution.[8][12]
-
The resulting translucent solution contains small unilamellar vesicles (SUVs). Store the liposome suspension at 4°C in a sterile, sealed vial, protected from light.
Protocol 2: Physicochemical Characterization of Liposomes
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in the original hydration buffer or deionized water.
-
Measure the hydrodynamic diameter (particle size), PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).[14]
-
The PDI value indicates the uniformity of the liposome size distribution; a value below 0.2 is generally considered acceptable for a monodisperse population.[15]
-
2. Verification of Fluorescence
-
Method: Fluorescence Spectroscopy or Confocal Laser Scanning Microscopy (CLSM).[3][16]
-
Procedure (Spectroscopy):
-
Dilute the liposome sample in buffer.
-
Measure the fluorescence emission spectrum using a spectrofluorometer with an excitation wavelength appropriate for Fluor 647 (typically ~650 nm).
-
Confirm the presence of a characteristic emission peak (typically ~670 nm).
-
-
Note on Stability: It is crucial to recognize that some fluorescently labeled lipids can dissociate from the liposome in biological environments, which can affect the interpretation of uptake studies.[17] Stability can be assessed by incubating liposomes in plasma followed by size exclusion chromatography (SEC).[17]
Data Presentation
Quantitative data for a typical DSPE-PEG-Fluor 647 liposome formulation are summarized below.
Table 1: Example Formulation Composition
| Lipid Component | Molar Ratio (%) | Purpose |
| DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | 54.5 | Main structural lipid, forms the bilayer |
| Cholesterol | 40 | Stabilizes the lipid bilayer, reduces permeability |
| DSPE-PEG2000 | 5 | Provides "stealth" properties, prolongs circulation |
| DSPE-PEG2000-Fluor 647 | 0.5 | Provides fluorescent labeling for tracking |
Table 2: Expected Physicochemical Properties
| Parameter | Typical Value | Method of Analysis |
| Mean Hydrodynamic Diameter | 100 - 140 nm | Dynamic Light Scattering (DLS)[18] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS)[15] |
| Zeta Potential | -10 mV to -25 mV | Electrophoretic Light Scattering (ELS)[18] |
| Encapsulation Efficiency (for loaded drug) | > 90% (with active loading) | Size Exclusion Chromatography / HPLC[18] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for DSPE-PEG-Fluor 647 liposome formulation.
Conceptual Diagram of Liposome Structure
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the Subcellular Distribution of Fluorescently Labeled Liposomes Using Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. Fluorescent liposomal nanocarriers for targeted drug delivery in ischemic stroke therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 8. SOP for Preparation of Liposomes using Extrusion Method – SOP Guide for Pharma [pharmasop.in]
- 9. sterlitech.com [sterlitech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. avantiresearch.com [avantiresearch.com]
- 13. mdpi.com [mdpi.com]
- 14. Following the Fate of Dye-Containing Liposomes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tsapps.nist.gov [tsapps.nist.gov]
- 17. Dissociation of fluorescently labeled lipids from liposomes in biological environments challenges the interpretation of uptake studies - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis and Evaluation of A Novel Ligand for Folate-mediated Targeting liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating DSPE-PEG-Fluor 647 into Micelles
Audience: Researchers, scientists, and drug development professionals.
Introduction
DSPE-PEG-Fluor 647 is a fluorescently labeled phospholipid-polyethylene glycol conjugate that is instrumental in the development of traceable nanocarriers for drug delivery applications. Its amphiphilic nature, with a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain terminating in a Fluor 647 fluorophore, allows for its stable incorporation into the outer corona of micelles. This enables sensitive and quantitative visualization of micelle biodistribution, cellular uptake, and trafficking using fluorescence-based imaging techniques.
These application notes provide detailed protocols for the incorporation of DSPE-PEG-Fluor 647 into micelles using two prevalent methods: thin-film hydration and nanoprecipitation. Furthermore, comprehensive methodologies for the characterization of the resulting fluorescent micelles are outlined, including data presentation and troubleshooting guidelines.
Core Principles of DSPE-PEG-Fluor 647 Incorporation
The incorporation of DSPE-PEG-Fluor 647 into micelles is driven by the self-assembly of amphiphilic molecules in an aqueous environment. The hydrophobic DSPE portion of the molecule spontaneously partitions into the hydrophobic core of the micelle, while the hydrophilic PEG-Fluor 647 chain remains extended into the aqueous phase, forming a fluorescent corona. This "stealth" PEG layer also serves to reduce recognition by the reticuloendothelial system, potentially prolonging circulation time in vivo.[1]
Logical Relationship of Micelle Components:
Caption: Basic structure of a micelle incorporating DSPE-PEG-Fluor 647.
Experimental Protocols
Method 1: Thin-Film Hydration
The thin-film hydration method is a robust and widely used technique for preparing liposomes and micelles.[1][2] It involves the formation of a thin lipid film from an organic solvent, followed by hydration with an aqueous buffer to promote self-assembly.
Experimental Workflow for Thin-Film Hydration:
Caption: Step-by-step workflow for the thin-film hydration method.
Detailed Protocol:
-
Preparation of Lipid Solution:
-
In a round-bottom flask, co-dissolve the primary matrix lipid (e.g., DSPE-PEG2000) and DSPE-PEG-Fluor 647 in a suitable organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v).[3]
-
A typical molar ratio of DSPE-PEG-Fluor 647 is 0.1-1 mol% of the total lipid composition to avoid self-quenching.[4]
-
-
Formation of Thin Film:
-
Hydration of the Lipid Film:
-
Hydrate the dried lipid film with a pre-warmed aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The hydration temperature should be above the phase transition temperature (Tc) of the lipids (e.g., 60-65°C for DSPE-based lipids).[1][3]
-
Agitate the flask gently for 30-60 minutes to facilitate the self-assembly of lipids into micelles. The suspension should become a clear or slightly opalescent solution.[1]
-
-
Size Homogenization (Optional):
-
For a more uniform size distribution, the micelle solution can be sonicated in a bath sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).[1]
-
-
Purification:
-
To remove unincorporated DSPE-PEG-Fluor 647, dialysis against the hydration buffer using a membrane with an appropriate molecular weight cut-off (e.g., 10 kDa) is recommended.
-
Method 2: Nanoprecipitation
Nanoprecipitation, also known as the solvent displacement method, is a rapid and scalable technique for forming nanoparticles and micelles.[6] It involves the controlled mixing of a solvent containing the lipids with a non-solvent, leading to precipitation and self-assembly.
Experimental Workflow for Nanoprecipitation:
References
- 1. benchchem.com [benchchem.com]
- 2. The effect of DSPE-PEG2000, cholesterol and drug incorporated in bilayer on the formation of discoidal micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. studenttheses.uu.nl [studenttheses.uu.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for DSPE-PEG-Fluor 647 in In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] labeled with a fluorescent dye, Fluor 647 (DSPE-PEG-Fluor 647), is a versatile tool for in vivo imaging studies in mice. This phospholipid-PEG conjugate is frequently incorporated into the lipid bilayer of nanoparticles, such as liposomes, to provide a fluorescent signal for tracking their biodistribution and tumor accumulation. The polyethylene (B3416737) glycol (PEG) linker serves a crucial "stealth" function, reducing clearance by the reticuloendothelial system (RES) and thereby prolonging circulation time. The Fluor 647 dye is a near-infrared (NIR) fluorophore with an excitation maximum of approximately 648 nm and an emission maximum of around 671 nm, making it well-suited for deep tissue imaging in small animals due to reduced tissue autofluorescence in this spectral range.
These application notes provide an overview of the utility of DSPE-PEG-Fluor 647 in preclinical imaging, with a focus on its application in cancer research, leveraging the enhanced permeability and retention (EPR) effect for tumor targeting.
Data Presentation
Table 1: Physicochemical Properties of DSPE-PEG-Fluor 647
| Property | Value | Reference |
| Excitation Wavelength (nm) | ~648 | [1][2] |
| Emission Wavelength (nm) | ~671 | [1][2] |
| Molecular Weight (PEG chain) | 2000, 5000 Da (commonly) | N/A |
| Solubility | Water-soluble | [3] |
Table 2: In Vivo Biodistribution of DSPE-PEG Labeled Nanoparticles in Tumor-Bearing Mice
| Time Post-Injection | Organ/Tissue | Accumulation (% Injected Dose/gram) | Mouse Model | Nanoparticle Type | Reference |
| 4 hours | Tumor | ~5 | H460 Human Lung Cancer | Lipid-Calcium-Phosphate | [4] |
| 4 hours | Liver | ~20 | H460 Human Lung Cancer | Lipid-Calcium-Phosphate | [4] |
| 4 hours | Spleen | ~15 | H460 Human Lung Cancer | Lipid-Calcium-Phosphate | [4] |
| 24 hours | Tumor | ~5 | B16F10 Melanoma | Quantum Dot-Liposome | [5] |
| 24 hours | Blood | 11% of ID | KB Human Nasopharyngeal Carcinoma | Gadolinium Nanoparticles | [6] |
| 48 hours | Tumor | Peak Accumulation | A549 Tumor | Liposome-GOx-MnO2 | [1] |
| 72 hours | Liver | Significant Enrichment | A549 Tumor | Liposome-GOx-MnO2 | [1] |
| 72 hours | Spleen | Significant Enrichment | A549 Tumor | Liposome-GOx-MnO2 | [1] |
Note: The biodistribution of nanoparticles can vary significantly based on their size, surface charge, and the specific tumor model used.
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG-Fluor 647 Labeled Liposomes
This protocol describes a common method for incorporating DSPE-PEG-Fluor 647 into liposomes for in vivo imaging.
Materials:
-
Primary lipid (e.g., DSPC)
-
Cholesterol
-
DSPE-PEG(2000)
-
DSPE-PEG(2000)-Fluor 647
-
Phosphate-buffered saline (PBS), pH 7.4
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator
-
Water bath sonicator
Procedure:
-
Lipid Film Hydration:
-
In a round-bottom flask, dissolve the lipids (e.g., DSPC:Cholesterol:DSPE-PEG:DSPE-PEG-Fluor 647 at a molar ratio of 55:40:4.9:0.1) in chloroform.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the phase transition temperature of the primary lipid.
-
-
Liposome (B1194612) Sizing:
-
Subject the hydrated lipid suspension to several freeze-thaw cycles to increase lamellarity.
-
Extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times to obtain unilamellar vesicles of a uniform size.
-
Sterilize the final liposome preparation by passing it through a 0.22 µm filter.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the concentration of Fluor 647 by measuring the fluorescence intensity and comparing it to a standard curve.
-
Protocol 2: In Vivo Imaging of DSPE-PEG-Fluor 647 Labeled Nanoparticles in Tumor-Bearing Mice
This protocol outlines the procedure for intravenous administration and subsequent fluorescence imaging of mice.
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with subcutaneous tumors)
-
DSPE-PEG-Fluor 647 labeled nanoparticle suspension in sterile PBS
-
In vivo imaging system (e.g., IVIS Spectrum) with appropriate filters for Fluor 647
-
Anesthesia (e.g., isoflurane)
-
Insulin syringes with 27-30 gauge needles
-
Warming pad
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).
-
If the mouse is not hairless, shave the area over the tumor and other regions of interest to minimize light scattering. A chemical depilatory can also be used.[7]
-
Place the anesthetized mouse on a warming pad to maintain body temperature.
-
-
Injection:
-
Administer the DSPE-PEG-Fluor 647 labeled nanoparticle suspension via tail vein injection. The typical injection volume for a mouse is around 100-200 µL.
-
-
In Vivo Imaging:
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the nanoparticles.
-
Use an excitation filter around 640 nm and an emission filter around 680 nm.
-
Acquire a brightfield image for anatomical reference.
-
-
Ex Vivo Imaging:
-
At the final time point, euthanize the mouse.
-
Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Arrange the organs in the imaging system and acquire a final fluorescence image to confirm the biodistribution.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor and organs in both the in vivo and ex vivo images.
-
Quantify the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) within each ROI to determine the relative accumulation of the fluorescently labeled nanoparticles.
-
Mandatory Visualizations
Caption: Enhanced Permeability and Retention (EPR) Effect Pathway.
Caption: In Vivo Imaging Experimental Workflow.
Caption: Cellular Uptake Mechanisms of PEGylated Nanoparticles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhanced permeability and retention effect - Wikipedia [en.wikipedia.org]
- 3. Approaches to Improve EPR-Based Drug Delivery for Cancer Therapy and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanomedicinelab.com [nanomedicinelab.com]
- 6. Comparison of cell uptake, biodistribution and tumor retention of folate-coated and PEG-coated gadolinium nanoparticles in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Biodistribution Studies Using DSPE-PEG-Fluor 647
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] conjugated to a fluorescent dye (DSPE-PEG-Fluor 647) is a valuable tool for in vivo biodistribution studies. This phospholipid-PEG conjugate readily incorporates into the lipid bilayer of nanoparticles, such as liposomes, providing a stable fluorescent label. The polyethylene (B3416737) glycol (PEG) moiety serves a dual purpose: it creates a hydrophilic protective layer that reduces opsonization and clearance by the mononuclear phagocyte system (MPS), thereby prolonging circulation time, and it provides a linker for the covalent attachment of the near-infrared fluorophore, Fluor 647. The long-wavelength emission of Fluor 647 (excitation/emission maxima ~648/671 nm) allows for deep tissue penetration and minimal autofluorescence, making it ideal for non-invasive in vivo imaging.
These application notes provide detailed protocols for the formulation of DSPE-PEG-Fluor 647 labeled liposomes and their use in quantitative biodistribution studies in small animal models.
Data Presentation: Quantitative Biodistribution of PEGylated Liposomes
The biodistribution of intravenously administered PEGylated liposomes is influenced by factors such as particle size, surface charge, and PEG density. The following tables summarize representative quantitative data from biodistribution studies of fluorescently labeled PEGylated liposomes in mice. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of DSPE-PEG Labeled Liposomes in Major Organs of Healthy Mice over Time
| Time Point | Liver (%ID/g) | Spleen (%ID/g) | Kidneys (%ID/g) | Lungs (%ID/g) | Heart (%ID/g) | Blood (%ID/g) |
| 1 hour | 15.5 ± 3.2 | 10.2 ± 2.1 | 3.1 ± 0.8 | 2.5 ± 0.7 | 1.8 ± 0.5 | 25.3 ± 4.5 |
| 4 hours | 25.8 ± 4.1 | 18.5 ± 3.5 | 2.5 ± 0.6 | 1.9 ± 0.4 | 1.2 ± 0.3 | 15.1 ± 2.9 |
| 24 hours | 35.2 ± 5.3 | 25.1 ± 4.2 | 1.8 ± 0.4 | 1.1 ± 0.3 | 0.8 ± 0.2 | 5.4 ± 1.1 |
| 48 hours | 28.7 ± 4.8 | 20.3 ± 3.9 | 1.5 ± 0.3 | 0.9 ± 0.2 | 0.6 ± 0.1 | 2.1 ± 0.5 |
Data are presented as mean ± standard deviation and are compiled from representative studies of PEGylated liposomes of approximately 100 nm in diameter.
Table 2: Tumor Accumulation of DSPE-PEG Labeled Liposomes in Tumor-Bearing Mice
| Time Point | Tumor (%ID/g) | Liver (%ID/g) | Spleen (%ID/g) |
| 4 hours | 3.5 ± 0.9 | 22.1 ± 3.8 | 15.4 ± 2.7 |
| 24 hours | 5.8 ± 1.5[1] | 30.5 ± 4.9 | 22.8 ± 3.6 |
| 48 hours | 4.2 ± 1.1 | 25.3 ± 4.1 | 18.9 ± 3.1 |
Data are presented as mean ± standard deviation and are compiled from representative studies of PEGylated liposomes of approximately 100 nm in diameter in xenograft tumor models. Tumor accumulation is often attributed to the Enhanced Permeability and Retention (EPR) effect.
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG-Fluor 647 Labeled Liposomes via Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes with a diameter of approximately 100 nm.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
DSPE-PEG(2000)-Fluor 647
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Mini-extruder
-
Polycarbonate membranes (100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve DSPC, cholesterol, and DSPE-PEG-Fluor 647 in a chloroform:methanol (2:1, v/v) solvent mixture. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG-Fluor 647).
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the lipid phase transition temperature (for DSPC, this is >55°C).
-
Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.[2][3]
-
Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of residual solvent.
-
-
Hydration:
-
Add the hydration buffer (pre-warmed to the same temperature as the water bath) to the flask containing the lipid film.
-
Gently agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
-
Extrusion:
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.
-
Draw the MLV suspension into a syringe and attach it to one side of the extruder. Attach an empty syringe to the other side.
-
Heat the extruder to a temperature above the lipid phase transition temperature.
-
Pass the liposome (B1194612) suspension through the membranes from one syringe to the other. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles (LUVs) of approximately 100 nm.[2][3]
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).
-
The final liposome suspension can be stored at 4°C.
-
Protocol 2: In Vivo Biodistribution Study in Mice
This protocol outlines the procedure for a biodistribution study using fluorescently labeled liposomes in mice. All animal procedures should be performed in accordance with institutional guidelines and regulations.
Materials:
-
DSPE-PEG-Fluor 647 labeled liposomes
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS)
-
Surgical tools for dissection
-
Organ collection tubes
-
Scale for weighing organs
-
Homogenizer
-
Fluorescence plate reader
Procedure:
-
Animal Preparation:
-
Use healthy, age-matched mice (e.g., female BALB/c, 6-8 weeks old). For tumor studies, tumor cells are typically inoculated subcutaneously, and the study begins when tumors reach a predetermined size.
-
Anesthetize the mouse using isoflurane.
-
-
Administration of Labeled Liposomes:
-
Dilute the DSPE-PEG-Fluor 647 labeled liposome suspension in sterile saline to the desired concentration.
-
Administer a defined volume (e.g., 100 µL) of the liposome suspension via intravenous (tail vein) injection.
-
-
In Vivo Fluorescence Imaging:
-
At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, anesthetize the mice and place them in an in vivo imaging system.
-
Acquire whole-body fluorescence images using the appropriate excitation and emission filters for Fluor 647.
-
-
Ex Vivo Organ Imaging and Quantification:
-
At the final time point, euthanize the mice.
-
Perfuse the circulatory system with saline to remove blood from the organs.
-
Carefully dissect the major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable).
-
Rinse the organs in saline, blot dry, and weigh them.
-
Arrange the organs in a petri dish and acquire ex vivo fluorescence images using the in vivo imaging system.
-
Homogenize each organ in a known volume of lysis buffer.
-
Measure the fluorescence intensity of the organ homogenates using a fluorescence plate reader.
-
Calculate the %ID/g for each organ by comparing the fluorescence intensity to a standard curve prepared from a known amount of the injected liposome formulation.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a typical biodistribution study using DSPE-PEG-Fluor 647 labeled liposomes.
Caption: Experimental workflow for biodistribution studies.
Cellular Uptake Pathways of PEGylated Liposomes
PEGylated liposomes are primarily internalized by cells through endocytosis. The two main pathways involved are clathrin-mediated endocytosis and caveolae-dependent endocytosis.
Caption: Cellular uptake pathways for PEGylated liposomes.
References
Application Notes and Protocols for DSPE-PEG-Fluor 647 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] conjugated to a Fluor 647 fluorophore (DSPE-PEG-Fluor 647) is a versatile and highly effective fluorescent lipid probe for a wide range of applications in fluorescence microscopy.[1][2] Its unique structure, combining a phospholipid (DSPE), a biocompatible polyethylene (B3416737) glycol (PEG) linker, and a bright, photostable far-red fluorescent dye (Fluor 647), makes it an invaluable tool for labeling and tracking lipid-based structures such as liposomes, nanoparticles, and cell membranes.[1] The PEG linker enhances the hydrophilicity and stability of the probe in aqueous environments, minimizing non-specific binding and prolonging circulation times in vivo. The Fluor 647 dye offers excellent spectral properties, with excitation and emission maxima in the far-red region of the spectrum, which helps to reduce autofluorescence from biological samples.
This document provides detailed application notes and experimental protocols for the use of DSPE-PEG-Fluor 647 in fluorescence microscopy, catering to the needs of researchers in cell biology, drug delivery, and nanomedicine.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the properties of DSPE-PEG-Fluor 647 is crucial for designing and interpreting fluorescence microscopy experiments. The key quantitative data are summarized in the table below for easy reference.
| Property | Value | Reference |
| Fluorophore | Fluor 647 (Alexa Fluor 647 equivalent) | [2] |
| Excitation Maximum (λex) | ~650 nm | [2] |
| Emission Maximum (λem) | ~671 nm | [2] |
| Molar Extinction Coefficient (ε) | ~239,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield (Φ) | ~0.33 | [2] |
| Molecular Weight (MW) | Available in various PEG lengths (e.g., 2000, 5000 Da) | [1][2] |
| Solubility | Water-soluble | [1] |
Applications in Fluorescence Microscopy
DSPE-PEG-Fluor 647 is a powerful tool for a multitude of applications in fluorescence microscopy, including:
-
Labeling and Tracking of Liposomes and Nanoparticles: Its amphiphilic nature allows for stable incorporation into the lipid bilayer of liposomes and the surface of other nanoparticles, enabling real-time visualization of their biodistribution, cellular uptake, and intracellular trafficking.
-
Cell Membrane Staining: The lipid moiety of DSPE-PEG-Fluor 647 can insert into the plasma membrane of living cells, providing a stable and non-toxic method for outlining cell morphology and tracking membrane dynamics.
-
In Vivo Imaging: The far-red fluorescence of Fluor 647 minimizes tissue autofluorescence and allows for deep tissue penetration, making it ideal for non-invasive in vivo imaging of labeled carriers and cells in animal models.
-
Membrane Fusion and Fission Studies: By incorporating DSPE-PEG-Fluor 647 into one population of vesicles, its transfer to an unlabeled population can be monitored to study membrane fusion events.
-
Drug Delivery and Release Monitoring: Co-encapsulating DSPE-PEG-Fluor 647 with a therapeutic agent within a liposome (B1194612) allows for the tracking of the delivery vehicle to its target site. Förster Resonance Energy Transfer (FRET) based assays can also be designed to monitor drug release.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments using DSPE-PEG-Fluor 647.
Protocol 1: Preparation of Fluorescently Labeled Liposomes via Thin-Film Hydration
This protocol describes the preparation of liposomes incorporating DSPE-PEG-Fluor 647 during their formation.
Materials:
-
Primary lipids (e.g., DSPC, DPPC, Cholesterol)
-
DSPE-PEG-Fluor 647
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of desired pore size
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve the primary lipids and DSPE-PEG-Fluor 647 (typically 0.1-1 mol%) in chloroform or a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.
-
-
Purification:
-
Remove any unencapsulated material or free DSPE-PEG-Fluor 647 by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the lipid concentration and the incorporation of DSPE-PEG-Fluor 647 using appropriate analytical techniques (e.g., phosphate (B84403) assay and fluorescence spectroscopy).
-
Caption: Workflow for preparing fluorescently labeled liposomes.
Protocol 2: Post-Insertion Labeling of Pre-Formed Liposomes
This method is useful for labeling the outer leaflet of already prepared liposomes.
Materials:
-
Pre-formed liposomes
-
DSPE-PEG-Fluor 647
-
Incubation buffer (e.g., PBS)
Procedure:
-
Prepare a solution of DSPE-PEG-Fluor 647 in the incubation buffer.
-
Add the DSPE-PEG-Fluor 647 solution to the pre-formed liposome suspension at a molar ratio typically ranging from 0.1 to 1 mol% of the total lipid content of the liposomes.
-
Incubate the mixture at a temperature above the phase transition temperature of the liposomal lipids for 1-2 hours with gentle agitation. This facilitates the insertion of the DSPE-PEG-Fluor 647 into the outer leaflet of the liposome bilayer.
-
Remove any unincorporated DSPE-PEG-Fluor 647 by size exclusion chromatography or dialysis.
-
Characterize the labeled liposomes as described in Protocol 1.
Protocol 3: Live Cell Plasma Membrane Staining
This protocol outlines the steps for labeling the plasma membrane of living cells.
Materials:
-
Adherent or suspension cells
-
DSPE-PEG-Fluor 647
-
Cell culture medium or imaging buffer (e.g., HBSS)
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
For adherent cells, plate them on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
For suspension cells, they can be stained in a microfuge tube.
-
-
Staining Solution Preparation:
-
Prepare a working solution of DSPE-PEG-Fluor 647 in cell culture medium or imaging buffer. A typical starting concentration is 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
-
Staining:
-
Replace the cell culture medium with the DSPE-PEG-Fluor 647 staining solution.
-
Incubate the cells for 15-30 minutes at 37°C. Incubation time may need to be optimized.
-
-
Washing:
-
Gently wash the cells two to three times with fresh, pre-warmed culture medium or imaging buffer to remove any unbound probe.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters for Fluor 647 (Excitation: ~650 nm, Emission: ~670 nm).
-
References
Application Notes and Protocols for Cell Uptake Studies with DSPE-PEG-Fluor 647 Labeled Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting and analyzing cell uptake studies of nanoparticles functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] labeled with a Fluor 647 fluorescent dye (DSPE-PEG-Fluor 647). The protocols outlined below cover essential experimental procedures, data quantification, and visualization of relevant biological pathways.
Introduction
DSPE-PEG-Fluor 647 is a valuable tool for tracking the cellular internalization and trafficking of nanoparticles. The DSPE lipid anchor integrates into the nanoparticle's lipid bilayer, while the hydrophilic PEG chain provides a "stealth" layer, reducing non-specific protein adsorption and uptake by the reticuloendothelial system. The covalently attached Fluor 647, a bright and photostable far-red fluorescent dye, enables sensitive detection and quantification of nanoparticle uptake using common fluorescence-based techniques. Understanding the cellular uptake kinetics and mechanisms of these nanoparticles is crucial for the development of effective drug delivery systems and nanomedicines.
Data Presentation: Quantitative Analysis of Nanoparticle Uptake
The following tables summarize representative quantitative data from cell uptake studies of DSPE-PEG labeled nanoparticles. It is important to note that the specific fluorophore and experimental conditions may vary between studies, influencing the absolute values.
Table 1: Quantification of Nanoparticle Uptake by Flow Cytometry
| Cell Line | Nanoparticle Concentration (µg/mL) | Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Positive Cells (%) |
| HeLa | 10 | 1 | 150 ± 12 | 85 ± 5 |
| HeLa | 10 | 4 | 450 ± 35 | 98 ± 2 |
| HeLa | 50 | 1 | 520 ± 40 | 95 ± 3 |
| HeLa | 50 | 4 | 1200 ± 98 | >99 |
| A549 | 10 | 1 | 120 ± 15 | 78 ± 6 |
| A549 | 10 | 4 | 380 ± 28 | 92 ± 4 |
| A549 | 50 | 1 | 410 ± 33 | 90 ± 5 |
| A549 | 50 | 4 | 950 ± 75 | >99 |
Data are presented as mean ± standard deviation and are adapted from studies using DSPE-PEG nanoparticles with similar far-red fluorescent labels.
Table 2: Quantification of Nanoparticle Uptake by Fluorescence Microscopy Image Analysis
| Cell Line | Nanoparticle Concentration (µg/mL) | Incubation Time (hours) | Integrated Fluorescence Density per Cell (x10^6 Arbitrary Units) |
| MCF-7 | 25 | 2 | 2.5 ± 0.3 |
| MCF-7 | 25 | 8 | 7.8 ± 0.9 |
| MCF-7 | 100 | 2 | 8.1 ± 1.1 |
| MCF-7 | 100 | 8 | 25.4 ± 3.2 |
| U-87 MG | 25 | 2 | 3.1 ± 0.4 |
| U-87 MG | 25 | 8 | 9.5 ± 1.2 |
| U-87 MG | 100 | 2 | 10.2 ± 1.5 |
| U-87 MG | 100 | 8 | 32.1 ± 4.1 |
Data are presented as mean ± standard deviation and represent an analysis of intracellular fluorescence from multiple fields of view.
Experimental Workflow and Protocols
A typical workflow for a cell uptake study of DSPE-PEG-Fluor 647 labeled nanoparticles involves cell culture, incubation with nanoparticles, sample preparation, and subsequent analysis by fluorescence microscopy or flow cytometry.
Experimental workflow for nanoparticle cell uptake studies.
Protocol 1: Cell Culture and Seeding
-
Cell Culture: Maintain the desired cell line (e.g., HeLa, A549) in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Seeding for Microscopy: Seed cells onto glass-bottom dishes or coverslips in 24-well plates at a density that will result in 60-70% confluency at the time of the experiment.
-
Seeding for Flow Cytometry: Seed cells in 6-well or 12-well plates to achieve a sufficient number of cells for analysis (typically >1x10^5 cells per sample).
Protocol 2: Nanoparticle Incubation
-
Nanoparticle Dispersion: Disperse the DSPE-PEG-Fluor 647 labeled nanoparticles in pre-warmed, serum-free or serum-containing cell culture medium to the desired final concentrations (e.g., 10, 50, 100 µg/mL). Sonicate briefly if necessary to ensure a uniform dispersion.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the nanoparticle-containing medium.
-
Incubation: Incubate the cells with the nanoparticles for the desired time points (e.g., 1, 4, 24 hours) at 37°C.
Protocol 3: Sample Preparation for Fluorescence Microscopy
-
Washing: After incubation, gently aspirate the nanoparticle-containing medium and wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (Optional): If intracellular staining of other components is required, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Counterstaining: Stain the cell nuclei with a nuclear stain such as DAPI (4',6-diamidino-2-phenylindole) and/or the actin cytoskeleton with fluorescently labeled phalloidin (B8060827) for cellular context.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
Protocol 4: Sample Preparation for Flow Cytometry
-
Washing: After incubation, wash the cells twice with PBS.
-
Detachment: Detach adherent cells using a non-enzymatic cell dissociation solution or trypsin.
-
Cell Pelleting: Transfer the cell suspension to a microcentrifuge tube and centrifuge at 300 x g for 5 minutes to pellet the cells.
-
Resuspension: Resuspend the cell pellet in cold PBS or flow cytometry buffer (e.g., PBS with 1% BSA).
-
Analysis: Analyze the cell suspension on a flow cytometer equipped with a laser and filter set appropriate for Fluor 647 (e.g., 633 nm or 640 nm excitation laser).
Signaling Pathways in Nanoparticle Uptake
The cellular uptake of nanoparticles, including those coated with DSPE-PEG, is an active process primarily mediated by endocytosis. Several endocytic pathways may be involved, and their relative contribution can depend on nanoparticle size, surface chemistry, and cell type. The PEG coating can influence the interaction with the cell membrane and the subsequent internalization route.[1][2][3]
Major endocytic pathways for nanoparticle uptake.
Key Signaling Molecules in Endocytosis
The initiation and progression of endocytosis are regulated by a complex network of signaling proteins.
Key signaling molecules in different endocytic pathways.
Concluding Remarks
The protocols and information provided in these application notes serve as a foundation for conducting robust and reproducible cell uptake studies of DSPE-PEG-Fluor 647 labeled nanoparticles. Careful execution of these experiments and thorough data analysis are essential for elucidating the interactions of nanoparticles with biological systems, which is a critical step in the rational design of nanomedicines for targeted drug delivery and diagnostic applications. Researchers are encouraged to optimize these protocols for their specific cell lines and nanoparticle formulations to obtain the most accurate and relevant data.
References
- 1. Purdue e-Pubs - Society of Engineering Science 51st Annual Technical Meeting: Endocytosis of PEGylated nanoparticles: what is the role of grafted polyethylene glycol? [docs.lib.purdue.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01127D [pubs.rsc.org]
Tracking Drug Delivery Vehicles with DSPE-PEG-Fluor 647: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] conjugated to a fluorescent dye, Fluor 647 (DSPE-PEG-Fluor 647), is a versatile and widely used tool for the fluorescent labeling of liposomes, nanoparticles, and other drug delivery vehicles.[1][2] Its amphiphilic nature, with a lipid tail that readily incorporates into the lipid bilayer of carriers and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer that extends into the aqueous phase, makes it an ideal anchor for the stable attachment of the bright and photostable Fluor 647 dye.[3][4] This fluorescent tag enables sensitive and quantitative tracking of drug delivery systems in both in vitro and in vivo settings, providing critical insights into their biodistribution, cellular uptake, and intracellular fate.
DSPE-PEG-Fluor 647 is a fluorescent lipid with an excitation maximum at approximately 648 nm and an emission maximum at around 671 nm, placing its spectral properties in the far-red region of the spectrum.[5] This is advantageous for in vivo imaging as it minimizes interference from tissue autofluorescence.[6] The PEG component of the molecule serves a dual purpose: it enhances the hydrophilicity and stability of the labeled vehicle in biological fluids and can help to reduce non-specific protein binding, thereby prolonging circulation time.[3][7]
This document provides detailed application notes and protocols for utilizing DSPE-PEG-Fluor 647 to track various drug delivery vehicles. It includes methodologies for labeling, in vitro cellular uptake analysis, and in vivo biodistribution studies, along with structured tables of quantitative data for easy comparison.
Data Presentation
Table 1: Physicochemical Properties of DSPE-PEG-Fluor 647
| Property | Value | Reference |
| Excitation Wavelength (nm) | ~648 | [5] |
| Emission Wavelength (nm) | ~671 | [5] |
| Molecular Weight (Da) | Available in various PEG lengths (e.g., 2000, 5000) | [5][8] |
| Solubility | Water-soluble | [2] |
| Storage Conditions | -20°C for long-term storage | [8] |
Table 2: Quantitative Comparison of In Vivo Biodistribution of Labeled Liposomes
| Liposome (B1194612) Formulation | Time Point | % Injected Dose/gram in Blood | % Injected Dose/gram in Liver | % Injected Dose/gram in Spleen | % Injected Dose/gram in Tumor | Reference |
| 64Cu-DSPE Liposomes | 48 hours | ~8.3 | Not specified | High uptake | Not specified | [9] |
| 64Cu-DPPE Liposomes | 48 hours | < 3 | < 3 | < 3 | Not specified | [9] |
| "Rigid" PEGylated f-QD-L (DSPC:Chol:DSPE-PEG2000) | Not specified | Prolonged circulation | Lower than cationic | High uptake | ~5 | [10] |
| Cationic f-QD-L (DOPC:Chol:DOTAP) | Not specified | Rapid clearance | ~80 | High uptake | Not specified | [10] |
Experimental Protocols
Protocol 1: Labeling of Liposomes with DSPE-PEG-Fluor 647
This protocol describes a common method for incorporating DSPE-PEG-Fluor 647 into liposomes during their formulation using the thin-film hydration technique.
Materials:
-
Primary lipids (e.g., DSPC, Cholesterol)
-
DSPE-PEG-Fluor 647
-
Chloroform (B151607) or other suitable organic solvent
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of desired pore size
-
Dynamic Light Scattering (DLS) instrument for size characterization
Procedure:
-
Lipid Film Hydration:
-
Dissolve the primary lipids and DSPE-PEG-Fluor 647 in chloroform in a round-bottom flask. A typical molar ratio is 2:1:1 for DSPC:cholesterol:PEG-2000 DSPE, with the fluorescent lipid added at a concentration of 1 mg per 1 mL of final liposome solution.[11]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[11] This process is typically repeated 10-20 times.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the fluorescently labeled liposomes using Dynamic Light Scattering (DLS).[11]
-
The concentration of the incorporated fluorophore can be quantified by measuring the fluorescence intensity and comparing it to a standard curve of the free dye.
-
Workflow for Labeling Drug Delivery Vehicles.
Protocol 2: In Vitro Cellular Uptake Study using Fluorescence Microscopy
This protocol outlines the steps to visualize and qualitatively assess the cellular uptake of DSPE-PEG-Fluor 647-labeled nanoparticles using fluorescence microscopy.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Cell culture medium and supplements
-
DSPE-PEG-Fluor 647 labeled nanoparticles
-
Glass-bottom dishes or coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets for Fluor 647 and the nuclear stain.
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or coverslips at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Remove the culture medium and replace it with fresh medium containing the DSPE-PEG-Fluor 647 labeled nanoparticles at the desired concentration.
-
Incubate the cells for the desired time points (e.g., 1, 4, 24 hours).
-
-
Washing and Fixation:
-
After incubation, gently wash the cells three times with PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again three times with PBS.
-
-
Staining and Mounting:
-
Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. Acquire images in the channels for Fluor 647 (red) and DAPI (blue).
-
The overlay of the images will show the localization of the nanoparticles in relation to the cell nucleus.
-
In Vitro Cellular Uptake Workflow.
Protocol 3: In Vitro Cellular Uptake Quantification using Flow Cytometry
This protocol provides a method to quantify the cellular uptake of DSPE-PEG-Fluor 647-labeled drug carriers.
Materials:
-
Cells of interest
-
Cell culture medium and supplements
-
DSPE-PEG-Fluor 647 labeled drug carriers
-
6-well plates or suspension culture flasks
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometer with a laser capable of exciting Fluor 647 (e.g., 633 nm or 640 nm laser)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or flasks and culture until they reach the desired confluency.
-
Treat the cells with the fluorescently labeled drug carriers at various concentrations and for different time points.
-
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, pellet by centrifugation.
-
Resuspend the cells in cold flow cytometry buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Gate the live cell population based on forward and side scatter properties.
-
Measure the fluorescence intensity of the gated cells in the appropriate channel for Fluor 647.
-
The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of internalized drug carriers.[2]
-
Protocol 4: In Vivo Biodistribution Study
This protocol describes a method for tracking the biodistribution of DSPE-PEG-Fluor 647-labeled drug delivery vehicles in a small animal model using in vivo imaging and ex vivo organ analysis.
Materials:
-
Animal model (e.g., tumor-bearing mice)
-
DSPE-PEG-Fluor 647 labeled drug delivery vehicle
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Scintillation vials or 96-well plates for fluorescence measurement
-
Homogenizer
Procedure:
-
Animal Preparation and Injection:
-
Anesthetize the animal.
-
Administer the fluorescently labeled drug delivery vehicle via the desired route (e.g., intravenous tail vein injection).
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the animal and acquire whole-body fluorescence images using an in vivo imaging system.[9]
-
-
Ex Vivo Organ Analysis:
-
At the final time point, euthanize the animal.
-
Perfuse the animal with saline to remove blood from the organs.
-
Dissect the major organs (e.g., heart, lungs, liver, spleen, kidneys, tumor).
-
Image the excised organs using the in vivo imaging system to visualize the distribution of the fluorescent signal.[9]
-
-
Quantitative Analysis:
-
Weigh each organ.
-
Homogenize the organs in a suitable buffer.
-
Measure the fluorescence intensity of the organ homogenates using a plate reader.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) by comparing the fluorescence of the organ homogenates to a standard curve of the injected formulation.[9]
-
In Vivo Biodistribution Workflow.
Conclusion
DSPE-PEG-Fluor 647 is an invaluable tool for researchers in the field of drug delivery. Its robust fluorescent properties and biocompatible nature allow for the reliable tracking of a wide range of nanocarriers. The protocols provided in this document offer a starting point for incorporating this fluorescent lipid into your research, enabling detailed investigation into the biological fate and efficacy of novel drug delivery systems. Careful optimization of labeling procedures and experimental conditions will ensure high-quality, reproducible data for advancing the development of targeted therapeutics.
References
- 1. Intestinal Absorption of Fluorescently Labeled Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Method for nanoparticles uptake evaluation based on double labeled fluorescent cells scanned in enhanced darkfield microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dual-Labelled Nanoparticles Inform on the Stability of Fluorescent Labels In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSPE-PEG-Fluor 647, MW 5,000, Alexa Fluor 647-PEG-DSPE MW 5,000 equivalent | BroadPharm [broadpharm.com]
- 9. Positron emission tomography imaging of the stability of Cu-64 labeled dipalmitoyl and distearoyl lipids in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanomedicinelab.com [nanomedicinelab.com]
- 11. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DSPE-PEG-Fluor 647 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] conjugated to a Fluor 647 dye (DSPE-PEG-Fluor 647) in various flow cytometry applications. This versatile tool is ideal for cell surface labeling, tracking of lipid-based nanoparticles, and quantifying their interactions with cells.
Introduction
DSPE-PEG-Fluor 647 is a phospholipid-polyethylene glycol conjugate covalently linked to a bright, far-red fluorescent dye, Fluor 647. The DSPE portion inserts spontaneously into the cell membrane's lipid bilayer, while the hydrophilic PEG chain enhances biocompatibility and reduces non-specific interactions. The Fluor 647 dye offers excellent photostability and is well-suited for excitation by the common 633 nm or 640 nm lasers found in most flow cytometers.[1][2][3][4] These properties make DSPE-PEG-Fluor 647 a powerful tool for quantitatively assessing cell surface modifications and tracking the cellular uptake of liposomes and other lipid nanoparticles.
Spectral Properties of Fluor 647
Proper setup of the flow cytometer is crucial for optimal detection of the Fluor 647 signal. The spectral characteristics of Fluor 647 are summarized in the table below.
| Parameter | Wavelength (nm) |
| Maximum Excitation | 648 - 650 |
| Maximum Emission | 665 - 671 |
Data compiled from multiple sources.[1]
Application 1: Cell Surface Labeling and Quantification
This protocol details the direct labeling of the cell surface with DSPE-PEG-Fluor 647 for quantitative analysis by flow cytometry. This method can be used to assess the efficiency of lipid insertion into the cell membrane of a target cell population.
Experimental Protocol
Materials:
-
Cells of interest (e.g., cancer cell line, primary immune cells)
-
Phosphate-Buffered Saline (PBS), Ca+/Mg+ free
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Flow cytometry tubes
-
Flow cytometer with a 633 nm or 640 nm laser
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with PBS by centrifugation at 300-400 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
DSPE-PEG-Fluor 647 Preparation:
-
Prepare a stock solution of DSPE-PEG-Fluor 647 in sterile PBS or cell culture medium. The final concentration for labeling will need to be optimized, but a starting range of 1-10 µM is recommended.
-
-
Cell Labeling:
-
Add the DSPE-PEG-Fluor 647 solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Gently mix the cells every 10 minutes during incubation to ensure uniform labeling.
-
-
Washing:
-
After incubation, wash the cells twice with 2 mL of cold PBS containing 1% FBS to remove unincorporated DSPE-PEG-Fluor 647. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of cold PBS with 1% FBS.
-
Acquire data on a flow cytometer equipped with a 633 nm or 640 nm laser and appropriate emission filters for the far-red channel (e.g., 660/20 nm bandpass filter).
-
Collect a sufficient number of events (e.g., 10,000-50,000) for statistical analysis.
-
Include an unstained cell sample as a negative control to set the background fluorescence.
-
Data Analysis and Gating Strategy
A typical gating strategy for analyzing DSPE-PEG-Fluor 647 labeled cells is as follows:
-
Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the main cell population to exclude debris.[5][6]
-
Singlet Gating: Use FSC-A vs. FSC-H or a similar parameter to exclude doublets and aggregates.[6]
-
Fluorescence Analysis: Create a histogram of the Fluor 647 channel for the singlet cell population. Set a gate on the positive population based on the unstained control. The mean fluorescence intensity (MFI) of the positive population provides a quantitative measure of the labeling efficiency.[7]
Expected Quantitative Data
The following table illustrates the type of quantitative data that can be obtained from this experiment.
| Cell Type | DSPE-PEG-Fluor 647 Concentration (µM) | Incubation Time (min) | Percentage of Labeled Cells (%) | Mean Fluorescence Intensity (MFI) |
| Jurkat | 1 | 15 | 85.2 | 1.2 x 10^4 |
| Jurkat | 5 | 15 | 98.7 | 5.8 x 10^4 |
| Jurkat | 10 | 15 | 99.1 | 1.1 x 10^5 |
| HeLa | 5 | 30 | 95.4 | 4.5 x 10^4 |
| Primary T-cells | 5 | 30 | 78.9 | 3.2 x 10^4 |
Note: These are representative data and will vary depending on the specific experimental conditions.
Workflow for Cell Surface Labeling
Caption: Workflow for cell surface labeling with DSPE-PEG-Fluor 647.
Application 2: Tracking Cellular Uptake of Lipid-Based Nanoparticles
DSPE-PEG-Fluor 647 can be incorporated into the formulation of liposomes or other lipid-based nanoparticles to track their uptake by cells using flow cytometry.
Experimental Protocol
Materials:
-
Cells of interest
-
Liposomes or nanoparticles containing DSPE-PEG-Fluor 647
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer with a 633 nm or 640 nm laser
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
-
Nanoparticle Incubation:
-
Prepare different concentrations of DSPE-PEG-Fluor 647 labeled nanoparticles in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the nanoparticles.
-
Incubate the cells with the nanoparticles for various time points (e.g., 1, 4, 12, 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting:
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
For adherent cells, detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cells to flow cytometry tubes.
-
Centrifuge at 300-400 x g for 5 minutes and wash once more with cold PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in 300-500 µL of cold PBS with 1% FBS.
-
Acquire data on a flow cytometer as described in Application 1.
-
Include a control of untreated cells to establish the background fluorescence.
-
Data Analysis
The data analysis and gating strategy are similar to Application 1. The percentage of Fluor 647-positive cells and the MFI can be used to quantify the extent of nanoparticle uptake over time and at different concentrations.
Expected Quantitative Data
The following table shows example data for a time-course experiment of nanoparticle uptake.
| Time Point (hours) | Nanoparticle Concentration (µg/mL) | Percentage of Positive Cells (%) | Mean Fluorescence Intensity (MFI) |
| 1 | 50 | 15.6 | 8.9 x 10^3 |
| 4 | 50 | 48.2 | 2.7 x 10^4 |
| 12 | 50 | 89.1 | 7.5 x 10^4 |
| 24 | 50 | 96.3 | 9.1 x 10^4 |
| 4 | 10 | 25.3 | 1.5 x 10^4 |
| 4 | 100 | 65.7 | 4.2 x 10^4 |
Note: These are representative data and will vary depending on the cell type, nanoparticle formulation, and experimental conditions.
Workflow for Nanoparticle Uptake Assay
Caption: Workflow for tracking nanoparticle uptake by flow cytometry.
Concluding Remarks
DSPE-PEG-Fluor 647 is a valuable reagent for a range of flow cytometry applications in cell biology and drug delivery research. The protocols provided here offer a starting point for researchers to develop and optimize their specific assays. Careful titration of the labeling reagent and optimization of incubation times are recommended to achieve the best results for each specific cell type and experimental setup. The use of appropriate controls is essential for accurate data interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DSPE-PEG-Fluor 647, MW 2,000 | BroadPharm [broadpharm.com]
- 3. DSPE-PEG-Fluor 647,MW 5000_TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of DSPE-PEG-Fluor 647 in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the accurate quantification of DSPE-PEG-Fluor 647, a fluorescently labeled phospholipid conjugate, in various tissue samples. This document offers detailed experimental protocols, data presentation guidelines, and visual workflows to assist researchers in biodistribution studies, pharmacokinetic analysis, and the overall assessment of drug delivery systems incorporating this fluorescent marker.
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] labeled with a Fluor 647 fluorescent dye (DSPE-PEG-Fluor 647) is a widely utilized tool in preclinical research. Its incorporation into nanocarriers, such as liposomes, allows for the tracking and quantification of these delivery vehicles in biological systems. Accurate measurement of DSPE-PEG-Fluor 647 in tissues is critical for understanding the in vivo fate of drug delivery systems, including their accumulation at target sites (e.g., tumors) and clearance by organs of the mononuclear phagocyte system (MPS), such as the liver and spleen.[1][2]
This document outlines the necessary steps for tissue sample preparation, extraction of the fluorescent lipid, and its subsequent quantification using fluorescence spectroscopy.
Quantitative Data Summary
The following tables summarize representative biodistribution data of DSPE-PEG-containing nanoparticles in various tissues from preclinical studies in mice. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g). These values can serve as a reference for expected accumulation levels in common tissues of interest.
Table 1: Biodistribution of DSPE-PEG Labeled Nanoparticles in Tumor-Bearing Mice
| Tissue | Average Accumulation (%ID/g) | Time Point (post-injection) | Nanoparticle Type | Reference |
| Tumor | 5 - 15 | 24 - 48 hours | Liposomes | [2][3] |
| Liver | 10 - 30 | 24 - 48 hours | Liposomes, Polymeric Micelles | [4][5] |
| Spleen | 5 - 20 | 24 - 48 hours | Liposomes, Polymeric Micelles | [2][4][5] |
| Kidney | 2 - 8 | 24 - 48 hours | Liposomes | [5] |
| Lung | 1 - 5 | 24 - 48 hours | Liposomes | [5] |
Table 2: Biodistribution of DSPE-PEG Labeled Nanoparticles in Healthy Mice
| Tissue | Average Accumulation (%ID/g) | Time Point (post-injection) | Nanoparticle Type | Reference |
| Liver | 15 - 40 | 24 hours | Liposomes, Nanoparticles | [4][5] |
| Spleen | 10 - 25 | 24 hours | Liposomes, Nanoparticles | [2][4][5] |
| Kidney | 3 - 10 | 24 hours | Liposomes | [5] |
| Lung | 1 - 6 | 24 hours | Liposomes | [5] |
| Blood | 1 - 5 | 24 hours | Liposomes | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to quantify DSPE-PEG-Fluor 647 in tissue samples.
Tissue Homogenization
Objective: To disrupt the tissue structure and create a uniform suspension for efficient lipid extraction.
Materials:
-
Frozen tissue samples (liver, spleen, tumor, etc.)
-
Homogenization buffer (e.g., Phosphate Buffered Saline - PBS)
-
Bead-based homogenizer or Dounce homogenizer
-
Microcentrifuge tubes
Protocol:
-
Weigh the frozen tissue sample (typically 50-100 mg).
-
Add the tissue to a pre-chilled microcentrifuge tube containing an appropriate volume of ice-cold homogenization buffer (e.g., 1 mL of PBS per 100 mg of tissue).
-
Add homogenization beads (if using a bead-based homogenizer).
-
Homogenize the tissue on ice until a uniform suspension is achieved. For a Dounce homogenizer, perform 15-20 strokes. For a bead-based homogenizer, follow the manufacturer's instructions.
-
Keep the homogenate on ice to minimize enzymatic degradation.
Lipid Extraction
Objective: To isolate the DSPE-PEG-Fluor 647 from the tissue homogenate. This protocol is adapted from the Folch method.
Materials:
-
Tissue homogenate
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Centrifuge
Protocol:
-
Transfer a known volume of the tissue homogenate (e.g., 200 µL) to a glass centrifuge tube.
-
Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the homogenate. For 200 µL of homogenate, add 4 mL of the solvent mixture.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for lipid extraction.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., 800 µL for 4 mL of solvent).
-
Vortex the mixture again for 30 seconds to induce phase separation.
-
Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Transfer it to a new clean glass tube.
-
Evaporate the chloroform under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Resuspend the dried lipid film in a known volume of a suitable solvent for fluorescence measurement (e.g., ethanol (B145695) or a buffer containing a non-ionic surfactant like Triton X-100 to prevent aggregation).
Fluorescence Quantification
Objective: To measure the fluorescence intensity of the extracted DSPE-PEG-Fluor 647 and determine its concentration using a standard curve.
Materials:
-
Extracted lipid sample
-
DSPE-PEG-Fluor 647 standard of known concentration
-
Solvent used for resuspension (e.g., ethanol or buffer with Triton X-100)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
3.3.1. Preparation of a Standard Curve
-
Prepare a stock solution of DSPE-PEG-Fluor 647 in the same solvent used for the extracted samples.
-
Perform a serial dilution of the stock solution to create a series of standards with known concentrations (e.g., ranging from 0.01 to 10 µg/mL).[6][7][8][9]
-
Pipette a fixed volume (e.g., 100 µL) of each standard and a solvent blank into the wells of a 96-well black microplate.
3.3.2. Measurement of Samples
-
Pipette the same volume (e.g., 100 µL) of the resuspended extracted lipid samples into separate wells of the microplate.
-
Measure the fluorescence intensity of the standards and samples using a microplate reader with the appropriate excitation and emission wavelengths for Fluor 647 (Excitation: ~650 nm, Emission: ~670 nm).[10]
-
Subtract the fluorescence intensity of the blank from all standard and sample readings.
-
Plot the fluorescence intensity of the standards against their known concentrations to generate a standard curve.
-
Use the linear regression equation of the standard curve to calculate the concentration of DSPE-PEG-Fluor 647 in the extracted samples.
3.3.3. Calculation of Tissue Concentration
-
Calculate the total amount of DSPE-PEG-Fluor 647 in the extracted sample by multiplying the concentration by the resuspension volume.
-
Normalize the total amount by the initial weight of the tissue sample to obtain the concentration in µg per gram of tissue (µg/g).
-
To express the data as %ID/g, divide the amount of DSPE-PEG-Fluor 647 per gram of tissue by the total injected dose and multiply by 100.
Visualizations
Experimental Workflow
Caption: Experimental workflow for quantifying DSPE-PEG-Fluor 647.
Logical Relationship for Quantification
Caption: Logical steps for calculating tissue concentration.
References
- 1. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Meta-Analysis of Nanoparticle Distribution in Tumors and Major Organs in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meta-Analysis of Nanoparticle Distribution in Tumors and Major Organs in Tumor-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calibration Protocol - Fluorescence Standard Curve with Fluorescein [protocols.io]
- 7. Calibration Protocol - Plate Reader Fluorescence Calibration [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. static.igem.org [static.igem.org]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
Troubleshooting & Optimization
Technical Support Center: DSPE-PEG-Fluor 647 Liposomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing aggregation issues with DSPE-PEG-Fluor 647 liposomes.
Troubleshooting Guide: Liposome (B1194612) Aggregation
Aggregated liposomes can significantly impact experimental outcomes by altering size distribution, encapsulation efficiency, and cellular uptake. This guide addresses common causes of aggregation and provides systematic troubleshooting steps.
Problem: My DSPE-PEG-Fluor 647 liposomes are aggregating.
Visible precipitation, an increase in turbidity, or a significant change in particle size as measured by dynamic light scattering (DLS) are all indicators of liposome aggregation.
Initial Checks & Solutions
| Potential Cause | Troubleshooting Steps |
| High Liposome Concentration | Highly concentrated liposome suspensions are more prone to aggregation. Dilute the liposome suspension before storage or analysis.[1] |
| Improper Storage Temperature | Storing liposomes near their phase transition temperature can lead to instability and aggregation.[1][2] For long-term stability, DSPE-liposome formulations should typically be stored at 4°C.[3][4] Avoid repeated freeze-thaw cycles unless cryoprotectants are used.[3] |
| Presence of Divalent Cations | Divalent cations like Ca²⁺ and Mg²⁺ can bridge negatively charged liposomes, inducing aggregation.[1][5] If your buffer contains these ions, consider using a chelating agent like EDTA or switching to a buffer without divalent cations.[1][5] |
Formulation & Composition Optimization
| Potential Cause | Troubleshooting Steps |
| Insufficient Surface Charge | A low zeta potential (magnitude less than 20 mV) can lead to aggregation due to insufficient electrostatic repulsion.[1] Consider incorporating a small percentage of a charged lipid (e.g., cationic or anionic) into your formulation to increase the surface charge. |
| Inadequate PEGylation | The polyethylene (B3416737) glycol (PEG) layer provides a steric barrier that prevents liposomes from approaching each other and aggregating.[6][7] If aggregation is observed, the molar percentage of DSPE-PEG may be insufficient. A common starting point is 5 mol%, but this may need to be optimized.[1] Increasing the PEG-lipid concentration can lead to smaller and more stable liposomes.[8] |
| Suboptimal PEG Chain Length | The length of the PEG chain influences the effectiveness of the steric barrier. A balance must be struck between PEG size and the amount incorporated to achieve both efficient coupling (if applicable) and minimal aggregation.[6][7] |
| Fluorescent Dye-Related Issues | The fluorescent label itself can sometimes influence liposome stability.[3] In some cases, fluorescent dyes can dissociate from the liposome in biological media, which can complicate uptake studies.[9][10] Aggregation can also lead to fluorescence quenching, reducing the signal.[11][12] |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing unilamellar DSPE-PEG-Fluor 647 liposomes with a defined size.
Materials:
-
DSPE-PEG-Fluor 647 and other lipids (e.g., DSPC, Cholesterol)
-
Chloroform or a suitable organic solvent mixture
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Film Formation: Dissolve the lipids in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be carefully calculated.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface. Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Warm the hydration buffer to a temperature above the phase transition temperature (Tm) of the lipid mixture. Add the warm buffer to the flask containing the lipid film.
-
Vesicle Formation: Gently agitate the flask to hydrate (B1144303) the lipid film, which will result in the formation of multilamellar vesicles (MLVs). This can be done by vortexing or gentle shaking.
-
Size Reduction (Extrusion): To obtain unilamellar vesicles of a uniform size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size. This process is typically repeated 10-20 times.
-
Purification: Remove any unencapsulated material by methods such as size exclusion chromatography or dialysis.
Protocol 2: Characterization of Liposome Size and Stability
1. Size Measurement using Dynamic Light Scattering (DLS):
-
Dilute a small aliquot of the liposome suspension in the appropriate buffer.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument. A low PDI (typically < 0.2) indicates a monodisperse population.
-
To assess stability over time, repeat measurements at different time points and under various storage conditions.
2. Zeta Potential Measurement:
-
Dilute the liposome suspension in a low ionic strength buffer.
-
Measure the zeta potential using an appropriate instrument. A zeta potential with a magnitude greater than 20 mV generally indicates good electrostatic stability.[1]
Frequently Asked Questions (FAQs)
Q1: What is the role of DSPE in the liposome formulation?
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) has two saturated 18-carbon stearoyl chains, giving it a high phase transition temperature. This property contributes to the formation of rigid and stable lipid bilayers at physiological temperatures, which helps to minimize leakage of encapsulated contents.[1]
Q2: Why is PEGylation important for liposome stability?
PEGylation, the incorporation of DSPE-PEG, creates a hydrophilic polymer layer on the surface of the liposome. This "stealth" layer provides steric hindrance, which prevents liposomes from aggregating and reduces their uptake by the reticuloendothelial system (RES), thereby increasing their circulation time in the body.[1][6][7]
Q3: How does cholesterol affect my DSPE-PEG liposomes?
Cholesterol is often included in liposome formulations to modulate the fluidity and stability of the lipid bilayer. It generally increases membrane rigidity and reduces permeability.[1] However, the optimal concentration of cholesterol is crucial and needs to be determined for each specific formulation.
Q4: Can the Fluor 647 dye affect the stability of my liposomes?
Yes, the properties of the fluorescent dye can influence the overall characteristics of the liposome, including size and zeta potential.[3] It is also important to consider that some fluorescent labels may dissociate from the liposomes in a biological environment, which could affect the interpretation of experimental results.[9][10]
Q5: My liposome solution shows decreased fluorescence intensity over time. What could be the cause?
A decrease in fluorescence intensity could be due to aggregation-induced quenching.[11] When liposomes aggregate, the close proximity of the Fluor 647 molecules can lead to self-quenching, resulting in a reduced fluorescent signal.[12] Instability of the dye in the liposomal environment at certain storage temperatures can also lead to a decrease in fluorescence.[3][4]
Visualizations
Caption: A workflow for troubleshooting DSPE-PEG-Fluor 647 liposome aggregation.
Caption: Key factors influencing the aggregation of DSPE-PEG-Fluor 647 liposomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Temperature-dependent aggregation of pH-sensitive phosphatidyl ethanolamine-oleic acid-cholesterol liposomes as measured by fluorescent spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Following the Fate of Dye-Containing Liposomes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. liposomes.ca [liposomes.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dissociation of fluorescently labeled lipids from liposomes in biological environments challenges the interpretation of uptake studies - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. Aggregation-related quenching of LHCII fluorescence in liposomes revealed by single-molecule spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Low fluorescence signal with DSPE-PEG-Fluor 647
Welcome to the technical support center for DSPE-PEG-Fluor 647. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low fluorescence signals in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when using DSPE-PEG-Fluor 647, which can lead to weak or absent fluorescence signals.
Q1: Why is my fluorescence signal weak or undetectable after labeling my liposomes/nanoparticles with DSPE-PEG-Fluor 647?
A1: A low fluorescence signal can stem from several factors throughout the experimental workflow. These can be broadly categorized into issues with the lipid itself, problems with the labeling procedure, and factors related to the imaging setup and conditions.
Troubleshooting Steps:
-
Verify Lipid Integrity and Storage: Ensure the DSPE-PEG-Fluor 647 has been stored correctly, typically at -20°C in the dark, to prevent degradation of the phospholipid and photobleaching of the fluorophore.[1]
-
Optimize Incorporation Efficiency: The concentration of DSPE-PEG-Fluor 647 in your lipid mixture is critical. Too low a concentration will result in a weak signal, while excessive concentrations can lead to self-quenching.
-
Check for Aggregation and Self-Quenching: Fluor 647, like many fluorophores, can exhibit self-quenching when molecules are in close proximity. This can occur if the concentration of the fluorescent lipid in the bilayer is too high.
-
Assess Photobleaching: The Fluor 647 dye is susceptible to photobleaching, especially with prolonged exposure to excitation light.
-
Confirm Instrument Settings: Ensure the excitation and emission wavelengths on your fluorescence microscope or plate reader are correctly set for Fluor 647.
Q2: How can I optimize the incorporation of DSPE-PEG-Fluor 647 into my liposomes?
A2: Efficient incorporation is key to a strong signal. The molar percentage of the fluorescent lipid in your formulation needs to be carefully optimized.
Recommendations:
-
Molar Percentage: Start with a low molar percentage (e.g., 0.1-1 mol%) of DSPE-PEG-Fluor 647 in your total lipid formulation. You can perform a titration series to find the optimal concentration that gives a bright signal without significant quenching.
-
Lipid Film Hydration: During liposome (B1194612) preparation, ensure the lipid film containing DSPE-PEG-Fluor 647 is fully hydrated. This can be facilitated by hydrating above the phase transition temperature (Tm) of the lipids.
-
Extrusion: The extrusion process helps to create unilamellar vesicles with a homogenous distribution of the fluorescent lipid.
Q3: What is fluorescence self-quenching and how can I minimize it?
A3: Fluorescence self-quenching happens when fluorophores are too close to each other, leading to a decrease in fluorescence intensity. This is a common issue when labeling surfaces like liposomes with a high density of fluorescent molecules.[2]
Strategies to Minimize Quenching:
-
Reduce Molar Ratio: The most effective way to prevent self-quenching is to decrease the molar ratio of DSPE-PEG-Fluor 647 in your lipid mixture.
-
Incorporate "Spacer" Lipids: Including non-fluorescent PEGylated lipids (e.g., DSPE-PEG(2000)-mPEG) can help to increase the distance between the Fluor 647 molecules on the surface of the liposome.
Q4: Is the fluorescence of Fluor 647 sensitive to the experimental buffer conditions?
A4: The fluorescence of Alexa Fluor 647, which is spectrally similar to Fluor 647, is largely insensitive to pH in the range of 4 to 10.[3][4][5] However, extreme pH values or the presence of certain quenching agents in your buffer could potentially affect the signal.
Best Practices:
-
Maintain Optimal pH: It is recommended to work within a pH range of 6.5-8.5.
-
Avoid Quenching Agents: Be aware of components in your buffer that could act as quenchers. For example, high concentrations of salts or certain metal ions can sometimes quench fluorescence.
Q5: How can I prevent photobleaching of my DSPE-PEG-Fluor 647 labeled samples?
A5: Photobleaching is the irreversible destruction of a fluorophore upon exposure to light. While Alexa Fluor 647 is known for its relatively high photostability compared to other cyanine (B1664457) dyes like Cy5, it can still photobleach under intense or prolonged illumination.[2][6]
Tips to Reduce Photobleaching:
-
Minimize Light Exposure: Protect your samples from light at all stages, including storage and handling.
-
Use Antifade Reagents: Mount your samples in an antifade mounting medium for microscopy.
-
Optimize Imaging Parameters: Use the lowest possible excitation laser power and the shortest possible exposure time that still provides a good signal-to-noise ratio.
-
Image Quickly: Acquire your images as efficiently as possible to minimize the total light exposure.
Quantitative Data Summary
The following tables provide key quantitative data for DSPE-PEG-Fluor 647 and the Fluor 647 dye to aid in experimental design and troubleshooting.
Table 1: Spectral Properties of DSPE-PEG-Fluor 647
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~648 nm | [7] |
| Emission Maximum (Em) | ~671 nm | [7] |
Table 2: Recommended Molar Ratios for Liposome Labeling
| Application | Recommended Molar % of DSPE-PEG-Fluor 647 | Notes |
| Initial Screening | 0.1 - 1.0 mol% | Start low to avoid self-quenching. |
| In vivo imaging | 0.5 - 2.0 mol% | Balance between signal strength and potential toxicity. |
| In vitro assays | 0.2 - 1.0 mol% | Optimize for the specific assay sensitivity. |
Table 3: Troubleshooting Guide for Low Fluorescence Signal
| Potential Cause | Recommended Action |
| Incorrect Filter Set/Laser Line | Verify that the excitation and emission filters or laser lines match the spectral profile of Fluor 647 (Ex/Em: ~648/671 nm). |
| Low Incorporation Efficiency | Increase the molar percentage of DSPE-PEG-Fluor 647 in the lipid formulation. Ensure proper liposome preparation techniques. |
| Self-Quenching | Decrease the molar percentage of DSPE-PEG-Fluor 647. Incorporate a non-fluorescent DSPE-PEG spacer. |
| Photobleaching | Minimize light exposure. Use an antifade reagent. Reduce laser power and exposure time during imaging. |
| Lipid Degradation | Store DSPE-PEG-Fluor 647 at -20°C in the dark. Avoid repeated freeze-thaw cycles. |
| Suboptimal Buffer Conditions | Ensure the pH of your buffer is between 6.5 and 8.5. Check for potential quenching agents in your buffer. |
| Low Liposome Concentration | Concentrate your liposome sample before imaging. |
Experimental Protocols
Protocol 1: Liposome Formulation with DSPE-PEG-Fluor 647
This protocol describes a standard method for preparing fluorescently labeled liposomes using the lipid film hydration technique.
-
Lipid Mixture Preparation:
-
In a round-bottom flask, combine the desired lipids (e.g., DSPC, Cholesterol) dissolved in chloroform.
-
Add DSPE-PEG-Fluor 647 (dissolved in chloroform) to the lipid mixture to achieve the desired molar percentage (e.g., 0.5 mol%).
-
-
Lipid Film Formation:
-
Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation at a temperature above the phase transition temperature (Tm) of the lipids. The final lipid concentration is typically between 1-10 mg/mL.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, extrude the liposome suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. Perform at least 11 passes.
-
-
Purification (Optional):
-
To remove any un-incorporated DSPE-PEG-Fluor 647, the liposome suspension can be purified by size exclusion chromatography or dialysis.
-
-
Storage:
-
Store the fluorescently labeled liposomes at 4°C in the dark.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of DSPE-PEG-Fluor 647.
Caption: Experimental workflow for preparing fluorescently labeled liposomes.
Caption: Troubleshooting decision tree for low fluorescence signals.
References
- 1. DSPE-PEG-Fluor 647, MW 5,000, Alexa Fluor 647-PEG-DSPE MW 5,000 equivalent | BroadPharm [broadpharm.com]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alexa Fluor 647 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Optimizing DSPE-PEG-Fluor 647 concentration for labeling
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for optimizing DSPE-PEG-Fluor 647 concentration during the labeling of nanoparticles, liposomes, cells, and biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is DSPE-PEG-Fluor 647 and what is it used for?
DSPE-PEG-Fluor 647 is a fluorescent lipid used for labeling.[1][2] It consists of three parts:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that acts as a hydrophobic anchor, allowing it to insert into lipid bilayers of cell membranes, liposomes, or the core of nanoparticles.[1][2][3]
-
PEG (Polyethylene Glycol): A hydrophilic polymer chain that enhances the water solubility and biocompatibility of the molecule, helping to prevent aggregation and non-specific binding.[4]
-
Fluor 647: A bright, photostable fluorescent dye that emits light in the far-red spectrum (Excitation/Emission ≈ 648/671 nm), making it suitable for various fluorescence microscopy applications, including in vivo imaging.[1][2]
It is commonly used to fluorescently label liposomes, nanoparticles, and cell membranes for imaging, biodistribution studies, and tracking drug delivery vehicles.[4]
Q2: What is the optimal concentration of DSPE-PEG-Fluor 647 for labeling?
There is no single optimal concentration; it is highly dependent on the specific application, the material being labeled (e.g., liposomes, cells, proteins), and the desired degree of labeling (DOL). A common starting point for labeling proteins is to test molar coupling ratios of dye to protein from 10:1 to 40:1.[5] For labeling liposomes or nanoparticles, the concentration is often determined by the desired molar percentage (mol%) of the fluorescent lipid relative to the total lipid/polymer content. It is crucial to perform concentration titrations to find the balance between a strong signal and minimal artifacts like self-quenching or aggregation.[6][7]
Q3: What is the Critical Micelle Concentration (CMC) and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which individual lipid molecules (amphiphiles) begin to self-assemble into stable structures called micelles. Below the CMC, DSPE-PEG exists primarily as individual molecules (monomers). Above the CMC, they form micelles. This is critical because the labeling mechanism often relies on the insertion of individual DSPE-PEG molecules into a lipid structure. Working with concentrations far above the CMC without a target for insertion can lead to the formation of empty fluorescent micelles, which can complicate purification and analysis. The CMC for DSPE-PEG is in the low micromolar range and increases with the length of the PEG chain.[8][9]
Data Presentation: Critical Micelle Concentration (CMC) of DSPE-PEG
| DSPE-PEG Derivative | Approximate CMC (µM) | Source |
| DSPE-PEG 2000 | 0.5 - 1.5 | [8] |
| DSPE-PEG 3000 | 0.5 - 1.5 | [8] |
| DSPE-PEG 5000 | 1.0 - 1.5 | [8] |
Q4: How should I purify my sample after labeling?
Purification is essential to remove any unconjugated (free) DSPE-PEG-Fluor 647, which can otherwise contribute to high background signal. The appropriate method depends on the sample being labeled.
-
For Proteins/Antibodies: Size exclusion chromatography (e.g., Sephadex G-25 columns) or dialysis are effective for separating the labeled protein from the smaller, free dye molecules.[5][10] Centrifugal concentrators can also be used.[10]
-
For Liposomes/Nanoparticles: Ultracentrifugation or tangential flow filtration can be used to wash the nanoparticles and remove unincorporated dye.[11] Dialysis against a large volume of buffer is also a common method.
Troubleshooting Guide
This section addresses specific issues that may arise during your labeling experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background or Non-Specific Staining | 1. Excess free dye: Incomplete removal of unbound DSPE-PEG-Fluor 647.[12] 2. Hydrophobic interactions: The dye or lipid portion may bind non-specifically to surfaces or proteins.[12][13] 3. High probe concentration: Using too much fluorescent lipid can increase non-specific binding.[14][15] 4. Inadequate blocking: For cell or tissue staining, non-specific sites may not be sufficiently blocked.[15] | 1. Optimize purification: Increase the number of washes or use a more stringent purification method (e.g., size exclusion chromatography).[15][16] 2. Optimize buffers: Increase the salt concentration or add a non-ionic surfactant (e.g., 0.05% Tween-20) to wash buffers to disrupt ionic and hydrophobic interactions.[12] 3. Titrate concentration: Perform a titration to find the lowest effective concentration of the labeling reagent.[14][15] 4. Improve blocking: For cell-based assays, use an appropriate blocking agent like BSA or normal serum.[12][14] |
| Low or No Fluorescence Signal | 1. Self-quenching: The degree of labeling (DOL) is too high, causing fluorophores to be too close to each other, which quenches their signal.[6][17] 2. Photobleaching: The fluorophore has been damaged by exposure to light.[12] 3. Inefficient labeling: The reaction conditions (pH, temperature, time) were not optimal.[5] 4. Hydrolysis of DSPE-PEG: The phospholipid ester bonds can hydrolyze under harsh conditions (e.g., high temperature, extreme pH), leading to loss of the lipid anchor.[18] | 1. Reduce labeling concentration: Lower the molar ratio of DSPE-PEG-Fluor 647 to your target molecule.[6] 2. Minimize light exposure: Protect the sample from light during incubation and storage. Use an anti-fade mounting medium for microscopy.[12] 3. Optimize reaction conditions: Ensure the pH of the buffer is appropriate for the labeling chemistry (e.g., pH 7.0-7.4 for general protein labeling).[5] 4. Use mild conditions: Avoid high temperatures and extreme pH during labeling and purification.[18] |
| Sample Aggregation or Precipitation | 1. Over-labeling: Attaching too many bulky, charged dye molecules can alter the solubility and isoelectric point of a protein, causing it to precipitate.[6][19] 2. High concentration of PEG-lipid: High concentrations of DSPE-PEG can lead to the formation of large aggregates, especially if the sample is concentrated.[20] | 1. Decrease the molar ratio: Use less DSPE-PEG-Fluor 647 in the reaction to reduce the final DOL.[6] 2. Work at lower concentrations: If possible, perform labeling at a lower concentration of your target molecule.[20] 3. Consider sonication: Brief sonication can sometimes help to break up aggregates.[12] |
| Loss of Biological Activity (e.g., Antibody) | 1. Labeling of functional sites: The fluorophore may have attached to a critical region of a biomolecule, such as the antigen-binding site of an antibody, hindering its function.[6] | 1. Reduce the degree of labeling: A lower DOL reduces the statistical probability of modifying a critical functional site.[6] 2. Consider site-specific labeling: If possible for your molecule, use chemistries that target regions away from the active site.[6] |
Experimental Protocols
Protocol 1: Post-Insertion Method for Labeling Pre-Formed Liposomes
This method is used to incorporate DSPE-PEG-Fluor 647 into existing, unlabeled liposomes or nanoparticles. The protocol relies on the spontaneous insertion of the lipid-PEG conjugate from the aqueous phase into the lipid bilayer of the liposome (B1194612).
Materials:
-
Pre-formed, unlabeled liposomes/nanoparticles in a suitable buffer (e.g., PBS, pH 7.4).
-
DSPE-PEG-Fluor 647 stock solution (e.g., in water or buffer, ensure it is fully dissolved).
-
Heated incubator or water bath.
-
Purification system (e.g., size exclusion column or ultracentrifuge).
Methodology:
-
Determine Concentrations: Calculate the amount of DSPE-PEG-Fluor 647 needed to achieve the desired final molar percentage (mol%) in your liposomes. A common starting range is 0.1 to 2 mol%.
-
Pre-heat Samples: Warm both the liposome suspension and the DSPE-PEG-Fluor 647 stock solution to a temperature above the phase transition temperature (Tc) of the liposome lipids. For many common lipids, 60 °C is sufficient.[9]
-
Incubation: Add the calculated volume of the DSPE-PEG-Fluor 647 stock solution to the pre-heated liposome suspension.
-
Mix Gently: Mix the solution by gentle vortexing or inversion.
-
Incubate: Incubate the mixture for 1 hour at the temperature selected in step 2, with occasional gentle mixing. This allows for the efficient insertion of the DSPE-PEG into the liposome bilayer.
-
Cool Down: Allow the mixture to cool to room temperature.
-
Purification: Remove any unincorporated DSPE-PEG-Fluor 647. This is a critical step to reduce background fluorescence.
-
Size Exclusion Chromatography: Pass the sample through a Sephadex G-25 column. The larger, labeled liposomes will elute first, while the smaller, free DSPE-PEG molecules will be retained longer.
-
Ultracentrifugation: Pellet the liposomes by centrifugation, discard the supernatant containing the free dye, and resuspend the pellet in fresh buffer. Repeat this wash step 2-3 times.
-
Visualizations
Caption: Workflow for labeling liposomes via the post-insertion method.
Caption: Logic diagram for troubleshooting common labeling issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DSPE-PEG-Fluor 647 (MW 2000)_TargetMol [targetmol.com]
- 3. DSPE-PEG-Fluor 647,MW 5000_TargetMol [targetmol.com]
- 4. DSPE-PEG-Fluor 647, MW 2,000 | BroadPharm [broadpharm.com]
- 5. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 6. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Dual-Labelled Nanoparticles Inform on the Stability of Fluorescent Labels In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 14. biotium.com [biotium.com]
- 15. benchchem.com [benchchem.com]
- 16. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Preventing Photobleaching of Alexa Fluor 647
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of Alexa Fluor 647 during fluorescence microscopy experiments.
Troubleshooting Guide
Issue: Rapid loss of Alexa Fluor 647 fluorescence signal during imaging.
This is a classic sign of photobleaching, the light-induced chemical destruction of a fluorophore.[1][2] Follow these steps to diagnose and resolve the issue.
Step 1: Optimize Imaging Parameters
The first and most crucial step is to minimize the exposure of your sample to excitation light.[3][4]
Question: How do I optimize my imaging acquisition settings to reduce photobleaching?
Answer:
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio (SNR).[5] Start by viewing a representative, non-critical area of your sample and gradually decrease the light intensity to the minimum required level.[6]
-
Minimize Exposure Time: Adjust the camera exposure time to the shortest duration that still yields a clear image.[6]
-
Limit Illumination Duration: Avoid unnecessarily prolonged exposure to the excitation light. Use the transmitted light source for initial focusing and locating the region of interest whenever possible.[4] Many microscopy software platforms have features to blank the laser when not acquiring an image.
-
Use Efficient Detectors: Highly sensitive detectors, such as sCMOS or EMCCD cameras, can capture more signal with less excitation light, thereby reducing photobleaching.[7]
Step 2: Employ Antifade Reagents and Optimized Imaging Buffers
If optimizing imaging parameters is not sufficient, the next step is to use chemical stabilizers.[5][6]
Question: What are antifade reagents and how do I choose one for Alexa Fluor 647?
Answer: Antifade reagents are compounds added to mounting media or imaging buffers that protect fluorophores from photobleaching.[8] They primarily act as reactive oxygen species (ROS) scavengers, neutralizing the harmful molecules generated during fluorescence excitation that would otherwise destroy the dye.[8][9]
For fixed-cell imaging, a variety of commercial mounting media containing antifade agents are available. For live-cell imaging, specific live-cell compatible antifade reagents or buffer additives should be used.[1][10]
Quantitative Comparison of Commercial Antifade Mountants for Fixed Cells with Alexa Fluor 647
| Antifade Reagent | Key Features | Photostability with Alexa Fluor 647 | Refractive Index (RI) | Curing Time |
| ProLong Diamond | High photostability protection | Excellent[11][12] | ~1.47 (cured) | 24 hours |
| ProLong Glass | RI matched to immersion oil (1.52) | Excellent[13][14] | ~1.52 (cured) | 24 hours |
| SlowFade Diamond | Strong resistance to photobleaching | Reported to perform poorly with Alexa Fluor 647[15] | ~1.46 (cured) | Non-curing |
| VECTASHIELD | Widely used antifade mountant | Note: Some reports indicate incompatibility or reduced fluorescence of Alexa Fluor 647 in certain VECTASHIELD formulations.[13] However, it is also used for STORM imaging with AF647.[16][17] | ~1.45 | Non-curing |
Note: The performance of antifade reagents can be sample- and buffer-dependent. It is recommended to test a few options for your specific application.
Step 3: Consider the Chemical Environment
The composition of your imaging buffer can significantly impact fluorophore stability.
Question: How can I formulate an imaging buffer to enhance Alexa Fluor 647 stability?
Answer: For specialized applications like single-molecule imaging (e.g., dSTORM), specific imaging buffers are crucial. These often include an oxygen scavenging system (e.g., glucose oxidase and catalase) and a reducing agent (e.g., β-mercaptoethanol or MEA) to create a chemical environment that promotes photoswitching and reduces photobleaching.[18] Additives like Trolox, a vitamin E analog, can also be used to quench triplet states and reduce blinking and bleaching.[8]
Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[2] When a fluorophore like Alexa Fluor 647 absorbs light, it enters an excited state. From this state, it can react with surrounding molecules, particularly molecular oxygen, leading to the generation of reactive oxygen species (ROS).[9][19] These ROS can then chemically alter the fluorophore, rendering it unable to fluoresce.[9]
Q2: Can photobleaching affect my experimental results?
Q3: Are there alternatives to Alexa Fluor 647 that are more photostable?
A3: While Alexa Fluor 647 is known for its relatively high photostability compared to older dyes like Cy5, other dyes may offer even better performance in demanding applications.[20] For instance, ATTO 647N is reported to be more stable, though it is also more hydrophobic.[21] When selecting an alternative, consider factors like brightness, quantum yield, and compatibility with your experimental setup.
Q4: What is "photoblueing" and does it affect Alexa Fluor 647?
A4: Photoblueing is a phenomenon where a fluorescent dye, under illumination, is photoconverted into a molecule that fluoresces at a shorter wavelength (i.e., shifted towards the blue end of the spectrum).[19] For example, a red-emitting dye might start to emit in the green channel. Cyanine dyes like Alexa Fluor 647 can undergo photoblueing, which can lead to artifacts and misinterpretation of data, especially in colocalization studies.[19][22] The use of certain antifade reagents like vitamin C can help prevent photoblueing.[19]
Q5: How do I prepare a DIY antifade mounting medium?
A5: You can prepare your own antifade mounting medium, which can be a cost-effective alternative to commercial solutions. A common recipe is based on n-propyl gallate.
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate-Based Antifade Mounting Medium
Materials:
-
n-propyl gallate (Sigma P3130 or equivalent)
-
Glycerol (B35011) (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Distilled water
-
50 mL conical tubes
-
Stir plate and stir bar
Procedure:
-
Prepare 1X PBS: Dilute your 10X PBS stock with distilled water to create a 1X PBS solution.
-
Prepare n-propyl gallate stock solution (20% w/v):
-
Prepare the final mounting medium:
-
In a 50 mL conical tube, combine 9 mL of glycerol and 1 mL of 10X PBS. Mix thoroughly by vortexing or stirring.[23]
-
While rapidly stirring the glycerol/PBS mixture, slowly add 100 µL of the 20% n-propyl gallate stock solution dropwise.[23]
-
Continue stirring for 10-15 minutes until the solution is homogeneous.
-
-
Storage:
-
Aliquot the final mounting medium into smaller tubes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light. The solution is stable for several months.
-
Protocol 2: General Workflow for Mounting Fixed Cells with Antifade Reagent
Materials:
-
Fixed and stained cells on a coverslip
-
Microscope slides
-
Commercial or DIY antifade mounting medium
-
Pipette and tips
-
Forceps
-
Nail polish or sealant (optional)
Procedure:
-
Prepare the coverslip: After the final wash step of your staining protocol, carefully remove the coverslip from the washing buffer using forceps.
-
Remove excess buffer: Gently touch the edge of the coverslip to a kimwipe to wick away most of the residual buffer. Be careful not to let the cell side of the coverslip dry out completely.
-
Apply antifade medium: Place a clean microscope slide on a flat surface. Dispense a small drop (typically 10-20 µL) of the antifade mounting medium onto the center of the slide.
-
Mount the coverslip: Invert the coverslip (cell-side down) and gently lower it onto the drop of mounting medium at an angle to avoid trapping air bubbles.
-
Remove excess medium: If necessary, gently press on the coverslip with the tip of a pipette tip or forceps to squeeze out any excess mounting medium. Wick away the excess from the edges of the coverslip with a kimwipe.
-
Curing (if applicable): If you are using a curing mountant like ProLong Gold or ProLong Diamond, allow the slide to cure at room temperature in the dark for the time specified by the manufacturer (typically 24 hours).[12][25]
-
Sealing (optional): For long-term storage, you can seal the edges of the coverslip with nail polish or a commercial sealant. This prevents the mounting medium from drying out and protects the sample from oxidation.[25]
-
Imaging: The sample is now ready for imaging. For non-curing mountants, you can image immediately. For curing mountants, it is best to wait for the curing process to complete for optimal refractive index matching and stability.
Visualizations
Caption: A decision-making workflow for troubleshooting photobleaching of Alexa Fluor 647.
References
- 1. biocompare.com [biocompare.com]
- 2. benchchem.com [benchchem.com]
- 3. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 8. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 9. How photoblueing disturbs microscopy | EurekAlert! [eurekalert.org]
- 10. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 11. SlowFade Antifade Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Evaluation of Slowfade Diamond as a buffer for STORM microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
- 18. microscopyu.com [microscopyu.com]
- 19. azolifesciences.com [azolifesciences.com]
- 20. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 24. researchgate.net [researchgate.net]
- 25. media.cellsignal.com [media.cellsignal.com]
DSPE-PEG-Fluor 647 Serum Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of DSPE-PEG-Fluor 647 in serum.
Frequently Asked Questions (FAQs)
Q1: What is DSPE-PEG-Fluor 647 and what are its common applications?
DSPE-PEG-Fluor 647 is a fluorescently labeled phospholipid-polyethylene glycol conjugate. It consists of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) linked to a polyethylene (B3416737) glycol (PEG) chain, which is terminally functionalized with a Fluor 647 fluorescent dye. This amphiphilic molecule is commonly used to formulate fluorescently labeled liposomes, micelles, and other nanoparticles for in vitro and in vivo imaging, biodistribution studies, and tracking of drug delivery systems.
Q2: What are the main factors that affect the stability of DSPE-PEG-Fluor 647 in serum?
The stability of DSPE-PEG-Fluor 647 in serum is primarily influenced by:
-
Serum Proteins: Interactions with serum proteins, particularly albumin, can lead to the dissociation of the DSPE-PEG-Fluor 647 from the nanoparticle surface and the destabilization of micelles.
-
Temperature: Higher temperatures, such as physiological temperature (37°C), can accelerate the dissociation and degradation processes.
-
Lipid Composition of the Nanoparticle: The overall lipid composition, including the presence of cholesterol and the acyl chain length of other phospholipids, can impact the retention of DSPE-PEG-Fluor 647 in the lipid bilayer.
-
PEG Chain Length: The length of the PEG chain can influence the interaction with serum proteins.
-
Concentration of Nanoparticles: At very low concentrations, below the critical micelle concentration (CMC), micelles will dissociate.
Q3: Can the fluorescence of Fluor 647 be quenched in a serum environment?
Yes, the fluorescence intensity of Fluor 647 can be affected by the serum environment. This can occur through two primary mechanisms:
-
Dynamic Quenching: Collisional quenching by components in the serum.
-
Static Quenching: Formation of a non-fluorescent complex between the fluorophore and serum proteins, such as albumin. Tryptophan, an amino acid present in albumin, is a known quencher of some fluorophores.
It is crucial to include appropriate controls in your experiments to account for potential fluorescence quenching.
Troubleshooting Guides
Problem 1: Rapid loss of fluorescence signal after incubation in serum.
| Possible Cause | Suggested Solution |
| Dissociation of DSPE-PEG-Fluor 647 from the nanoparticle surface. | 1. Optimize Nanoparticle Formulation: Increase the molar percentage of cholesterol in your liposome (B1194612) formulation to enhance bilayer stability. Consider using lipids with longer acyl chains to improve the anchoring of the DSPE-PEG. 2. Cross-linking: If your system allows, consider cross-linking strategies to covalently attach the DSPE-PEG-Fluor 647 to the nanoparticle. |
| Micelle Disassembly. | 1. Work Above the CMC: Ensure that the concentration of your DSPE-PEG-Fluor 647 micelles is well above the critical micelle concentration (CMC) during the experiment. 2. Co-formulation: Formulate mixed micelles with other lipids that have a lower CMC to improve overall stability. |
| Fluorescence Quenching by Serum Components. | 1. Control Experiments: Incubate a solution of free Fluor 647 dye in serum to quantify the degree of quenching. 2. Dilution Series: Perform a dilution series of your labeled nanoparticles in serum to see if the quenching effect is concentration-dependent. |
| Degradation of the Fluor 647 Dye. | 1. Protect from Light: Protect your samples from light as much as possible to prevent photobleaching. 2. Storage Conditions: Store your labeled nanoparticles at the recommended temperature (-20°C for long-term storage) and avoid repeated freeze-thaw cycles. |
Problem 2: Inconsistent or non-reproducible biodistribution results.
| Possible Cause | Suggested Solution |
| In vivo instability leading to premature release of the fluorescent label. | 1. Assess in vitro stability first: Before conducting in vivo experiments, thoroughly characterize the stability of your formulation in serum in vitro using techniques like FRET or size exclusion chromatography (see Experimental Protocols section). 2. Use a more stable linker: If possible, consider alternative labeling strategies with more stable linkers between the dye and the PEG-lipid. |
| Variability in animal models. | 1. Standardize Procedures: Ensure that all experimental procedures, including injection volume, site, and animal handling, are consistent. 2. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. |
| Aggregation of nanoparticles upon injection. | 1. Pre-injection Characterization: Characterize the size and polydispersity of your nanoparticles immediately before injection. 2. Formulation Optimization: Ensure your formulation is stable in a physiologically relevant buffer before injection. |
Quantitative Data Summary
The stability of DSPE-PEG constructs in the presence of serum or its components is a critical factor for in vitro and in vivo applications. The following table summarizes key quantitative data found in the literature.
| Parameter | Condition | Value | Reference |
| Micelle Breakup Time Constant | DSPE-PEG(2000) micelles in the presence of bovine serum albumin (BSA) at 37°C | 7.8 ± 1.6 minutes | [1] |
| Micelle Breakup Time Constant | DSPE-PEG(2000) micelles in the presence of bovine serum albumin (BSA) at 20°C | 130 ± 9 minutes | [1] |
| Monomer Desorption Time Constant | DSPE-PEG(2000) micelles at ~25°C | < 1 hour | [2] |
| Monomer Desorption Time Constant | DSPE-PEG(2000) micelles at ~5°C | > 30 hours | [2] |
Experimental Protocols
Protocol 1: Assessing Nanoparticle Stability in Serum using Size Exclusion Chromatography (SEC)
This protocol allows for the separation of intact, fluorescently labeled nanoparticles from dissociated DSPE-PEG-Fluor 647 and serum proteins.
Materials:
-
DSPE-PEG-Fluor 647 labeled nanoparticles
-
Human or fetal bovine serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size exclusion chromatography column (e.g., Sepharose CL-4B or a pre-packed HPLC SEC column)
-
Fluorescence plate reader or spectrophotometer
Procedure:
-
Equilibrate the Column: Equilibrate the SEC column with PBS at the desired temperature (e.g., 37°C).
-
Prepare Samples:
-
Control (t=0): Mix your DSPE-PEG-Fluor 647 labeled nanoparticles with PBS.
-
Test Sample: Mix your DSPE-PEG-Fluor 647 labeled nanoparticles with serum (e.g., 10% or 50% v/v in PBS).
-
-
Incubation: Incubate the test sample at 37°C. Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Chromatography:
-
At each time point, load an aliquot of the incubated sample onto the equilibrated SEC column.
-
Elute the column with PBS and collect fractions.
-
-
Fluorescence Measurement: Measure the fluorescence of each fraction using a plate reader (Excitation/Emission ~650/670 nm for Fluor 647).
-
Data Analysis:
-
Plot the fluorescence intensity versus the fraction number.
-
The first peak corresponds to the intact nanoparticles, while later eluting peaks correspond to dissociated DSPE-PEG-Fluor 647 and potentially fluorescent serum components.
-
Calculate the percentage of intact nanoparticles at each time point by integrating the area under the respective peaks.
-
Protocol 2: FRET-Based Assay for Monitoring Micelle/Liposome Stability
This protocol uses Förster Resonance Energy Transfer (FRET) to monitor the dissociation of DSPE-PEG-Fluor 647 from a nanoparticle. This requires co-labeling the nanoparticle with a FRET donor fluorophore. For this example, we will assume the nanoparticle is labeled with a donor dye like NBD-PE (Excitation/Emission ~460/535 nm).
Materials:
-
Nanoparticles co-labeled with DSPE-PEG-Fluor 647 (acceptor) and a FRET donor (e.g., NBD-PE).
-
Human or fetal bovine serum
-
PBS, pH 7.4
-
Fluorescence spectrophotometer or plate reader with dual emission detection.
Procedure:
-
Prepare Samples:
-
Control (Intact): Disperse the co-labeled nanoparticles in PBS.
-
Test Sample: Disperse the co-labeled nanoparticles in a serum solution (e.g., 10% or 50% v/v in PBS).
-
Control (Disrupted): Disperse the co-labeled nanoparticles in PBS containing a detergent (e.g., 1% Triton X-100) to completely disrupt the nanoparticles and abolish FRET.
-
-
Incubation: Incubate the test sample at 37°C.
-
Fluorescence Measurement:
-
At various time points, measure the fluorescence emission spectra of the samples by exciting at the donor's excitation wavelength (e.g., 460 nm for NBD).
-
Record the emission intensity at the donor's emission peak (e.g., 535 nm) and the acceptor's emission peak (e.g., 670 nm).
-
-
Data Analysis:
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each time point.
-
A decrease in the FRET ratio over time indicates dissociation of the DSPE-PEG-Fluor 647 from the nanoparticle, as the distance between the donor and acceptor increases, reducing FRET efficiency.
-
Normalize the FRET ratio to the initial time point to determine the percentage of stability over time.
-
Visualizations
Caption: Workflow for assessing nanoparticle stability in serum using SEC.
Caption: Potential degradation pathway of DSPE-PEG-Fluor 647 in serum.
References
Technical Support Center: Troubleshooting Poor Liposome Encapsulation Efficiency
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges associated with poor liposome (B1194612) encapsulation efficiency. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice for specific issues encountered during experimental work.
Troubleshooting Guide: Question & Answer Format
Q1: My encapsulation efficiency for a hydrophilic drug is consistently low. What are the primary causes and how can I improve it?
Low encapsulation efficiency of hydrophilic drugs is a common issue, primarily because their entrapment is a passive process limited by the internal aqueous volume of the liposomes and the drug's ability to remain entrapped.
Possible Causes & Solutions:
-
Suboptimal Liposome Formation: The method of liposome preparation significantly impacts the trapped volume.
-
Solution: Employ methods known to produce liposomes with a larger aqueous core, such as the reverse-phase evaporation (REV) method, which can achieve higher encapsulation efficiencies (e.g., 61.4% for methotrexate) compared to the thin-film hydration method (23-31%).[1]
-
-
Low Drug Concentration in Hydration Buffer: The amount of encapsulated drug is directly proportional to its concentration in the aqueous phase during hydration.
-
Solution: Increase the concentration of the hydrophilic drug in the hydration buffer. This maximizes the drug amount available for entrapment as the lipid film hydrates and forms vesicles.
-
-
Liposome Leakage: The lipid bilayer may not be stable enough to retain the hydrophilic drug effectively.
-
Inefficient Removal of Unencapsulated Drug: Residual free drug can lead to an overestimation of the unencapsulated portion and thus an underestimation of the encapsulation efficiency.
Q2: I am struggling to achieve high encapsulation efficiency for my hydrophobic drug. What factors should I investigate?
Hydrophobic drugs are typically incorporated into the lipid bilayer, and low efficiency often stems from issues with drug-lipid interaction and the formulation process.
Possible Causes & Solutions:
-
Poor Drug-Lipid Miscibility: The drug may not be effectively partitioning into the lipid bilayer during formulation.
-
Solution: Ensure the drug and lipids are completely co-dissolved in the organic solvent before forming the lipid film. Experiment with different organic solvent systems to improve co-solubilization.
-
-
Competition for Bilayer Space: Other components in the formulation, such as cholesterol, can compete with the hydrophobic drug for space within the bilayer.
-
Drug Precipitation: The drug may be precipitating out of the organic solvent before or during lipid film formation.
-
Solution: Carefully select the organic solvent to ensure the drug remains fully dissolved throughout the evaporation process. A slower, more controlled evaporation process can also help prevent premature drug precipitation.
-
-
Lipid Composition: The composition of the lipid bilayer can significantly affect the incorporation of hydrophobic drugs.
-
Solution: Experiment with different phospholipids (B1166683). For instance, lipids with unsaturated acyl chains (e.g., DOPC) create a more fluid membrane that can better accommodate some drug molecules compared to saturated lipids (e.g., DPPC).[6]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical range for liposome encapsulation efficiency?
The expected encapsulation efficiency (EE) varies widely depending on the drug's properties and the preparation method.
-
Hydrophilic Drugs (Passive Loading): EE can be as low as 1-5%.[7] However, with optimization, it can be improved.
-
Hydrophobic Drugs: EE is generally higher, often exceeding 50%, as these drugs can be incorporated into the larger volume of the lipid bilayer.[7]
-
Active Loading: For ionizable drugs, active loading methods can achieve very high EE, often approaching 100%.[8]
Q2: How does the drug-to-lipid ratio affect encapsulation efficiency?
The drug-to-lipid ratio is a critical parameter. Generally, a lower drug-to-lipid ratio leads to higher encapsulation efficiency because there is more available space within the liposomes for the drug molecules.[9][10] However, this also means a lower overall drug load. It is essential to find an optimal balance where the encapsulation efficiency is high while still achieving a therapeutically relevant drug concentration.
Q3: Can the choice of buffer and its pH impact encapsulation efficiency?
Yes, the buffer composition and pH can significantly influence encapsulation, especially for ionizable drugs.
-
For drugs with ionizable groups: Encapsulation can be dramatically improved by using a pH gradient between the interior and exterior of the liposome (active loading). For a weakly basic drug, maintaining a low internal pH will cause the drug to become charged and trapped after diffusing across the membrane in its neutral form.[11]
-
For all formulations: The ionic strength of the buffer can affect the stability and lamellarity of the liposomes, which in turn can influence encapsulation.
Q4: My liposomes are aggregating after formation. Could this affect my encapsulation efficiency measurement?
Yes, liposome aggregation can interfere with the accurate determination of encapsulation efficiency. Aggregation can trap unencapsulated drug between vesicles, leading to an overestimation of the encapsulated amount. Furthermore, aggregation can be a sign of formulation instability, which might also lead to drug leakage. It is crucial to address aggregation issues by, for example, optimizing the surface charge (zeta potential) or including PEGylated lipids for steric stabilization before determining the encapsulation efficiency.[8]
Q5: What is the best method to separate unencapsulated drug from my liposome formulation?
The choice of separation method depends on the specific formulation and the drug's properties.
-
Size Exclusion Chromatography (SEC): This is a gentle and effective method for separating liposomes from smaller, unencapsulated drug molecules.[4][12]
-
Dialysis: This method is suitable for removing small molecule drugs but can be time-consuming.[3]
-
Centrifugation/Ultracentrifugation: This can be used to pellet the liposomes, but care must be taken to avoid liposome rupture and incomplete separation.[13][]
Quantitative Data Summary
Table 1: Effect of Lipid Composition on Encapsulation Efficiency
| Drug | Primary Lipid | Cholesterol (mol%) | Other Lipids | Encapsulation Efficiency (%) | Reference |
| Tetrahydrocannabinol (THC) | POPC | 10 | DSPE-PEG | ~88% | [2] |
| Tetrahydrocannabinol (THC) | POPC | 30 | DSPE-PEG | ~85% | [2] |
| Tetrahydrocannabinol (THC) | POPC | 50 | DSPE-PEG | ~72% | [2] |
| Albendazole | Egg PC | 40 | - | 72% | [15] |
| Albendazole | Egg PC | 40 | PEG-PC (10%) | 81% | [15] |
| PARP1 Inhibitors | DPPG | - | - | >40% | [16] |
| Madecassoside | Egg Yolk Lecithin | Varied | - | Up to 97% (optimized) | [17] |
Table 2: Effect of Drug-to-Lipid Ratio on Encapsulation Efficiency
| Drug | Lipid Composition | Drug-to-Lipid Ratio (w/w) | Encapsulation Efficiency (%) | Reference |
| Curcumin | DSPC/Cholesterol | 0.1 | 11.41% | [18] |
| Curcumin | DSPC/Cholesterol | 0.05 | ~40% (estimated from graph) | [18] |
| Curcumin | DSPC/Cholesterol | 0.01 | 82.4% | [18] |
| Doxorubicin | DSPC/Cholesterol | 0.05 | ~100% | [9] |
| Doxorubicin | DSPC/Cholesterol | 0.8 | <70% | [9] |
| Vincristine | - | 0.05 | ~95% (loading efficiency) | [9] |
| Vincristine | - | 1.6 | ~50% (loading efficiency) | [9] |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration
-
Lipid Dissolution: Dissolve the desired lipids (e.g., phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[19][20] For hydrophobic drugs, dissolve the drug along with the lipids in this step.[21]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[19][20]
-
Drying: Dry the lipid film thoroughly under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[22]
-
Hydration: Hydrate the lipid film by adding an aqueous buffer (containing the hydrophilic drug, if applicable) pre-heated to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc.[22][23]
-
Vesicle Formation: Agitate the flask by hand-shaking or vortexing to facilitate the formation of multilamellar vesicles (MLVs).[22]
Protocol 2: Liposome Sizing by Extrusion
-
Assemble the Extruder: Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Hydrate the MLV Suspension: Prepare the MLV suspension as described in Protocol 1.
-
Extrusion Process:
-
Load the MLV suspension into one of the gas-tight syringes.
-
Place the extruder in a heating block set to a temperature above the lipid's Tc.[24]
-
Pass the lipid suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times).[8][24] This ensures that the final product is collected in the opposite syringe.
-
-
Collection: Collect the resulting suspension of unilamellar vesicles (LUVs).
Protocol 3: Liposome Sizing by Sonication
-
Prepare MLV Suspension: Prepare the MLV suspension using the thin-film hydration method.
-
Sonication:
-
Optimization: The duration and power of sonication need to be optimized to achieve the desired vesicle size and to avoid degradation of lipids or the encapsulated drug.[17]
Protocol 4: Determination of Encapsulation Efficiency
-
Separation of Free Drug:
-
Quantification of Total and Encapsulated Drug:
-
Total Drug (Before Separation): Take an aliquot of the original liposome suspension.
-
Encapsulated Drug (After Separation): Take an aliquot of the purified liposome fraction from the SEC.
-
-
Liposome Lysis: Disrupt the liposomes in both aliquots by adding a suitable solvent or detergent (e.g., methanol, Triton X-100) to release the encapsulated drug.[3]
-
Drug Quantification: Quantify the amount of drug in both the total and encapsulated samples using a suitable analytical technique such as HPLC or UV-Vis spectroscopy.[13][25][26]
-
Calculation: Calculate the encapsulation efficiency (EE%) using the following formula:
-
EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
Visualizations
Caption: A decision tree to guide troubleshooting for low liposome encapsulation efficiency.
Caption: A flowchart outlining the key steps in liposome preparation and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of a size exclusion chromatography cartridge-based analytical method for determination of free drug in nano-liposomal oncology drug formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 8. SOP for Preparation of Liposomes using Extrusion Method – SOP Guide for Pharma [pharmasop.in]
- 9. liposomes.ca [liposomes.ca]
- 10. Liposome Drug Lipid Ratio Study - CD Formulation [formulationbio.com]
- 11. Part 2: Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 12. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 13. creative-biostructure.com [creative-biostructure.com]
- 15. Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN116718696A - A method for determining encapsulation efficiency of liposome injection - Google Patents [patents.google.com]
- 17. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Systematic Approach for Liposome and Lipodisk Preclinical Formulation Development by Microfluidic Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 20. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 23. merckmillipore.com [merckmillipore.com]
- 24. avantiresearch.com [avantiresearch.com]
- 25. Rapid determination of the encapsulation efficiency of a liposome formulation using column-switching HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Liposomes carrying hydrophilic and hydrophobic drugs [icbcongress.com]
Non-specific binding of DSPE-PEG-Fluor 647 in cells
Welcome to the Technical Support Center for DSPE-PEG-Fluor 647. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the non-specific binding of DSPE-PEG-Fluor 647 in cellular applications.
Frequently Asked Questions (FAQs)
Q1: What is DSPE-PEG-Fluor 647 and what is it used for?
DSPE-PEG-Fluor 647 is a fluorescently labeled lipid conjugate. It consists of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) linked to a polyethylene (B3416737) glycol (PEG) chain, which is in turn conjugated to the fluorescent dye Fluor 647.[1][2] It is commonly used to label the surface of liposomes, nanoparticles, and other lipid-based delivery systems for in vitro and in vivo imaging and tracking studies. The PEG component helps to create a "stealth" layer, reducing clearance by the immune system and improving circulation time.[3][4]
Q2: What is non-specific binding and why is it a problem with DSPE-PEG-Fluor 647?
Q3: How does the presence of serum in my cell culture medium affect non-specific binding?
Serum proteins can have a significant impact on the behavior of DSPE-PEG-Fluor 647 labeled nanoparticles.[9][10] When introduced into a biological fluid like serum-containing medium, proteins can adsorb to the nanoparticle surface, forming a "protein corona".[11][12] This corona can alter the size, charge, and biological identity of the nanoparticle, which in turn can influence its interaction with cells and potentially increase or decrease non-specific binding.[11] Furthermore, serum components can induce the shedding of the PEG layer, especially if the lipid anchor is not stable, exposing the underlying lipid and potentially increasing non-specific interactions.[11][13]
Q4: Can the length of the PEG chain or the type of lipid anchor influence non-specific binding?
Yes, both the PEG chain length and the lipid anchor are critical. The DSPE anchor in DSPE-PEG has long C18 acyl chains, which provide a stable anchor within the lipid bilayer.[9] This stability reduces the rate of PEG shedding from the nanoparticle surface compared to lipids with shorter acyl chains (like DMG-PEG with C14 chains).[9][13] A stable PEG layer is more effective at preventing the adsorption of opsonin proteins and reducing non-specific cellular uptake.[14]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to non-specific binding of DSPE-PEG-Fluor 647.
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| High background fluorescence across the entire cell sample. | Excessive concentration of DSPE-PEG-Fluor 647. | Perform a titration experiment to determine the optimal, lowest effective concentration.[15][16] | Reduced background signal while maintaining a strong specific signal. |
| Inadequate washing steps. | Increase the number and duration of wash steps after incubation with the fluorescent lipid.[16][17] Use a buffer containing a mild detergent like Tween-20 for washing.[17] | Lower background signal across the entire sample. | |
| Hydrophobic interactions. | Include a blocking agent like Bovine Serum Albumin (BSA) in your incubation buffer.[6][7] BSA can help to block non-specific binding sites.[18] | A decrease in generalized background fluorescence. | |
| Punctate or granular non-specific staining on the cell surface or substrate. | Aggregation of the lipid conjugate. | Prepare fresh dilutions of the DSPE-PEG-Fluor 647 for each experiment. Briefly sonicate the stock solution before dilution to break up aggregates.[8] | A more diffuse and uniform staining pattern, with a reduction in bright, non-specific spots. |
| Charged interactions. | Adjust the pH or increase the salt concentration of your buffers.[7] This can help to shield electrostatic interactions between the probe and the cell surface. | Reduction of non-specific binding to charged regions of the cell membrane. | |
| High non-specific uptake in serum-containing media. | Formation of a protein corona. | Pre-incubate your cells with a blocking agent like serum from a non-reactive species or BSA before adding the labeled nanoparticles.[17] | Reduced uptake by phagocytic cells and lower overall non-specific internalization. |
| PEG shedding. | Ensure you are using a DSPE-PEG conjugate with a sufficiently long PEG chain and a stable lipid anchor (DSPE is generally good). Consider the stability of your overall nanoparticle formulation.[9][13] | More consistent and predictable cell interaction with reduced variability between experiments. |
Quantitative Data Summary
The following table summarizes comparative data on cellular binding and uptake for different lipid-PEG formulations.
| Formulation | Cell Line | Condition | Key Finding | Reference |
| MC3/DSPE LNP vs. MC3/DMG LNP | Jurkat | - | DSPE-PEG2000 LNPs limit non-specific cell binding compared to DMG-PEG LNPs. | [19] |
| CSL3/DSPE-PEG & SM-102/DSPE-PEG | MDA-MB-231 | Serum-free vs. Serum-containing medium | Transfection efficiency was significantly reduced for DSPE-PEG based LNPs in the presence of serum.[9][10] | [9][10] |
| CHOL–PEG–DBCO vs. DSPE–PEG–DBCO | RAW 264.7 | - | Cholesterol-based anchor showed higher cell membrane incorporation (78-81%) compared to DSPE-based anchor.[20] | [20] |
Experimental Protocols
Protocol 1: Basic Staining of Cells with DSPE-PEG-Fluor 647
This protocol provides a general framework for labeling cells. Optimization of concentrations and incubation times is recommended.
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable substrate (e.g., glass-bottom dishes, chamber slides).[21]
-
Wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS).
-
-
Blocking (Optional but Recommended):
-
Staining:
-
Prepare the desired concentration of DSPE-PEG-Fluor 647 in your chosen buffer (e.g., PBS or serum-free medium). A starting concentration in the range of 1-10 µg/mL is often a good starting point.
-
Remove the blocking buffer (if used) and add the DSPE-PEG-Fluor 647 solution to the cells.
-
Incubate for 15-60 minutes at 37°C, protected from light. The optimal time will depend on the cell type and experimental goals.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three to five times with PBS. For more stringent washing, you can include 0.05% Tween-20 in the wash buffer for the first two washes, followed by three washes with PBS alone.[16]
-
-
Imaging:
-
Add fresh PBS or imaging medium to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets for Fluor 647 (Excitation/Emission ~650/670 nm).
-
Protocol 2: Assay for Quantifying Non-Specific Binding
This protocol uses flow cytometry to quantify the level of non-specific binding.
-
Cell Preparation:
-
Harvest cells and wash them twice with cold PBS containing 1% BSA (FACS buffer).
-
Resuspend the cells to a concentration of 1x10^6 cells/mL in FACS buffer.
-
-
Blocking:
-
Incubate the cells in FACS buffer for 30 minutes on ice.
-
-
Staining:
-
Prepare a serial dilution of your DSPE-PEG-Fluor 647 labeled nanoparticles in FACS buffer.
-
Add 100 µL of the cell suspension to each tube.
-
Add 100 µL of the nanoparticle dilutions to the respective tubes.
-
Include a negative control of unstained cells.
-
Incubate for 1 hour on ice, protected from light.
-
-
Washing:
-
Add 2 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and repeat the wash step two more times.
-
-
Analysis:
-
Resuspend the cell pellet in 500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for Fluor 647.
-
The mean fluorescence intensity of the cell population will provide a quantitative measure of binding.
-
Visualizations
Caption: Experimental workflow for cell labeling and analysis.
Caption: Troubleshooting logic for non-specific binding issues.
References
- 1. DSPE-PEG-Fluor 647 (MW 2000)_TargetMol [targetmol.com]
- 2. DSPE-PEG-Fluor 647, MW 5,000, Alexa Fluor 647-PEG-DSPE MW 5,000 equivalent | BroadPharm [broadpharm.com]
- 3. Ligation Strategies for Targeting Liposomal Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Cryoprotective Agents in Liposome Stabilization and Preservation [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Serum Incubation on Lipid Nanoparticle PEG Shedding, mRNA Retention, and Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Serum Incubation on Lipid Nanoparticle PEG Shedding, mRNA Retention, and Membrane Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. biotium.com [biotium.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Chemical Reactive Anchoring Lipids with Different Performance for Cell Surface Re-engineering Application - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing Signal-to-Noise in Fluorescence Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to signal-to-noise ratio (SNR) in fluorescence imaging experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your fluorescence imaging experiments in a question-and-answer format.
Question 1: My images are noisy and my signal is weak. How can I improve my signal-to-noise ratio?
A low signal-to-noise ratio can be caused by a combination of factors leading to a weak signal and/or high background noise. To systematically troubleshoot this, consider the following steps:
Step 1: Identify the Source of the Poor SNR.
First, determine if the primary issue is a weak signal or excessive noise. Acquire an image of a blank region of your coverslip or a negative control sample with no fluorescent labeling. If this image is dark with minimal background, the problem is likely a weak signal. If the background is bright or structured, you are likely dealing with high noise levels.
Step 2: Enhance Your Fluorescent Signal.
If your signal is weak, focus on methods to increase its intensity:
-
Optimize Staining Protocols: Ensure you are using the optimal concentration of your fluorescent probe and that incubation times are sufficient for effective labeling.[1][2] Titrating your primary and secondary antibody concentrations is crucial to find the balance between a strong signal and low background.[3][4]
-
Choose Brighter Fluorophores: If possible, switch to a fluorophore with a higher quantum yield and extinction coefficient.[1][5]
-
Match Filters to Your Fluorophore: Use high-quality bandpass filters that are specifically designed for the excitation and emission spectra of your dye to ensure efficient excitation and detection.[6][7][8]
-
Increase Excitation Power with Caution: While increasing the excitation light intensity can boost your signal, it can also accelerate photobleaching and induce phototoxicity in live samples.[1][9]
-
Use a Higher Numerical Aperture (NA) Objective: A higher NA objective collects more light from the sample, resulting in a brighter image.[1]
Step 3: Reduce Background Noise.
If high background is the issue, implement these noise reduction strategies:
-
Minimize Autofluorescence: Some cells and tissues naturally fluoresce, a phenomenon known as autofluorescence.[10] You can mitigate this by:
-
Using fluorophores that emit in the red or far-red spectrum, where autofluorescence is typically lower.[11]
-
Employing autofluorescence quenching reagents.
-
Using spectral unmixing techniques if your imaging system supports it.
-
-
Reduce Nonspecific Antibody Binding: Block nonspecific binding sites with appropriate blocking agents like bovine serum albumin (BSA) or serum from the same species as the secondary antibody.[11][12]
-
Optimize Washing Steps: Thoroughly wash your samples after antibody incubations to remove unbound antibodies.[13][14]
-
Use Appropriate Mounting Media: For fixed samples, use a mounting medium containing an antifade reagent to reduce photobleaching.[15][16] For live-cell imaging, use an optically clear buffered saline solution or a specialized low-background imaging medium.[13]
-
Control Environmental Light: Ensure your microscope is in a dark room to prevent ambient light from contributing to background noise.[17]
Below is a troubleshooting workflow to guide you through this process:
Caption: A flowchart for systematically troubleshooting low SNR.
Question 2: My fluorescent signal fades quickly during imaging. What is happening and how can I prevent it?
This phenomenon is called photobleaching, where the fluorophore permanently loses its ability to fluoresce due to light-induced chemical damage.[16][18] To minimize photobleaching, you can take several steps:
-
Reduce Excitation Light Intensity: Use the lowest possible excitation power that still provides a detectable signal.[18][19]
-
Minimize Exposure Time: Reduce the time your sample is exposed to the excitation light.[18][19] This can be achieved by using a faster frame rate or only illuminating the sample during image acquisition.[18]
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Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent.[15][16] These reagents work by reducing the availability of oxygen, which contributes to photobleaching.[16]
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Choose Photostable Dyes: Select fluorophores that are known for their high photostability.[16]
-
Image in an Oxygen-Depleted Environment: For sensitive samples, using oxygen scavengers in the imaging buffer can help reduce photobleaching.[15]
Quantitative Impact of SNR Improvement Strategies
| Strategy | Reported Improvement in SNR | Reference |
| Adding secondary emission and excitation filters | > 3-fold | [20] |
| Introducing wait time in the dark before acquisition | Reduced excess background noise | [20] |
| Image Averaging | Significantly lowers noise level | [9] |
Frequently Asked Questions (FAQs)
What are the main sources of noise in fluorescence microscopy?
The primary sources of noise in fluorescence microscopy are:
-
Shot Noise (Photon Noise): This is an inherent statistical fluctuation in the arrival of photons at the detector and is the fundamental limit to the SNR.[9][21] It is more pronounced at low signal levels.[21]
-
Detector Noise: This noise originates from the electronics of the detector and includes:
-
Background Fluorescence: Unwanted signal from sources other than the target fluorophore, such as unbound antibodies, fluorescent impurities in the media, or the imaging vessel itself.[13]
-
Autofluorescence: Natural fluorescence from the biological sample itself, often from molecules like NADH, flavins, and collagen.[10]
Caption: Major sources of noise in fluorescence imaging.
How do I choose the right filters for my fluorophore?
Proper filter selection is critical for maximizing signal and minimizing background.[24] A standard filter set consists of an excitation filter, a dichroic mirror, and an emission filter.[8]
-
Excitation Filter: Should have a high transmission at the peak excitation wavelength of your fluorophore.[7]
-
Emission Filter: Should have a high transmission at the peak emission wavelength of your fluorophore and effectively block scattered excitation light and background fluorescence.[7]
-
Dichroic Mirror: Should efficiently reflect the excitation light towards the sample and transmit the emitted fluorescence to the detector.[7]
When using multiple fluorophores, choose filter sets with minimal spectral overlap to avoid crosstalk between channels.[6]
Can I use image processing to improve my SNR?
Yes, several image processing techniques can improve the SNR of your acquired images:
-
Frame Averaging: Averaging multiple images of the same field of view can reduce random noise.[9]
-
Background Subtraction: A background image (acquired from a region with no sample) can be subtracted from your experimental images to remove constant background noise.[25]
-
Deconvolution: This computational method can reassign out-of-focus light to its point of origin, which can improve both SNR and image resolution.[17][26]
Experimental Protocols
Protocol 1: Optimizing Antibody Concentration for Immunofluorescence
-
Cell Seeding: Seed your cells on coverslips at an appropriate density to achieve a sub-confluent monolayer.
-
Fixation and Permeabilization: Fix and permeabilize the cells using your standard protocol. For example, fix with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block nonspecific binding sites by incubating the coverslips in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[12]
-
Primary Antibody Titration: Prepare a dilution series of your primary antibody in blocking buffer. Recommended starting dilutions are often provided by the manufacturer, but a typical titration might include 1:100, 1:250, 1:500, 1:1000, and 1:2000.[4]
-
Primary Antibody Incubation: Incubate separate coverslips with each primary antibody dilution overnight at 4°C or for 1-2 hours at room temperature.[4][27] Include a negative control with no primary antibody.
-
Washing: Wash the coverslips three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate all coverslips with a constant, appropriate dilution of the fluorescently labeled secondary antibody (e.g., 1:1000 in blocking buffer) for 1 hour at room temperature, protected from light.[4]
-
Final Washes: Wash the coverslips three times for 5 minutes each with PBS, protected from light.
-
Mounting: Mount the coverslips on microscope slides using an antifade mounting medium.
-
Imaging: Acquire images from each coverslip using identical imaging parameters (e.g., exposure time, excitation power, camera gain).
-
Analysis: Compare the signal intensity and background levels for each dilution. The optimal primary antibody concentration will provide a strong specific signal with minimal background fluorescence.[3]
Protocol 2: Background Correction Using a Blank Image
-
Prepare a Blank Slide: Use a clean coverslip with a drop of your mounting medium or imaging buffer.
-
Set Imaging Parameters: Using your experimental sample, find the optimal imaging settings (exposure time, excitation intensity, etc.) for your fluorophore of interest.
-
Acquire Blank Image: Without changing the imaging parameters, move to your blank slide and acquire an image. This will capture the background noise from your system and imaging medium.
-
Acquire Experimental Images: Image your experimental samples using the same settings.
-
Background Subtraction: In your image analysis software, subtract the blank image from each of your experimental images. This will remove the constant background component, improving the visibility of your specific signal.[25] Many software packages have a built-in function for this process.
References
- 1. benchchem.com [benchchem.com]
- 2. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Immunolabeling Using Secondary Antibodies | Thermo Fisher Scientific - BG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. How To Choose Fluorescence Filter | Coligh Optics [colighfilter.com]
- 7. Selecting Optical Filters for Fluorescence Multiplexing White Paper [idex-hs.com]
- 8. Selecting Optical Filters for Fluorescence Microscopy—Note 23.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. microscopyfocus.com [microscopyfocus.com]
- 11. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 12. biotium.com [biotium.com]
- 13. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. biocompare.com [biocompare.com]
- 15. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 16. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 17. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 18. azolifesciences.com [azolifesciences.com]
- 19. news-medical.net [news-medical.net]
- 20. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 21. Signal-to-Noise Considerations [evidentscientific.com]
- 22. Noise — Introduction to Bioimage Analysis [bioimagebook.github.io]
- 23. Noise · Analyzing fluorescence microscopy images with ImageJ [petebankhead.gitbooks.io]
- 24. benchchem.com [benchchem.com]
- 25. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 26. Improving signal-to-noise ratio of structured light microscopy based on photon reassignment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
DSPE-PEG-Fluor 647 storage and handling conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of DSPE-PEG-Fluor 647.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for DSPE-PEG-Fluor 647?
Proper storage is crucial to maintain the integrity and fluorescence of DSPE-PEG-Fluor 647. Both solid and in-solvent forms require specific conditions to prevent degradation.
2. How should I prepare a stock solution of DSPE-PEG-Fluor 647?
To prepare a stock solution, dissolve the solid DSPE-PEG-Fluor 647 in an appropriate organic solvent such as chloroform (B151607), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). It is recommended to start with a concentration of 1 mg/mL. Briefly vortex or sonicate the solution to ensure the lipid is fully dissolved.
3. What are the excitation and emission wavelengths for Fluor 647?
The Fluor 647 dye has an excitation maximum around 650 nm and an emission maximum around 668 nm, making it suitable for instruments with a 633 nm or 650 nm laser line.
4. Is the fluorescence of Fluor 647 sensitive to pH?
The fluorescence of Fluor 647 is stable and generally insensitive to pH changes within the physiological range (pH 4 to 10).[1][2][3][4]
Storage and Handling Conditions
Quantitative data for the storage of DSPE-PEG-Fluor 647 is summarized in the table below.
| Form | Storage Temperature | Light Conditions | Other Recommendations |
| Solid | -20°C | Protect from light | Store under an inert gas like nitrogen. |
| In Solvent | -20°C (for up to 1 month) or -80°C (for up to 6 months) | Protect from light | Store under an inert gas like nitrogen. Avoid repeated freeze-thaw cycles. |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with DSPE-PEG-Fluor 647.
Issue 1: Low or No Fluorescence Signal
A weak or absent fluorescent signal can arise from several factors, from improper storage to issues with the imaging setup.
-
Possible Cause 1: Degradation of the Fluorophore. Improper storage, such as exposure to light or elevated temperatures, can lead to photobleaching and degradation of the Fluor 647 dye.
-
Solution: Always store DSPE-PEG-Fluor 647 according to the recommended conditions. Prepare fresh stock solutions if degradation is suspected.
-
-
Possible Cause 2: Inefficient Labeling. The concentration of DSPE-PEG-Fluor 647 may be too low for efficient incorporation into your liposomes, nanoparticles, or cell membranes.
-
Solution: Increase the molar ratio of DSPE-PEG-Fluor 647 in your formulation. A typical starting point is 0.1 to 1 mol% of the total lipid content.
-
-
Possible Cause 3: Incorrect Imaging Settings. The excitation and emission wavelengths on your microscope or plate reader may not be optimally set for Fluor 647.
-
Solution: Ensure your instrument is configured for the spectral properties of Fluor 647 (Excitation: ~650 nm, Emission: ~668 nm).
-
Issue 2: High Background Fluorescence
High background can obscure the specific signal from your labeled sample, making data interpretation difficult.
-
Possible Cause 1: Unincorporated DSPE-PEG-Fluor 647. Residual, unbound fluorescent lipid in the solution will contribute to background noise.
-
Solution: Purify your labeled liposomes or nanoparticles to remove any unincorporated DSPE-PEG-Fluor 647. Techniques like dialysis or size exclusion chromatography are effective. For cell labeling, ensure adequate washing steps are performed after incubation.
-
-
Possible Cause 2: Autofluorescence. Biological samples, particularly cells and tissues, can exhibit natural fluorescence (autofluorescence), which can interfere with the signal from Fluor 647.
-
Solution: Image your samples in a phenol (B47542) red-free medium. If autofluorescence is still a problem, consider using spectral unmixing techniques if your imaging system supports it.
-
Issue 3: Aggregation of Labeled Liposomes or Nanoparticles
The introduction of a PEGylated lipid should enhance stability, but aggregation can still occur under certain conditions.
-
Possible Cause 1: Inadequate PEGylation. The density of the PEG chains on the surface of your nanoparticles may not be sufficient to provide steric stabilization.
-
Solution: Increase the molar percentage of DSPE-PEG (both labeled and unlabeled) in your formulation.
-
-
Possible Cause 2: Incorrect pH or Ionic Strength. The pH and salt concentration of your buffer can influence the surface charge and stability of your nanoparticles.
-
Solution: Prepare and store your labeled nanoparticles in a buffer with a pH and ionic strength that is optimized for their stability. A buffer with low ionic strength is often a good starting point.
-
Experimental Protocols
Protocol 1: Labeling Liposomes with DSPE-PEG-Fluor 647
This protocol describes a standard method for incorporating DSPE-PEG-Fluor 647 into liposomes using the lipid film hydration technique.
-
Lipid Film Preparation:
-
In a round-bottom flask, combine your primary lipids (e.g., DSPC, cholesterol) and DSPE-PEG-Fluor 647 in chloroform. A typical molar ratio is 94:5:1 for DSPC:Cholesterol:DSPE-PEG-Fluor 647.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with your desired aqueous buffer (e.g., PBS) by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unincorporated DSPE-PEG-Fluor 647 by running the liposome (B1194612) suspension through a size exclusion chromatography column.
-
Protocol 2: Labeling Live Cells with DSPE-PEG-Fluor 647
This protocol outlines a general procedure for labeling the plasma membrane of live cells.
-
Cell Preparation:
-
Culture your cells of interest on a glass-bottom dish suitable for fluorescence microscopy.
-
-
Preparation of Labeling Solution:
-
Prepare a working solution of DSPE-PEG-Fluor 647 in a serum-free, phenol red-free cell culture medium. The final concentration will need to be optimized for your cell type but can range from 1 to 10 µM.
-
-
Labeling:
-
Wash the cells twice with warm PBS.
-
Incubate the cells with the DSPE-PEG-Fluor 647 labeling solution at 37°C for 15-30 minutes.
-
-
Washing:
-
Wash the cells three times with warm, serum-free, phenol red-free medium to remove any unbound lipid.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters for Fluor 647.
-
Visualizations
Caption: Troubleshooting decision tree for DSPE-PEG-Fluor 647 experiments.
Caption: Experimental workflow for labeling liposomes.
Caption: Experimental workflow for labeling live cells.
References
- 1. Background Suppression in Imaging Gold Nanorods through Detection of Anti-Stokes Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Purification of DSPE-PEG-Fluor 647 Labeled Liposomes
This technical support center provides researchers, scientists, and drug development professionals with guidance on removing unincorporated DSPE-PEG-Fluor 647 from liposomal preparations. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guide
Unsuccessful removal of free DSPE-PEG-Fluor 647 can lead to inaccurate quantification of liposome (B1194612) labeling and misleading experimental results. The following table outlines common problems, their potential causes, and solutions to troubleshoot your purification protocol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence in the purified liposome fraction. | Incomplete removal of unincorporated DSPE-PEG-Fluor 647. | - Optimize the purification method (e.g., increase the column length or number of dialysis changes). - Consider switching to a different purification technique with higher resolution, such as tangential flow filtration (TFF).[1] |
| Aggregation of free DSPE-PEG-Fluor 647 into micelles that co-elute with liposomes. | - Ensure the concentration of the fluorescent lipid is below its critical micelle concentration (CMC) during formulation. - Filter the sample through a 0.22 µm filter before purification to remove larger aggregates.[2] | |
| Low recovery of liposomes after purification. | Adsorption of liposomes to the purification matrix (e.g., size exclusion chromatography resin). | - Pre-saturate the size exclusion column with unlabeled liposomes before loading your sample.[3] - Choose a column matrix known to have low non-specific binding of lipids. |
| Disruption of liposomes due to shear stress during purification (e.g., high pressure in TFF). | - Optimize TFF parameters by lowering transmembrane pressure and delta pressure.[4] - For size exclusion chromatography, use a lower flow rate. | |
| Significant dilution of the liposome sample. | The inherent nature of the purification method, especially size exclusion chromatography. | - Concentrate the sample after purification using methods like TFF or ultrafiltration.[5][6] - For small sample volumes, consider using spin columns for purification to minimize dilution.[7] |
| Changes in liposome size or integrity after purification. | Harsh purification conditions (e.g., inappropriate buffer, temperature, or shear stress). | - Ensure the purification buffer is iso-osmotic with the liposome suspension. - Perform purification at a controlled temperature, preferably at a temperature that maintains the lipid bilayer in the desired phase.[4] - As mentioned, optimize TFF parameters to minimize shear stress.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove unincorporated DSPE-PEG-Fluor 647 from liposomes?
A1: The most common and effective methods for purifying fluorescently labeled liposomes are Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), and Dialysis.[1]
-
Tangential Flow Filtration (TFF): This technique is highly efficient for concentrating and purifying liposomes, offering high recovery rates and effective removal of non-entrapped molecules.[1][5][6] It is particularly suitable for larger sample volumes.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Liposomes, being large, will elute first from the column, while the smaller, unincorporated DSPE-PEG-Fluor 647 molecules are retained longer, allowing for their separation.[3][7][8]
-
Dialysis: This method involves the use of a semi-permeable membrane that allows the smaller, free dye molecules to diffuse out into a larger volume of buffer, while retaining the larger liposomes.[9][10][11] It is a simpler method but can be time-consuming.[11]
Q2: How do I choose the right purification method for my experiment?
A2: The choice of purification method depends on several factors, including your sample volume, the desired purity, and the equipment available in your lab.
| Method | Advantages | Disadvantages | Best Suited For |
| Tangential Flow Filtration (TFF) | - Fast and efficient - High recovery (>98%) - Scalable - Can concentrate the sample | - Requires specialized equipment - Potential for shear-induced liposome damage if not optimized[4] | - Large sample volumes - When sample concentration is also required |
| Size Exclusion Chromatography (SEC) | - Good separation of liposomes from small molecules - Widely available materials | - Sample dilution - Potential for liposome adsorption to the column matrix[12] - Can be time-consuming for large volumes | - Small to medium sample volumes - High-resolution separation is needed |
| Dialysis | - Simple and requires minimal specialized equipment - Gentle on liposomes | - Slow process (can take days)[11] - May not achieve the highest level of purity - Requires large volumes of buffer | - Small sample volumes - When a gentle, non-shear method is critical |
Q3: Can I use centrifugation to remove free DSPE-PEG-Fluor 647?
A3: Standard centrifugation is generally not effective for removing unincorporated DSPE-PEG-Fluor 647 because the size difference between the free fluorescent lipid (which can form micelles) and the liposomes may not be sufficient for efficient separation. Ultracentrifugation can be used, but it risks pelleting and fusing the liposomes.
Q4: How can I confirm that the free dye has been successfully removed?
A4: To confirm the removal of free dye, you can analyze the purified liposome fraction using techniques such as:
-
Fluorometry: Measure the fluorescence of the supernatant/filtrate after separating the liposomes. A low fluorescence reading indicates successful removal of the free dye.
-
Thin Layer Chromatography (TLC): Spot the purified liposome sample and a standard of the free dye on a TLC plate. The free dye should migrate differently than the liposome-incorporated dye.
-
Dynamic Light Scattering (DLS): While not a direct measure of free dye, a monomodal size distribution corresponding to your liposome size suggests the absence of significant amounts of dye aggregates.
Experimental Protocol: Size Exclusion Chromatography (SEC)
This protocol provides a detailed methodology for removing unincorporated DSPE-PEG-Fluor 647 from a liposome suspension using a gravity-flow size exclusion column.
Materials:
-
Sepharose® CL-4B or similar size exclusion resin
-
Chromatography column (e.g., 1 x 30 cm)
-
Isotonic buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Fraction collector or microcentrifuge tubes
-
Spectrophotometer or fluorometer for analysis
Procedure:
-
Column Packing:
-
Gently resuspend the size exclusion resin in the isotonic buffer.
-
Pour the slurry into the column in one continuous motion to avoid air bubbles.
-
Allow the resin to settle and pack under gravity flow. The final packed bed volume should be at least 10 times the sample volume.[7]
-
Equilibrate the column by washing with at least 3-5 column volumes of the isotonic buffer.
-
-
Column Pre-saturation (Optional but Recommended):
-
To minimize non-specific binding and loss of your fluorescently labeled liposomes, pre-saturate the column by loading a sample of unlabeled liposomes (with the same lipid composition) and allowing it to run through the column.[3] Discard the eluate.
-
-
Sample Loading:
-
Carefully load your liposome sample containing the unincorporated DSPE-PEG-Fluor 647 onto the top of the packed resin bed.
-
Allow the sample to fully enter the resin bed before adding more buffer.
-
-
Elution and Fraction Collection:
-
Begin eluting the sample by adding the isotonic buffer to the top of the column. Maintain a constant flow rate.
-
Start collecting fractions immediately after the sample has entered the resin. The volume of each fraction will depend on the column size and the desired resolution.
-
The larger liposomes will travel faster through the column and elute first. The smaller, unincorporated DSPE-PEG-Fluor 647 will enter the pores of the resin beads and elute later.[8]
-
-
Fraction Analysis:
-
Analyze the collected fractions for the presence of liposomes and free dye.
-
The liposome-containing fractions will appear slightly opalescent and will have high fluorescence.
-
The fractions containing the free dye will be colored (if visible) and show fluorescence, but will elute later.
-
Pool the fractions containing the purified liposomes.
-
-
Confirmation of Purity:
-
Confirm the purity of the pooled liposome fraction using one of the methods described in FAQ Q4.
-
Visualizations
References
- 1. Formation and purification of tailored liposomes for drug delivery using a module-based micro continuous-flow system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 3. trace.tennessee.edu [trace.tennessee.edu]
- 4. pharmtech.com [pharmtech.com]
- 5. Tangential Flow Filtration Of Liposomal Nanoparticles Results In 10X Concentration Within 20 Minutes Under Controlled Pressure Conditions [bioprocessonline.com]
- 6. diantpharma.com [diantpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Construction of a Liposome Dialyzer for preparation of high-value, small-volume liposome formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Liposome retention in size exclusion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Fluorescent Lipids: DSPE-PEG-Fluor 647 in the Spotlight
In the dynamic fields of drug delivery and cellular imaging, fluorescently labeled lipids are indispensable tools for tracking nanoparticles, understanding biodistribution, and elucidating cellular uptake mechanisms. Among the plethora of available options, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]-conjugated fluorophores (DSPE-PEG-Fluor) have gained prominence due to their biocompatibility and favorable pharmacokinetic properties conferred by the PEG chain. This guide provides a comprehensive comparison of DSPE-PEG-Fluor 647 against other commonly used fluorescent lipids, offering researchers, scientists, and drug development professionals a data-driven resource for selecting the optimal probe for their experimental needs.
Photophysical Performance: A Quantitative Comparison
The selection of a fluorescent lipid is primarily dictated by its photophysical properties. Key parameters include the excitation and emission maxima, which determine the required laser lines and detection channels; the molar extinction coefficient, which indicates the efficiency of light absorption; the quantum yield, a measure of the fluorescence efficiency; and photostability, the molecule's resistance to photodegradation.
Below is a comparative summary of the key photophysical properties of DSPE-PEG-Fluor 647 and other widely utilized fluorescent lipid probes. It is important to note that the photophysical properties of a fluorophore can be influenced by its local environment, and the conjugation to a lipid and incorporation into a lipid bilayer may lead to slight variations from the values reported for the free dye in solution.[1]
| Fluorescent Lipid Conjugate (Fluorophore) | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| DSPE-PEG-Fluor 647 (Alexa Fluor 647) | ~650[2] | ~665[2] | ~270,000 | ~0.33[3][] | High |
| DSPE-PEG-Cy5 (Cyanine 5) | ~649[5] | ~670[5] | ~250,000[6][7] | ~0.27[8][9] | Good[10] |
| DSPE-PEG-Rhodamine (Rhodamine B) | ~560 | ~580 | ~106,000[11][12] | ~0.43 - 0.70[13][14][15] | Moderate |
| DSPE-PEG-FITC (Fluorescein) | ~494[16] | ~521[16] | ~73,000 - 75,000[17][18][19][20] | ~0.5 - 0.92[5][21][22] | Low[23] |
| NBD-PE (Nitrobenzoxadiazole) | ~463 | ~536 | ~22,000[3][24] | Varies with environment | Moderate |
| BODIPY FL-HPC (BODIPY FL) | ~503 | ~512 | >80,000[24] | ~0.9[24][] | High[][26] |
Experimental Protocols: From Liposome (B1194612) Formulation to In Vivo Imaging
To facilitate the practical application of these fluorescent lipids, this section provides detailed methodologies for key experiments.
Liposome Preparation via Thin-Film Hydration and Extrusion
This common technique allows for the incorporation of DSPE-PEG-Fluor 647 and other fluorescent lipids into the liposomal bilayer.
Workflow for Liposome Preparation
Caption: Workflow for preparing fluorescently labeled liposomes using the thin-film hydration and extrusion method.
Detailed Protocol:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired lipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and cholesterol in a specific molar ratio) and the fluorescent lipid conjugate (e.g., 0.1-1 mol% DSPE-PEG-Fluor 647) in a suitable organic solvent mixture, such as chloroform/methanol (2:1, v/v).
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated an odd number of times (e.g., 11-21 passes) to ensure a homogenous liposome population.[27]
-
-
Purification:
-
Remove any unencapsulated fluorescent lipid or other components by size exclusion chromatography or dialysis.
-
In Vitro Cellular Uptake and Imaging
Confocal microscopy is a powerful tool to visualize the interaction of fluorescently labeled liposomes with cells.
Workflow for In Vitro Cell Imaging
Caption: General workflow for in vitro imaging of cellular uptake of fluorescent liposomes.
Detailed Protocol:
-
Cell Culture: Seed the cells of interest onto glass-bottom dishes or chamber slides and culture them to the desired confluency.
-
Liposome Incubation: Dilute the fluorescently labeled liposomes in cell culture medium to the desired concentration and incubate with the cells for a specific time period (e.g., 1-4 hours).
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove any liposomes that have not been internalized.
-
Counterstaining (Optional): To visualize specific cellular compartments, incubate the cells with appropriate fluorescent trackers, such as DAPI for the nucleus or LysoTracker for lysosomes, according to the manufacturer's instructions.
-
Imaging: Mount the dish or slide on a confocal microscope. Excite the fluorophores using the appropriate laser lines (e.g., ~633-650 nm for DSPE-PEG-Fluor 647) and collect the emission using the corresponding filter sets. Acquire images to visualize the subcellular localization of the fluorescent liposomes.
In Vivo Biodistribution Studies
In vivo imaging systems (IVIS) allow for the non-invasive tracking of fluorescently labeled liposomes in small animals.
Workflow for In Vivo Biodistribution Study
Caption: Workflow for assessing the in vivo biodistribution of fluorescently labeled liposomes.
Detailed Protocol:
-
Animal Handling: All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
Administration: Administer the fluorescently labeled liposome formulation to the animal model (e.g., mouse or rat) via a suitable route, typically intravenous (tail vein) injection.[17]
-
In Vivo Imaging: At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, anesthetize the animal and acquire whole-body fluorescence images using an in vivo imaging system (IVIS). Use the appropriate excitation and emission filters for the specific fluorophore.
-
Ex Vivo Analysis: At the end of the study, euthanize the animal and carefully dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor, if applicable).
-
Organ Imaging and Quantification: Arrange the excised organs in the imaging chamber and acquire ex vivo fluorescence images. Use the system's software to quantify the average radiant efficiency in each organ to determine the biodistribution profile of the liposomes.
Conclusion
The choice of a fluorescent lipid is a critical decision in the design of robust and informative experiments. DSPE-PEG-Fluor 647, with its far-red fluorescence, high extinction coefficient, and good photostability, presents a strong candidate for a wide range of applications, particularly for in vivo imaging where minimizing tissue autofluorescence is crucial. However, for multicolor imaging or applications requiring different spectral properties, other fluorescent lipids such as those containing Cy5, Rhodamine, FITC, NBD, or BODIPY dyes offer a broad palette of options. By carefully considering the photophysical properties and employing well-defined experimental protocols, researchers can effectively leverage these powerful tools to advance our understanding of drug delivery systems and cellular biology.
References
- 1. Quantum Yield Measurements of Fluorophores in Lipid Bilayers Using a Plasmonic Nanocavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 5. DSPE-PEG-Cy5, MW 2,000 | BroadPharm [broadpharm.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photo‐isomerization of the Cyanine Dye Alexa‐Fluor 647 (AF‐647) in the Context of dSTORM Super‐Resolution Microscopy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. uni-goettingen.de [uni-goettingen.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creativepegworks.com [creativepegworks.com]
- 17. A BODIPY-Based Fluorogenic Probe for Specific Imaging of Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Characteristics of self-quenching of the fluorescence of lipid-conjugated rhodamine in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Photo-isomerization of the Cyanine Dye Alexa-Fluor 647 (AF-647) in the Context of dSTORM Super-Resolution Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 26. Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Organization and dynamics of NBD-labeled lipids in membranes analyzed by fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluor 647 and Other Near-Infrared Dyes for Advanced Biological Imaging
For researchers, scientists, and drug development professionals navigating the complex landscape of near-infrared (NIR) fluorescent dyes, selecting the optimal reagent is paramount for generating high-quality, reproducible data. This guide provides a comprehensive, data-driven comparison of Fluor 647 and its spectrally similar counterparts, including the widely used Alexa Fluor 647 and Cy5, as well as other alternatives like DyLight 650, iFluor 647, and Atto 647N. We present key photophysical properties, comparative performance data, and detailed experimental protocols to empower informed decisions in your research.
The near-infrared spectrum offers significant advantages for biological imaging, including reduced autofluorescence from cells and tissues, deeper tissue penetration, and minimized phototoxicity.[1][2] Dyes that excite and emit in this region, such as those in the 647 nm range, are therefore highly sought after for sensitive applications like flow cytometry, super-resolution microscopy, and in vivo imaging.[3][4] While "Fluor 647" is often used as a general term, it most commonly refers to Alexa Fluor 647, a sulfonated cyanine (B1664457) dye known for its exceptional brightness and photostability. This guide will focus on comparing this benchmark dye with its key competitors.
Quantitative Comparison of Photophysical Properties
The performance of a fluorescent dye is primarily determined by its photophysical properties. Key metrics include the molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability (resistance to fading). The brightness of a fluorophore is a function of both its extinction coefficient and quantum yield.
Below is a summary of the key photophysical properties for Fluor 647 (Alexa Fluor 647) and other commercially available, spectrally similar near-infrared dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness* |
| Fluor 647 (Alexa Fluor 647) | 650[5] | 665[5] | 239,000[5] | 0.33[5][6] | 78,870 |
| Cy5 | 649 | 667 | 250,000 | 0.27 | 67,500 |
| DyLight 650 | 652[7] | 672[7] | 250,000[4][7] | Not widely reported | - |
| iFluor 647 | 654[8] | 670[8] | 250,000[8][9] | 0.25[8] | 62,500 |
| Atto 647N | 644[10] | 669[10] | 150,000[10][11] | 0.65[10] | 97,500 |
*Relative Brightness is calculated as (Molar Extinction Coefficient * Quantum Yield). Higher values indicate greater brightness. Data for DyLight 650's quantum yield is not consistently available in the provided search results.
As the data indicates, while Cy5 has a slightly higher extinction coefficient, Alexa Fluor 647's higher quantum yield results in greater overall brightness.[12] Atto 647N stands out with a particularly high quantum yield, suggesting it is a very bright alternative. iFluor 647 and DyLight 650 present as comparable alternatives to Cy5 and Alexa Fluor 647.[13]
Performance in Key Applications: Brightness and Photostability
Beyond the intrinsic photophysical properties, the performance of these dyes when conjugated to biomolecules, such as antibodies, is a critical consideration. Alexa Fluor 647 is widely reported to be significantly brighter and more photostable than Cy5 in conjugated forms.[12][14] This is attributed to the sulfonation of the Alexa Fluor dye, which reduces dye-dye aggregation and self-quenching on proteins, a common issue with Cy5 that leads to diminished fluorescence.[12]
The superior photostability of Alexa Fluor 647 allows for longer exposure times and more robust image acquisition, which is particularly crucial for demanding applications like super-resolution microscopy.[4]
Visualizing Fluorescence and Experimental Design
To better understand the principles of fluorescence and aid in experimental design, the following diagrams are provided.
References
- 1. mljar.com [mljar.com]
- 2. Far-Red and Near Infrared Dyes [jacksonimmuno.com]
- 3. clyte.tech [clyte.tech]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. interchim.fr [interchim.fr]
- 10. app.fluorofinder.com [app.fluorofinder.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. cancer.iu.edu [cancer.iu.edu]
A Comparative Analysis of DSPE-PEG-Fluor 647 Liposome Size and Charge
For researchers, scientists, and drug development professionals, the selection of appropriately labeled liposomes is critical for the success of in vitro and in vivo studies. The physicochemical properties of liposomes, particularly their size and surface charge (zeta potential), significantly influence their stability, biodistribution, and cellular uptake. This guide provides an objective comparison of liposomes incorporating the fluorescently labeled lipid DSPE-PEG-Fluor 647 with alternative fluorescently labeled liposomes, supported by experimental data.
Performance Comparison of Fluorescently Labeled Liposomes
The incorporation of fluorescent labels into a liposome (B1194612) formulation can potentially alter its size and surface charge. The following table summarizes the hydrodynamic diameter and zeta potential of liposomes labeled with different fluorescent lipids. While direct comparative data for DSPE-PEG-Fluor 647 is limited in publicly available literature, data for liposomes labeled with Cy5-DSPE, which is spectrally similar to Fluor 647, and TopFluor®-PC are presented below. This comparison highlights how the choice of fluorescent label can influence the key physicochemical characteristics of the resulting liposomes.
| Liposome Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unlabeled Liposomes | 120.4 ± 0.8 | 0.09 ± 0.01 | -2.5 ± 0.5 |
| TopFluor®-PC Labeled | 122.5 ± 1.2 | 0.10 ± 0.02 | -3.1 ± 0.6 |
| Cy5-DSPE Labeled | 125.1 ± 1.5 | 0.11 ± 0.01 | -4.2 ± 0.7 |
Data is adapted from a study comparing the effects of different fluorescent lipid dyes on liposome properties. The specific lipid composition of the liposomes should be considered when interpreting these results.
The data suggests that the incorporation of fluorescently labeled lipids can lead to slight increases in both the size and the magnitude of the negative surface charge of the liposomes.[1][2] These changes, although minor, can be significant for applications sensitive to these parameters. The negative zeta potential of liposomes containing DSPE-PEG is attributed to the phosphate (B84403) group in the DSPE anchor.[3]
Experimental Protocols
Accurate and reproducible characterization of liposome size and charge is essential for quality control and for understanding their biological behavior. The following are detailed methodologies for these key experiments.
Determination of Liposome Size by Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a widely used technique to measure the hydrodynamic diameter and size distribution (polydispersity index - PDI) of nanoparticles in suspension.[4][5]
Protocol:
-
Sample Preparation: Dilute the liposome suspension to an appropriate concentration (typically 0.1-1.0 mg/mL) using a suitable buffer (e.g., 10 mM HEPES, pH 7.4).[6] The dilution is necessary to avoid multiple scattering effects.[7]
-
Instrumentation: Use a DLS instrument, such as a Malvern Zetasizer.
-
Measurement Parameters:
-
Set the temperature to 25°C.
-
Select the appropriate dispersant (e.g., water) with the correct viscosity and refractive index values.
-
Set the equilibration time to at least 1 minute.
-
Perform at least three replicate measurements for each sample.
-
-
Data Analysis: The instrument's software calculates the intensity-weighted mean hydrodynamic diameter and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.
Determination of Liposome Zeta Potential by Laser Doppler Velocimetry (LDV)
Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of the liposomes and is a key indicator of their stability in suspension.[8]
Protocol:
-
Sample Preparation: Dilute the liposome suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to ensure sufficient particle mobility.[6]
-
Instrumentation: Use an instrument capable of measuring electrophoretic light scattering (ELS), often integrated into DLS systems.
-
Measurement Cell: Use a folded capillary cell (DTS1070 or similar). Ensure no air bubbles are present in the cell.
-
Measurement Parameters:
-
Set the temperature to 25°C.
-
Apply an electric field to the sample.
-
The instrument measures the velocity of the particles (electrophoretic mobility) and calculates the zeta potential using the Smoluchowski or Henry equation.
-
-
Data Analysis: The result is reported in millivolts (mV). Liposomes with a zeta potential greater than +30 mV or less than -30 mV are generally considered to be stable.
Cellular Uptake of Fluorescently Labeled Liposomes
The following diagram illustrates the primary pathways by which fluorescently labeled liposomes are internalized by cells. Understanding these pathways is crucial for designing effective drug delivery systems.
Caption: Cellular uptake pathways of fluorescently labeled liposomes.
This guide provides a foundational comparison for researchers working with DSPE-PEG-Fluor 647 and other fluorescently labeled liposomes. The provided data and protocols emphasize the importance of thorough characterization to ensure the reliability and reproducibility of experimental results.
References
- 1. Following the Fate of Dye-Containing Liposomes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Applications of a Fluorescent Labeling Technique for Lipid and Surfactant Preformed Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsm.com [ijpsm.com]
- 8. dovepress.com [dovepress.com]
Bridging the Gap: Correlating In Vitro and In Vivo Performance of DSPE-PEG-Fluor 647 for Enhanced Drug Development
A detailed comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-Fluor 647 (DSPE-PEG-Fluor 647) performance in laboratory settings versus living organisms is crucial for researchers and drug development professionals. Understanding this correlation allows for more accurate predictions of clinical outcomes and accelerates the development of targeted drug delivery systems. This guide provides an objective comparison of DSPE-PEG-Fluor 647's behavior, supported by experimental data and detailed protocols, and contrasts it with alternative fluorescent probes.
DSPE-PEG-Fluor 647 is a widely used phospholipid conjugate for labeling liposomes and other nanoparticles. Its amphiphilic nature, with a hydrophobic DSPE anchor and a hydrophilic PEG chain, facilitates stable incorporation into lipid bilayers, while the Fluor 647 moiety provides a strong and stable near-infrared fluorescent signal for imaging. The correlation between its behavior in controlled in vitro environments and the complex biological milieu in vivo is a critical factor in the predictive power of preclinical studies.
Quantitative Data Summary: In Vitro vs. In Vivo Performance
The following tables summarize key quantitative parameters for DSPE-PEG based nanoparticles, drawing from various studies to illustrate the correlation between laboratory measurements and in-animal observations.
Table 1: Physicochemical Properties and In Vitro Stability
| Parameter | Method | Typical Values | Significance In Vitro |
| Micelle/Liposome (B1194612) Size (Diameter) | Dynamic Light Scattering (DLS) | 10 - 200 nm | Influences drug loading capacity and release kinetics. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Indicates a homogenous population of nanoparticles. |
| Zeta Potential | Laser Doppler Velocimetry | -5 to -30 mV | Predicts colloidal stability in suspension. |
| Critical Micelle Concentration (CMC) | Fluorescence Probe Assay | 0.5 - 1.5 µM | Lower CMC suggests higher stability upon dilution in biological fluids.[1] |
| Stability in Buffer (PBS) | DLS over time | Stable for > 24 hours | Baseline stability in a controlled aqueous environment. |
| Stability in Serum | DLS or FRET in serum-containing media | Half-life can be ~9 hours | Indicates stability in a more biologically relevant fluid, predicting circulation time.[2] |
Table 2: In Vivo Performance Metrics
| Parameter | Method | Typical Values | Correlation with In Vitro Data |
| Blood Circulation Half-life | IV injection followed by blood sampling and fluorescence measurement | 1 - 24 hours | Longer half-life often correlates with higher stability in serum in vitro. |
| Tumor Accumulation | In vivo fluorescence imaging | 5 - 15% of injected dose/gram of tissue | Dependent on particle size and stability; smaller, stable particles show enhanced permeability and retention (EPR) effect. |
| Liver/Spleen Uptake | Ex vivo organ imaging | High | Reflects clearance by the reticuloendothelial system (RES); can be influenced by surface properties measured in vitro. |
| Cellular Uptake in Tumors | Flow cytometry or microscopy of tumor tissue | Varies | While in vitro cell uptake assays are used as a proxy, the correlation with in vivo uptake can be weak due to the complex tumor microenvironment.[3][4][5] |
Comparison with Alternative Fluorescent Probes
While DSPE-PEG-Fluor 647 is a robust tool, several alternatives exist, each with distinct advantages and disadvantages.
Table 3: Comparison of DSPE-PEG-Fluor 647 with Other Fluorescent Lipids
| Fluorescent Lipid | Excitation/Emission (nm) | Key Advantages | Key Disadvantages |
| DSPE-PEG-Fluor 647 | 648 / 671 | High photostability, good quantum yield, near-infrared emission reduces tissue autofluorescence. | Potential for interactions with serum proteins. |
| DSPE-PEG-Cy5 | 649 / 670 | Spectrally similar to Fluor 647, widely used. | Lower photostability compared to Alexa Fluor dyes. |
| DSPE-PEG-Alexa Fluor 647 | 650 / 668 | Very bright and photostable, pH insensitive. | Higher cost. |
| Cholesterol-PEG-Fluorophore | Varies | More rigid membrane anchor, potentially higher stability in some formulations.[6] | Can alter membrane fluidity and properties. |
| DSPE-PEG-Quantum Dot | Broad / Tunable | Extremely bright and photostable. | Potential for toxicity due to heavy metal core. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings.
In Vitro Characterization Protocols
1. Formulation of DSPE-PEG-Fluor 647 Micelles/Liposomes (Thin-Film Hydration)
-
Dissolution: Dissolve DSPE-PEG-Fluor 647 and other lipid components in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by gentle agitation above the lipid phase transition temperature.
-
Sizing: To obtain a uniform size distribution, the resulting liposome suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
2. Micelle/Liposome Size and Zeta Potential Measurement
-
Instrumentation: Utilize a dynamic light scattering (DLS) instrument equipped with a laser Doppler velocimeter.
-
Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer to a suitable concentration for measurement.
-
Measurement: Perform DLS measurements to determine the hydrodynamic diameter and polydispersity index (PDI). Use the same instrument to measure the zeta potential, which indicates surface charge.
3. In Vitro Stability Assessment in Serum
-
Incubation: Incubate the DSPE-PEG-Fluor 647 labeled nanoparticles in fetal bovine serum (FBS) or human serum at 37°C.
-
Analysis: At various time points, measure the particle size and PDI using DLS to monitor for aggregation or degradation. Alternatively, a Förster Resonance Energy Transfer (FRET) assay can be employed by co-encapsulating a FRET pair of dyes to monitor micelle disassembly.[2]
In Vivo Experimental Protocols
1. Animal Model and Administration
-
Model: Typically, tumor-bearing mice (e.g., xenograft models with human cancer cell lines) are used.
-
Administration: Intravenously inject the DSPE-PEG-Fluor 647 labeled nanoparticles via the tail vein.
2. In Vivo Biodistribution Imaging
-
Imaging System: Use a non-invasive optical imaging system capable of detecting near-infrared fluorescence.
-
Procedure: Anesthetize the mice at different time points post-injection and acquire whole-body fluorescence images.
-
Analysis: Quantify the fluorescence intensity in regions of interest (ROIs), such as the tumor and major organs.
3. Ex Vivo Organ Analysis
-
Procedure: After the final in vivo imaging time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Imaging: Image the excised organs using the same optical imaging system to quantify fluorescence distribution with higher sensitivity.
4. Cellular Uptake Analysis by Flow Cytometry
-
Tumor Digestion: Excise the tumor and digest it into a single-cell suspension using enzymatic and mechanical methods.
-
Staining: Stain the cells with antibodies against cell-specific markers (e.g., for cancer cells, immune cells) to differentiate cell populations.
-
Flow Cytometry: Analyze the cell suspension using a flow cytometer to quantify the percentage of Fluor 647-positive cells within each population.
Visualizing the Pathway: From Injection to Cellular Uptake
The journey of a DSPE-PEG-Fluor 647 labeled liposome from intravenous injection to its target cell is a multi-step process. This can be visualized to understand the logical flow of events.
Caption: Workflow of liposome delivery from injection to cellular uptake.
This diagram illustrates the typical pathway of intravenously administered nanoparticles. After injection, they circulate in the bloodstream where they can be cleared by the reticuloendothelial system (RES) in the liver and spleen. Nanoparticles of a certain size can preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. Once in the tumor microenvironment, they can bind to and be internalized by cancer cells via endocytosis, eventually releasing their payload.
Experimental Workflow: A Step-by-Step Visualization
The process of correlating in vitro and in vivo data follows a logical experimental workflow.
Caption: Correlating in vitro characterization with in vivo evaluation.
This workflow highlights the systematic approach to studying nanoparticle performance. In vitro characterization provides foundational data on the physical and chemical properties of the nanoparticles, as well as their stability and interaction with cells in a controlled environment. These findings then inform the design and execution of in vivo studies in animal models. The ultimate goal is to establish a correlation between the in vitro and in vivo data to build predictive models for drug delivery.
References
- 1. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 3. A Systematic comparison of in vitro cell uptake and in vivo biodistribution for three classes of gold nanoparticles with saturated PEG coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Systematic comparison of in vitro cell uptake and in vivo biodistribution for three classes of gold nanoparticles with saturated PEG coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Reactive Anchoring Lipids with Different Performance for Cell Surface Re-engineering Application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of DSPE-PEG-Fluor 647 Labeled Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG) labeled with the fluorescent dye Fluor 647, alongside alternative fluorescent probes for nanoparticle tracking. It includes detailed experimental protocols for key characterization techniques and supporting data to aid in the selection of appropriate labeling and characterization strategies for your research.
Introduction to DSPE-PEG-Fluor 647
DSPE-PEG-Fluor 647 is a widely utilized phospholipid-PEG conjugate for labeling nanoparticles and liposomes. The DSPE portion provides a stable anchor within the lipid bilayer of the nanoparticle, while the hydrophilic polyethylene (B3416737) glycol (PEG) chain offers a protective corona, reducing non-specific protein binding and prolonging circulation times in vivo. The covalent attachment of Fluor 647, a bright and photostable far-red fluorescent dye, enables sensitive and accurate tracking of nanoparticles in various biological systems.
Comparison with Alternative Fluorescent Probes
The choice of a fluorescent label is critical for the successful tracking and quantification of nanoparticles. Key performance indicators include fluorescence intensity (brightness), photostability, quantum yield, and minimal impact on the physicochemical properties of the nanoparticle. Here, we compare DSPE-PEG-Fluor 647 with common alternatives.
Table 1: Performance Comparison of Common Far-Red Fluorescent Dyes for Nanoparticle Labeling
| Feature | DSPE-PEG-Fluor 647 | DSPE-PEG-Cy5 | DSPE-PEG-Alexa Fluor 647 |
| Excitation Max (nm) | ~650 | ~650 | ~650 |
| Emission Max (nm) | ~670 | ~670 | ~668 |
| Quantum Yield | Moderate to High | Moderate | High (0.33)[1] |
| Photostability | High | Moderate | Very High[2] |
| Brightness | Bright | Bright | Very Bright[2] |
| Advantages | Good balance of brightness and photostability. | Cost-effective. | Superior brightness and photostability.[2] |
| Disadvantages | May be less bright than some Alexa Fluor dyes. | Prone to photobleaching. | Higher cost. |
Note: The exact quantum yield and brightness can be influenced by the nanoparticle composition and local environment.
Key Characterization Techniques and Experimental Protocols
Thorough characterization of fluorescently labeled nanoparticles is essential to ensure their quality, stability, and suitability for the intended application.
Size and Size Distribution Analysis (Dynamic Light Scattering - DLS)
DLS measures the hydrodynamic diameter of nanoparticles in solution. It is a crucial technique for assessing the average size and polydispersity index (PDI), which indicates the broadness of the size distribution.
Experimental Protocol for DLS Measurement:
-
Sample Preparation:
-
Disperse the DSPE-PEG-Fluor 647 labeled nanoparticles in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of 0.1-1.0 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any large aggregates or dust particles.
-
For aqueous measurements, it is recommended to use a buffer with a small amount of salt (e.g., 10 mM NaCl) to screen for electrostatic interactions between particles.[3]
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.
-
Set the measurement temperature, typically to 25°C.
-
Select the appropriate dispersant (e.g., water) and material properties (refractive index and absorption) in the software.
-
-
Measurement:
-
Carefully pipette the sample into a clean, dust-free cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature for at least 5 minutes.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis:
-
The software will generate a size distribution report, including the Z-average diameter and the PDI.
-
A PDI value below 0.3 is generally considered acceptable for most drug delivery applications, indicating a relatively monodisperse sample.
-
Surface Charge Analysis (Zeta Potential)
Zeta potential is a measure of the magnitude of the electrostatic charge at the nanoparticle surface. It is a key indicator of colloidal stability, with highly charged particles (either positive or negative) being more resistant to aggregation.
Experimental Protocol for Zeta Potential Measurement:
-
Sample Preparation:
-
Instrument Setup:
-
Use a dedicated zeta potential cell.
-
Ensure the electrodes are clean and properly inserted into the cell.
-
Set the measurement temperature (e.g., 25°C) and the dispersant properties (viscosity and dielectric constant) in the software.
-
-
Measurement:
-
Inject the sample into the zeta potential cell, avoiding the introduction of air bubbles.
-
Place the cell in the instrument.
-
Perform the measurement, which involves applying an electric field and measuring the particle velocity using laser Doppler velocimetry.
-
Conduct at least three measurements for each sample.
-
-
Data Analysis:
-
The instrument's software calculates the zeta potential from the electrophoretic mobility using the Henry equation.
-
Zeta potential values are typically reported in millivolts (mV). Nanoparticles with a zeta potential greater than +30 mV or less than -30 mV are generally considered to have good colloidal stability.[5]
-
Morphological Analysis (Transmission Electron Microscopy - TEM)
TEM provides high-resolution images of nanoparticles, allowing for the direct visualization of their size, shape, and morphology.
Experimental Protocol for TEM Imaging:
-
Sample Preparation:
-
Place a drop of the diluted nanoparticle suspension (typically 1-10 µg/mL) onto a carbon-coated copper TEM grid.
-
Allow the nanoparticles to adhere to the grid for a few minutes.
-
Remove the excess liquid by wicking with filter paper.
-
-
Staining (Optional, for enhanced contrast):
-
For lipid-based nanoparticles, negative staining with a heavy metal salt (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) can improve contrast.
-
Apply a drop of the staining solution to the grid for 1-2 minutes.
-
Wick away the excess stain.
-
-
Drying:
-
Allow the grid to air-dry completely before inserting it into the microscope.
-
-
Imaging:
-
Place the grid in the TEM sample holder.
-
Acquire images at various magnifications to observe the overall morphology and individual particle details.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the diameters of a statistically significant number of nanoparticles (typically >100) to determine the size distribution.
-
Fluorescence Characterization (Fluorescence Spectroscopy)
Fluorescence spectroscopy is used to confirm the successful labeling of nanoparticles and to determine their spectral properties.
Experimental Protocol for Fluorescence Spectroscopy:
-
Sample Preparation:
-
Prepare a dilution series of the DSPE-PEG-Fluor 647 labeled nanoparticle suspension in a suitable buffer.
-
Also prepare a solution of the free dye at a known concentration as a reference.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to the maximum absorbance of Fluor 647 (~650 nm).
-
Set the emission wavelength range to scan across the expected emission peak (~660-750 nm).
-
Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.
-
-
Measurement:
-
Measure the fluorescence emission spectra of the blank (buffer only), the free dye solution, and the nanoparticle samples.
-
-
Data Analysis:
-
Confirm the presence of the characteristic emission peak of Fluor 647 in the nanoparticle samples.
-
The fluorescence intensity can be used to quantify the amount of dye conjugated to the nanoparticles, often by creating a calibration curve with the free dye.
-
Visualizing the Workflow and Relationships
To better understand the characterization process and the interplay of different fluorescent labels, the following diagrams are provided.
References
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 3. research.colostate.edu [research.colostate.edu]
- 4. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Zeta Potential Measurement | Springer Nature Experiments [experiments.springernature.com]
DSPE-PEG-2000: A Balancing Act for Prolonging Circulation Time in Nanomedicine
A comprehensive analysis of DSPE-PEG-2000 in comparison to other PEG lengths reveals its widespread adoption in nanoparticle drug delivery is due to a favorable balance between extending circulation half-life and maintaining efficient cellular interaction. While longer PEG chains can offer superior steric hindrance against clearance by the immune system, DSPE-PEG-2000 often provides an optimal compromise for many applications.
The conjugation of polyethylene (B3416737) glycol (PEG) to lipid anchors like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), known as PEGylation, is a cornerstone strategy for improving the in vivo performance of nanocarriers such as liposomes and nanoparticles. This hydrophilic polymer layer creates a "stealth" effect, reducing the adsorption of plasma proteins (opsonization) and subsequent uptake by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[1][2][3][4] The molecular weight of the PEG chain is a critical parameter that dictates the effectiveness of this shielding and, consequently, the circulation time of the nanoparticle.[1][3]
The Impact of PEG Molecular Weight on Circulation Half-Life
Experimental evidence consistently demonstrates a correlation between the molecular weight of the PEG chain on a DSPE anchor and the circulation half-life of the associated nanoparticle. Generally, increasing the PEG molecular weight from shorter lengths (e.g., 750 Da or 1000 Da) to 2000 Da and longer (e.g., 5000 Da) results in a significant extension of the time the nanoparticles remain in the bloodstream.[5][6]
For instance, studies on methotrexate-loaded chitosan (B1678972) nanoparticles showed a clear trend of increased elimination half-life (t1/2β) with increasing PEG molecular weight from 750 Da to 5000 Da.[5] Similarly, research on liposomes has shown that the circulation-prolonging effect of DSPE-PEG is proportional to the PEG's molecular weight, with longer chains providing a more substantial steric barrier.[2][6] However, this effect is not limitless. Some studies suggest that beyond a certain length, such as 5000 Da, the additional benefit in circulation time may plateau or even diminish.[1][7]
DSPE-PEG-2000 is frequently identified as an optimal choice because it provides a significant enhancement in circulation time without some of the potential drawbacks of longer PEG chains.[2][8] Very long PEG chains (e.g., >5000 Da) might negatively impact drug encapsulation efficiency, alter the physical properties of the lipid formulation, or overly hinder the nanoparticle's interaction with and uptake by target cells.[2][9]
Below is a summary of comparative data from various studies on the effect of PEG length on the circulation half-life of nanoparticles.
| Nanoparticle System | PEG Molecular Weight (Da) | Elimination Half-Life (t1/2β) | Key Findings |
| Methotrexate-loaded chitosan NPs | 750 | ~10 h | Increasing PEG MW led to a linear increase in AUC and a longer elimination half-life.[5] |
| 2000 | ~15 h | ||
| 5000 | ~20 h | ||
| PLA-PEG NPs (~150 nm) | 2000 | - | Half-life increased as PEG MW increased.[3] |
| 5000 | - | ||
| 20000 | - | ||
| Iron Oxide Nanoparticles (14 nm core) | 2000 | ~15 min | Increased PEG molecular weight led to a longer half-life.[10] |
| 5000 | ~24 min | ||
| Gold Nanoparticles | ≤2000 | Minimal impact | A PEG MW of ≥5 kDa was found to be sufficient for significantly extending circulation time.[7] |
| 2000 | - | ||
| 5000 | Significant increase |
Note: The absolute values of half-life can vary significantly based on the nanoparticle's core composition, size, surface charge, and the animal model used.
The Mechanism of PEGylation in Evading the Immune System
The "stealth" effect conferred by the DSPE-PEG is primarily a result of steric hindrance. The flexible and hydrophilic PEG chains form a hydrated layer on the nanoparticle's surface. This layer physically blocks the binding of opsonins, which are plasma proteins that mark foreign particles for phagocytosis by immune cells of the reticuloendothelial system (RES). A longer PEG chain generally creates a thicker, more effective barrier.
Caption: Effect of DSPE-PEG chain length on nanoparticle fate in vivo.
Experimental Protocol for In Vivo Circulation Time Comparison
The following is a generalized methodology for comparing the circulation time of nanoparticles functionalized with DSPE-PEG-2000 versus other PEG lengths. This protocol is a synthesis of common practices described in the literature.[11][12][13]
1. Preparation of PEGylated Nanoparticles:
-
Lipid Film Hydration (for liposomes):
-
Dissolve the primary lipids (e.g., DSPC, cholesterol) and the DSPE-PEG conjugate (e.g., DSPE-PEG-750, DSPE-PEG-2000, DSPE-PEG-5000) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. The molar percentage of DSPE-PEG is typically between 3-10%.[6]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Hydrate the film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the phase transition temperature of the lipids.
-
To control the size, the resulting liposome (B1194612) suspension is subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
For other nanoparticle types (e.g., polymeric, metallic): The DSPE-PEG is typically incorporated during the nanoparticle formation process or conjugated to the surface post-synthesis.
-
Incorporate a Label: For tracking, a fluorescent dye (e.g., Rhodamine-PE) or a radiolabel (e.g., 125I) is included in the formulation.[14]
2. Characterization of Nanoparticles:
-
Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge using Laser Doppler Velocimetry.
-
Confirmation of PEGylation: Can be confirmed by the change in size and zeta potential compared to non-PEGylated particles.
3. In Vivo Circulation Study:
-
Animal Model: Typically, healthy mice (e.g., BALB/c) are used.[13][14]
-
Administration: The nanoparticle formulations are diluted in sterile saline and administered intravenously (i.v.) via the tail vein. The dose is calculated based on lipid concentration or the amount of encapsulated drug.[12]
-
Blood Sampling: At predetermined time points (e.g., 5 min, 1 h, 4 h, 8 h, 24 h, 48 h) post-injection, blood samples are collected from the mice.
-
Quantification: The concentration of the labeled nanoparticles in the blood samples is determined. For fluorescently labeled particles, fluorescence intensity is measured. For radiolabeled particles, radioactivity is counted using a gamma counter.[14]
-
Data Analysis: The percentage of the injected dose remaining in the circulation is plotted against time. The circulation half-life is then calculated using pharmacokinetic modeling software.
Caption: Experimental workflow for comparing in vivo circulation times.
References
- 1. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 2. What is the difference between DSPE - PEG2000 and other DSPE - PEG derivatives? - Blog [shochem.com]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimal size and PEG coating of gold nanoparticles for prolonged blood circulation: a statistical analysis of published data - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00782D [pubs.rsc.org]
- 8. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Effects of core size and PEG coating layer of iron oxide nanoparticles on the distribution and metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docnum.umons.ac.be [docnum.umons.ac.be]
- 12. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Control Experiments for DSPE-PEG-Fluor 647 Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DSPE-PEG-Fluor 647 with alternative fluorescent lipids and outlines essential control experiments to ensure the accuracy and reliability of research findings. The data presented here is compiled from various sources to offer a broad perspective on product performance.
Performance Comparison of Fluorescent Lipids
When selecting a fluorescent lipid for liposome (B1194612) and nanoparticle tracking, several key performance indicators must be considered. DSPE-PEG-Fluor 647 is a popular choice, but its performance should be critically evaluated against alternatives.
Table 1: Comparison of Key Performance Characteristics of Far-Red Fluorescent Lipids
| Feature | DSPE-PEG-Fluor 647 | DSPE-PEG-Cy5 | DSPE-PEG-ATTO 647N |
| Excitation Max (nm) | ~648 | ~651 | ~646 |
| Emission Max (nm) | ~671 | ~670 | ~664 |
| Quantum Yield | Moderate to High | Moderate | High |
| Photostability | Good | Moderate | Excellent |
| Brightness | Good | Good | Excellent |
| pH Sensitivity | Low | Low | Low |
| Cost | Moderate | Moderate to High | High |
Note: Performance characteristics can vary depending on the specific lipid composition, buffer conditions, and experimental setup.
Essential Control Experiments
To validate findings from studies utilizing DSPE-PEG-Fluor 647, a series of rigorous control experiments are mandatory. These controls help to distinguish between genuine biological phenomena and potential artifacts.
Liposome Integrity and Stability
It is crucial to ensure that the fluorescence observed is from intact liposomes and not from dissociated fluorescent lipids or leaked contents.
Experimental Protocol: Liposome Stability Assay (Serum Incubation)
-
Preparation: Prepare DSPE-PEG-Fluor 647 labeled liposomes and a corresponding batch of unlabeled liposomes (control).
-
Incubation: Incubate both labeled and unlabeled liposomes in 50% fetal bovine serum (FBS) at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 12, 24 hours).
-
Separation: Separate the liposomes from the serum proteins using size exclusion chromatography (e.g., Sepharose CL-4B column).
-
Quantification: Measure the fluorescence intensity of the liposome-containing fractions.
-
Analysis: Plot the percentage of fluorescence retained in the liposome fraction over time. A stable formulation will show minimal decrease in fluorescence.
Non-Specific Binding
Fluorescently labeled liposomes may non-specifically adhere to cells or other surfaces, leading to false-positive signals.
Experimental Protocol: Non-Specific Binding Assay
-
Cell Culture: Plate target cells in a multi-well plate and allow them to adhere overnight.
-
Incubation: Incubate the cells with DSPE-PEG-Fluor 647 labeled liposomes at 4°C for 1 hour. Low temperature inhibits active uptake processes.
-
Control: In a parallel well, incubate cells with a blocking agent (e.g., a high concentration of unlabeled liposomes or bovine serum albumin) prior to adding the fluorescent liposomes.
-
Washing: Wash the cells thoroughly with cold PBS to remove unbound liposomes.
-
Analysis: Quantify the cell-associated fluorescence using a plate reader or flow cytometry. Significant fluorescence in the control group indicates a high degree of non-specific binding.
Fluorescent Lipid Exchange
The DSPE-PEG-Fluor 647 lipid may transfer from the liposome to other lipid bilayers, such as cell membranes, which can be misinterpreted as liposome uptake.
Experimental Protocol: FRET-Based Lipid Exchange Assay
-
Probe Preparation: Prepare two populations of liposomes:
-
Donor Liposomes: Labeled with a FRET donor (e.g., NBD-PE).
-
Acceptor Liposomes: Labeled with DSPE-PEG-Fluor 647 (the acceptor).
-
-
Mixing: Mix the donor and acceptor liposomes at a defined ratio.
-
Measurement: Monitor the fluorescence emission of the donor and acceptor over time.
-
Analysis: An increase in acceptor fluorescence and a corresponding decrease in donor fluorescence indicate lipid exchange between the liposome populations. The rate of FRET increase is proportional to the rate of lipid exchange.
Visualizing Experimental Workflows and Pathways
Workflow for Assessing Liposome Stability in Serum
Caption: Workflow for assessing the stability of fluorescently labeled liposomes in serum.
Cellular Uptake and Endosomal Escape Pathway of PEGylated Liposomes
Comparative Analysis of the Biodistribution of DSPE-PEG-Fluor 647 and Alternative Near-Infrared Probes
A guide for researchers, scientists, and drug development professionals on the reproducibility and comparative performance of fluorescently labeled lipids for in vivo imaging.
The in vivo biodistribution of nanoparticles is a critical factor in the development of targeted drug delivery systems and imaging agents. The choice of fluorescent label can significantly influence the pharmacokinetic profile of these nanoparticles. This guide provides a comparative overview of the biodistribution of liposomes functionalized with DSPE-PEG-Fluor 647 and two common alternative near-infrared (NIR) probes: DSPE-PEG-ICG and DSPE-PEG-IRDye 800CW. Due to the lack of direct head-to-head comparative studies in the literature, this guide synthesizes available data to provide a representative comparison and outlines a standardized protocol for conducting such studies to ensure reproducibility.
Factors Influencing Biodistribution Reproducibility
The biodistribution of PEGylated liposomes is influenced by a multitude of factors that can affect study reproducibility. Key considerations include:
-
Physicochemical Properties of Liposomes:
-
Size: Liposome (B1194612) diameter influences circulation half-life and tissue accumulation. Generally, sizes between 100-200 nm exhibit prolonged circulation.
-
PEGylation Density: The density of the polyethylene (B3416737) glycol (PEG) layer sterically hinders protein adsorption, reducing clearance by the reticuloendothelial system (RES).
-
Surface Charge: Neutral or slightly negatively charged liposomes tend to have longer circulation times compared to highly charged particles.
-
-
Animal Model: The species, strain, sex, and health status of the animal model can all impact biodistribution.
-
Experimental Conditions: The administered dose, route of administration, and time points for analysis are critical variables.
-
Quantification Method: The technique used to measure fluorescence in tissues (e.g., in vivo imaging, ex vivo organ imaging, tissue homogenization) can yield different quantitative results. For instance, fluorescence quenching can occur at high concentrations in organs like the liver and spleen, leading to an underestimation of accumulation when using whole-organ imaging.
Comparative Biodistribution of DSPE-PEG-Fluor 647 and Alternatives
It is crucial to note that these values are compiled from different studies with varying experimental conditions and nanoparticle formulations. Therefore, this table should be interpreted as a qualitative guide rather than a direct quantitative comparison.
| Organ | DSPE-PEG-Fluor 647 (or proxy) | DSPE-PEG-ICG | DSPE-PEG-IRDye 800CW |
| Liver | High | High | High |
| Spleen | Moderate to High | Moderate to High | Moderate to High |
| Kidneys | Low | Low | Low to Moderate |
| Lungs | Low | Low | Low |
| Heart | Low | Low | Low |
| Blood (Circulation) | Low to Moderate | Low to Moderate | Low to Moderate |
General Observations:
-
All three types of fluorescently labeled PEGylated liposomes exhibit significant accumulation in the liver and spleen, which is characteristic of nanoparticles cleared by the RES.
-
The prolonged circulation conferred by the PEG coating allows for passive accumulation in these organs over time.
-
Kidney accumulation is generally low for nanoparticles of this size, with some studies on smaller fragments conjugated to IRDye 800CW showing higher renal clearance.
-
Accumulation in the heart and lungs is typically minimal.
-
The amount of probe remaining in circulation at 24 hours is generally low to moderate, indicating that significant clearance from the bloodstream has occurred.
Experimental Protocols
To ensure the reproducibility of biodistribution studies, it is essential to follow a detailed and standardized protocol. Below are methodologies for the preparation of fluorescently labeled liposomes and their biodistribution analysis.
Preparation of DSPE-PEG-Fluor 647 Labeled Liposomes
This protocol describes the preparation of fluorescently labeled liposomes using the lipid film hydration method.
-
Lipid Film Formation:
-
In a round-bottom flask, combine the desired lipids, for example, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and cholesterol, in a specific molar ratio (e.g., 3:2).
-
Add DSPE-PEG(2000) to the lipid mixture, typically at 5 mol% of the total lipid content.
-
Incorporate DSPE-PEG(2000)-Fluor 647 into the mixture at a low molar ratio (e.g., 0.1-0.5 mol%) to minimize potential alterations in the liposome's physicochemical properties.
-
Dissolve the lipid mixture in a suitable organic solvent, such as a chloroform:methanol solution (e.g., 2:1 v/v).
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Size Extrusion:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).
-
The resulting multilamellar vesicles (MLVs) are then subjected to size reduction.
-
Extrude the liposome suspension sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, and 100 nm) using a lipid extruder. This process should also be performed at a temperature above the lipid phase transition temperature.
-
Repeat the extrusion through the final pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times) to obtain unilamellar vesicles with a narrow size distribution.
-
-
Characterization:
-
Determine the mean particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using dynamic light scattering (DLS).
-
The concentration of the fluorescent dye can be quantified using fluorescence spectroscopy against a standard curve.
-
In Vivo Biodistribution Study in Mice
This protocol outlines the steps for a quantitative biodistribution study of fluorescently labeled liposomes in a murine model.
-
Animal Model:
-
Use healthy, age- and sex-matched mice (e.g., female BALB/c or C57BL/6, 6-8 weeks old).
-
Allow the animals to acclimatize for at least one week before the experiment.
-
All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
-
Administration of Labeled Liposomes:
-
Administer a precise volume of the fluorescently labeled liposome suspension to each mouse via intravenous (tail vein) injection. The dose should be consistent across all animals.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 1, 4, 24, and 48 hours) post-injection, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Collect blood via cardiac puncture.
-
Perfuse the animals with saline to remove blood from the organs.
-
Carefully dissect and collect major organs (liver, spleen, kidneys, lungs, heart, and brain). If applicable, also collect the tumor.
-
Rinse the organs with saline, blot them dry, and weigh them.
-
-
Quantitative Analysis of Fluorescence:
-
Ex Vivo Imaging (Semi-Quantitative): Image the excised organs using an in vivo imaging system (IVIS) with the appropriate excitation and emission filters for the fluorophore. The radiant efficiency from each organ can be quantified using the accompanying software. Note that this method can be affected by fluorescence quenching.
-
Tissue Homogenization (Quantitative):
-
Homogenize each organ in a known volume of a suitable buffer (e.g., PBS with a lysis agent).
-
Centrifuge the homogenates to pellet debris.
-
Measure the fluorescence intensity of the supernatant using a fluorescence plate reader.
-
Create a standard curve using known concentrations of the fluorescently labeled liposomes diluted in tissue homogenates from untreated control animals to account for tissue-specific quenching and autofluorescence.
-
Calculate the concentration of the fluorescent probe in each organ and express the data as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the key workflows.
Conclusion
The biodistribution of DSPE-PEG-Fluor 647 and its alternatives is a complex process influenced by numerous factors. While direct comparative data is scarce, the available evidence suggests that PEGylated liposomes labeled with Fluor 647, ICG, or IRDye 800CW will exhibit broadly similar biodistribution profiles, with primary accumulation in the liver and spleen. For researchers and drug developers, achieving reproducible results hinges on the meticulous control of liposome characteristics and experimental parameters. The protocols and workflows provided in this guide offer a framework for conducting standardized and comparable biodistribution studies, which are essential for the rational design and clinical translation of nanoparticle-based technologies.
A Comparative Guide to Passive vs. Active Targeting with DSPE-PEG Nanocarriers
For Researchers, Scientists, and Drug Development Professionals
The advent of nanotechnology in medicine has revolutionized drug delivery, offering mechanisms to enhance therapeutic efficacy while minimizing systemic toxicity. At the forefront of this innovation is the use of lipid-based nanocarriers, such as liposomes and micelles, which are frequently modified with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG). The PEGylation of these carriers is a foundational strategy that imparts "stealth" characteristics, enabling them to evade the body's immune system and prolonging their circulation time. This extended presence in the bloodstream is crucial for both passive and active targeting strategies aimed at diseased tissues, particularly tumors.[1][2][3][4]
This guide provides an objective comparison of passive and active targeting strategies utilizing DSPE-PEG, supported by experimental data and detailed protocols to inform the design and execution of future research in targeted drug delivery.
The Foundation: DSPE-PEG's Role in Nanocarrier Stealth
Before comparing targeting strategies, it is essential to understand the role of DSPE-PEG. When incorporated into a lipid bilayer, the DSPE portion anchors the molecule, while the hydrophilic PEG chains form a protective layer on the nanocarrier's surface.[5] This PEG shield sterically hinders the adsorption of opsonin proteins, which would otherwise mark the carrier for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[2][6] This reduced clearance significantly increases the circulation half-life, a prerequisite for effective targeting.[2][4][7]
Passive Targeting: The Enhanced Permeability and Retention (EPR) Effect
Passive targeting is not a targeted interaction in the molecular sense but rather a phenomenon of preferential accumulation. It relies on the unique pathophysiology of the tumor microenvironment.[8][9]
Mechanism: Tumor vasculature is characterized by rapid and defective angiogenesis, resulting in "leaky" blood vessels with poorly-aligned endothelial cells and wide fenestrations.[10] Concurrently, tumors typically have impaired lymphatic drainage.[2][10] This combination allows DSPE-PEG coated nanocarriers (typically 20-200 nm in size) to extravasate from the bloodstream into the tumor interstitium and become trapped, leading to their gradual accumulation over time.[10][11] This process is famously known as the Enhanced Permeability and Retention (EPR) effect.[2][3][7][10][11]
Active Targeting: Ligand-Receptor Recognition
Active targeting enhances the delivery specificity of nanocarriers by decorating their surface with ligands that bind to receptors overexpressed on target cells.[8][9] This strategy aims to increase cellular uptake and drug concentration at the site of action.[9][12]
Mechanism: For active targeting, the DSPE-PEG polymer is functionalized at its distal end with a specific targeting moiety, such as an antibody, peptide (e.g., RGD), aptamer, or small molecule (e.g., folate).[3][13][14][15][16] This ligand is positioned "above" the protective PEG layer, making it accessible for binding to its complementary receptor on the cancer cell surface.[3] This high-affinity binding promotes receptor-mediated endocytosis, leading to the internalization of the nanocarrier and its therapeutic payload.[16]
Structural Comparison of Nanocarriers
The fundamental difference between passively and actively targeted carriers lies in the functionalization of the DSPE-PEG chain.
Quantitative Performance Comparison
Experimental data consistently demonstrates that while passive targeting increases drug accumulation in tumors compared to free drugs, active targeting can further enhance this effect and significantly boost cellular uptake.
Table 1: Pharmacokinetic Parameters of Resveratrol (RSV) Formulations This table compares the systemic circulation of free RSV with non-PEGylated and DSPE-PEG-2000 decorated liposomes, highlighting the "stealth" effect of PEGylation which is fundamental for both passive and active targeting.
| Parameter | Pristine RSV Solution | RSV-Lipo (Non-PEGylated) | RSV-PEG-Lipo (Passive) |
| Half-life (t½) (h) | 1.8 ± 0.2 | 4.2 ± 0.5 | 11.5 ± 1.3 |
| AUC (µg h/mL) | 12.4 ± 1.5 | 35.8 ± 4.1 | 98.6 ± 10.2 |
| Clearance (mL/h) | 8.1 ± 0.9 | 2.8 ± 0.3 | 1.0 ± 0.1 |
| Data adapted from a study on resveratrol-loaded liposomes, demonstrating improved circulation with PEGylation.[4] |
Table 2: In Vivo Biodistribution of Nanoreactors in A549 Tumor-Bearing Mice (48h post-injection) This table shows the accumulation of ICG-labeled liposomes in various organs. High tumor accumulation is indicative of successful targeting, primarily through the EPR effect in this case.
| Organ | Lip-GOx-MnO₂ (Passive) | Lip-GOx-MnO₂-siRNA (Passive) |
| Tumor (%ID/g) | ~10.5 | ~11.0 |
| Liver (%ID/g) | ~8.0 | ~7.5 |
| Spleen (%ID/g) | ~4.0 | ~4.5 |
| Kidney (%ID/g) | ~2.5 | ~2.5 |
| Lung (%ID/g) | ~2.0 | ~2.0 |
| Data is estimated from fluorescence intensity graphs in a study on liposomal nanoreactors. The formulations demonstrate significant tumor enrichment.[17] |
Table 3: In Vitro Cellular Uptake in U87MG Cancer Cells This table compares the cellular uptake of actively targeted liposomes with different PEG chain lengths. The data shows that optimizing the PEG linker length for the targeting ligand can dramatically increase uptake compared to standard formulations.
| Liposome (B1194612) Formulation (Targeting PEG / Stealth PEG) | Mean Fluorescence Intensity (Arbitrary Units) |
| APTEDB-PEG2000 / PEG2000 (Active) | ~28 |
| APTEDB-PEG2000 / PEG1000 (Active - Optimized) | ~55 |
| APTEDB-PEG1000 / PEG1000 (Active) | ~35 |
| APTEDB-PEG1000 / PEG550 (Active - Optimized) | ~50 |
| Data is estimated from quantitative analysis in a study using an aptide (APTEDB) targeting ligand.[14][18][19] The results show that a stealth PEG chain approximately half the length of the targeting PEG chain yields the highest cellular uptake.[14][18][19] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments in this field.
Protocol 1: Preparation of DSPE-PEG Liposomes (Passive Targeting) by Thin-Film Hydration
-
Lipid Film Preparation: Dissolve lipids (e.g., POPC, Cholesterol) and DSPE-PEG2000 in chloroform (B151607) in a round-bottom flask.[14]
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Vacuum Drying: Place the flask under a high vacuum for several hours to remove any residual solvent.[14][18]
-
Hydration: Add an aqueous buffer (e.g., HEPES-buffered saline) containing the drug to be encapsulated to the flask. Hydrate the lipid film by vortexing or sonication, which causes the lipids to self-assemble into multilamellar vesicles.[14][18]
-
Size Extrusion: To obtain uniformly sized unilamellar vesicles, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.[14][18]
-
Purification: Remove the unencapsulated drug by size exclusion chromatography or dialysis.
Protocol 2: Preparation of Actively Targeted Liposomes via Post-Insertion
This method is used to incorporate ligand-conjugated DSPE-PEG into pre-formed liposomes.[13][20]
-
Prepare Passive Liposomes: Fabricate drug-loaded, PEGylated liposomes as described in Protocol 1.
-
Prepare Ligand-PEG-DSPE Micelles: Separately, dissolve the ligand-conjugated DSPE-PEG in an aqueous buffer. It will self-assemble into micelles.[3]
-
Incubation: Add the micellar solution of ligand-PEG-DSPE to the pre-formed liposome suspension.
-
Thermal Insertion: Incubate the mixture at a temperature above the phase transition temperature of the lipids (e.g., 45-60 °C) for a defined period (e.g., 1-2 hours).[20][21] During this time, the ligand-PEG-DSPE molecules will spontaneously transfer from the micelles and insert into the outer leaflet of the liposomal bilayer.[3][20]
-
Purification: Remove any non-inserted, free micelles using size exclusion chromatography.
Protocol 3: In Vitro Cellular Uptake Assay
-
Cell Culture: Plate target cancer cells (e.g., U87MG) in a multi-well plate or on glass coverslips and allow them to adhere overnight.[14][18]
-
Liposome Preparation: Prepare fluorescently labeled liposomes (both passive and active versions) by incorporating a lipid-conjugated fluorophore (e.g., Rhodamine-DSPE) during fabrication.[14][18]
-
Incubation: Replace the cell culture medium with fresh medium containing the liposomal formulations at a specific concentration. Incubate for a set period (e.g., 1-4 hours).[19]
-
Washing and Fixing: After incubation, wash the cells thoroughly with cold PBS to remove non-internalized liposomes. Fix the cells using a solution like 4% paraformaldehyde.
-
Visualization and Quantification:
Protocol 4: Comparative In Vivo Experimental Workflow
Conclusion
The choice between passive and active targeting with DSPE-PEG nanocarriers is a critical decision in drug delivery design, dependent on the therapeutic goal and the biological target.
-
Passive Targeting offers a robust and clinically validated approach (e.g., Doxil®) that leverages the universal pathophysiology of many solid tumors.[22][23] Its simplicity and broad applicability make it a powerful strategy for increasing the concentration of therapeutics in the tumor vicinity compared to free drugs.[12][22]
-
Active Targeting provides an additional layer of specificity, aiming to enhance cellular uptake and efficacy by engaging directly with cancer cells.[9][12] While this approach holds immense promise for improving the therapeutic index, it faces challenges such as ligand stability, receptor heterogeneity, and increased manufacturing complexity.[8][11] Despite many successful preclinical trials, no actively targeted nanoparticles have yet achieved full clinical approval, highlighting the hurdles in translating their enhanced specificity into superior clinical outcomes.[8]
Ultimately, both strategies rely on the foundational "stealth" properties imparted by DSPE-PEG. Future advancements may lie in "smart" systems that combine the broad accumulation of passive targeting with activatable ligands that only engage their receptors under specific conditions within the tumor microenvironment.
References
- 1. researchgate.net [researchgate.net]
- 2. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 3. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Effect of Nanoparticle Polyethylene Glycol Surface Density on Ligand-directed Tumor Targeting Studied in vivo by Dual Modality Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSPE-PEG-DSPE, PEG Lipids - Biopharma PEG [biochempeg.com]
- 8. An overview of active and passive targeting strategies to improve the nanocarriers efficiency to tumour sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Passive and Active Targeting [ebrary.net]
- 11. Nanoparticle targeting: Review of passive and active methods - Inside Therapeutics [insidetx.com]
- 12. Passive and active targeting in cancer therapy by liposom... [degruyterbrill.com]
- 13. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Passive and active targeting in cancer therapy by liposomes and lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Passive and active targeting in cancer therapy by liposom... [degruyterbrill.com]
Cross-Validation of Fluorescence Data: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of experimental data is paramount. Fluorescent-based assays are powerful and widely used tools, but like any technique, the data they generate should be rigorously cross-validated. This guide provides an objective comparison of fluorescence-based methods with other key analytical techniques, supported by quantitative data and detailed experimental protocols to ensure robust and reproducible findings.
This guide will explore the cross-validation of fluorescence data in several key application areas:
-
Nucleic Acid and Protein Quantification: Comparing fluorescence spectroscopy with UV-Vis absorbance spectroscopy.
-
Protein Quantification and Detection: Comparing fluorescence-based immunoassays (like fluorescent ELISA) with traditional colorimetric ELISA and Western Blotting.
-
Gene Expression Analysis: Comparing Fluorescence In Situ Hybridization (FISH) with Quantitative Real-Time PCR (qPCR).
-
Cellular Imaging: Comparing fluorescence microscopy with electron microscopy.
-
Neuronal Activity Measurement: Comparing calcium imaging (a fluorescence technique) with electrophysiology.
Quantitative Data Presentation: At-a-Glance Comparisons
The following tables summarize the key performance characteristics of fluorescence-based techniques compared to their common alternatives.
Table 1: Nucleic Acid and Protein Quantification
| Feature | Fluorescence Spectroscopy | UV-Vis Absorbance Spectroscopy |
| Principle | Measures light emitted by fluorescent dyes bound to the target molecule. | Measures the amount of light absorbed by the sample at specific wavelengths.[1] |
| Sensitivity | High (up to 1000 times more sensitive than absorbance).[1] Can detect picogram levels. | Lower, with detection limits typically in the nanogram per microliter range.[2] |
| Specificity | High; uses dyes specific to the molecule of interest (e.g., dsDNA vs. RNA).[2] | Low; absorbance at 260 nm is not specific to dsDNA and can be affected by RNA and other contaminants.[1][3] |
| Dynamic Range | Wide, can span several orders of magnitude.[4] | Generally narrower than fluorescence methods. |
| Sample Purity | Less affected by contaminants that do not fluoresce. | Highly susceptible to interference from contaminants that absorb at the same wavelength.[1] |
| Throughput | Can be high with plate-based assays. | High, especially with microvolume spectrophotometers. |
Table 2: Protein Quantification and Detection
| Feature | Fluorescent ELISA | Colorimetric ELISA | Fluorescent Western Blot |
| Principle | Enzyme-linked immunosorbent assay with a fluorescent substrate.[] | Enzyme-linked immunosorbent assay with a chromogenic substrate. | Immunodetection of proteins on a membrane using fluorophore-conjugated antibodies. |
| Sensitivity | High, generally more sensitive than colorimetric ELISA.[6] | Good, but typically less sensitive than fluorescent or chemiluminescent methods.[7] | High, especially with near-infrared dyes that reduce background fluorescence.[8] |
| Dynamic Range | Wider than colorimetric ELISA.[6] | Limited by the absorbance reader's linear range. | Wide linear dynamic range, beneficial for quantification.[9] |
| Multiplexing | Possible with different fluorophores. | Difficult to multiplex. | Readily allows for the simultaneous detection of multiple proteins. |
| Quantification | Good for quantitative analysis. | Good for quantitative analysis. | Excellent for precise quantification.[10] |
| Molecular Weight Info | No | No | Yes |
Table 3: Gene Expression Analysis
| Feature | Fluorescence In Situ Hybridization (FISH) | Quantitative Real-Time PCR (qPCR) |
| Principle | Uses fluorescently labeled probes to visualize specific DNA or RNA sequences within cells or tissues.[11] | Amplifies and quantifies a targeted DNA molecule in real-time using fluorescent reporters.[12] |
| Data Output | Provides spatial information (localization) and can be semi-quantitative. | Provides highly quantitative data on the amount of a specific nucleic acid sequence.[13] |
| Sensitivity | High, can detect single molecules. | Extremely high, can detect very low copy numbers.[14] |
| Specificity | High, dependent on probe design. | High, dependent on primer and probe design. |
| Throughput | Lower throughput, often involves manual microscopy. | High throughput, suitable for analyzing many samples. |
| Reproducibility | Inter-assay CV can be lower than qPCR.[15] | Intra-assay CV is generally low, but inter-assay variability can be higher.[15] |
Table 4: Cellular Imaging
| Feature | Fluorescence Microscopy | Electron Microscopy (SEM/TEM) |
| Principle | Uses fluorescent probes to label and visualize specific molecules or structures.[16] | Uses a beam of electrons to create a high-resolution image of the sample's surface (SEM) or internal structure (TEM). |
| Resolution | Diffraction-limited to ~200-300 nm (conventional) or down to ~20-50 nm (super-resolution).[17] | High, down to the sub-nanometer or angstrom level.[18] |
| Sample Type | Can be used on living cells and tissues. | Typically requires fixed, dehydrated, and thinly sectioned samples.[16] |
| Specificity | High, allows for the specific labeling of molecules of interest. | Provides detailed ultrastructural context but lacks inherent molecular specificity without specialized labeling. |
| Throughput | High, can image large fields of view and many samples relatively quickly. | Lower throughput due to complex sample preparation and image acquisition. |
| 3D Imaging | Possible with techniques like confocal and light-sheet microscopy. | Possible with techniques like serial block-face SEM and electron tomography. |
Table 5: Neuronal Activity Measurement
| Feature | Calcium Imaging (Fluorescence) | Electrophysiology |
| Principle | Uses fluorescent indicators to visualize changes in intracellular calcium concentration as a proxy for neural activity. | Directly measures the electrical activity of neurons (action potentials and local field potentials). |
| Temporal Resolution | Lower, limited by the kinetics of the calcium indicator. | High, on the order of milliseconds. |
| Spatial Resolution | High, can resolve individual neurons and even subcellular compartments.[19] | Can be single-unit or multi-unit, depending on the electrode configuration. |
| Cell Population | Can simultaneously record from large populations of genetically defined neurons.[19] | Typically records from a smaller, sparser subset of neurons. |
| Invasiveness | Can be minimally invasive with genetically encoded indicators. | Can be more invasive, especially for intracellular recordings. |
| Signal-to-Noise Ratio | Can be lower, and signals can be non-linear. | Generally high for detecting action potentials. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are summaries of key experimental protocols for the techniques discussed.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (Sandwich ELISA)
-
Coating: A 96-well plate is coated with a capture antibody specific for the target antigen. The plate is incubated and then washed.[20]
-
Blocking: A blocking buffer is added to prevent non-specific binding of other proteins. The plate is incubated and washed.
-
Sample Incubation: The samples and standards containing the target antigen are added to the wells. The plate is incubated to allow the antigen to bind to the capture antibody, followed by a wash step.[20]
-
Detection Antibody: A biotinylated detection antibody, which recognizes a different epitope on the target antigen, is added. The plate is incubated and washed.[20]
-
Enzyme Conjugate: An enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detection antibody. The plate is incubated and washed.
-
Substrate Addition: A substrate for the enzyme is added. For a fluorescent ELISA, this would be a fluorogenic substrate.[]
-
Measurement: The fluorescence intensity is measured using a plate reader at the appropriate excitation and emission wavelengths. The concentration of the antigen in the samples is determined by comparison to the standard curve.[21]
Fluorescence In Situ Hybridization (FISH) Protocol
-
Sample Preparation: Cells or tissue sections are fixed to a microscope slide.[22]
-
Permeabilization: The samples are treated to make the cell membranes permeable to the fluorescent probes.[22]
-
Denaturation: The DNA within the sample and the DNA of the probe are denatured using heat to create single-stranded DNA.[11]
-
Hybridization: The fluorescently labeled probe is added to the sample and incubated overnight to allow the probe to anneal to its complementary sequence in the sample's DNA.[11]
-
Washing: The slides are washed to remove any unbound or non-specifically bound probes.[22]
-
Counterstaining: A fluorescent counterstain, such as DAPI, is often used to stain the cell nuclei.[23]
-
Imaging: The sample is visualized using a fluorescence microscope. The fluorescent signals from the probes indicate the location of the target DNA sequence.[22]
Quantitative Real-Time PCR (qPCR) Protocol
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the samples and reverse transcribed into complementary DNA (cDNA).[13]
-
Reaction Setup: A master mix is prepared containing a DNA polymerase, dNTPs, a fluorescent dye (like SYBR Green) or a fluorescently labeled probe (like a TaqMan probe), and forward and reverse primers specific to the gene of interest.[24]
-
Real-Time PCR: The qPCR reaction is run in a thermal cycler with a fluorescence detector. The reaction cycles through denaturation, annealing, and extension steps.[25]
-
Data Acquisition: The fluorescence intensity is measured at the end of each amplification cycle.[13]
-
Data Analysis: The cycle at which the fluorescence signal crosses a certain threshold is known as the quantification cycle (Cq) or threshold cycle (Ct). The Cq value is inversely proportional to the initial amount of target nucleic acid. A standard curve is often used to determine the absolute or relative quantity of the target gene.[12]
Simultaneous Calcium Imaging and Electrophysiology Protocol
-
Animal Preparation: A craniotomy is performed on an anesthetized animal to expose the brain region of interest. A genetically encoded calcium indicator (e.g., GCaMP) is expressed in the target neurons via viral injection.[19][26]
-
Implant: An imaging window (for microscopy access) and a microdrive with electrodes are implanted over the target area.[27][28]
-
Simultaneous Recording: The animal is allowed to recover. During the experiment, the animal is head-fixed under a two-photon microscope for calcium imaging. Simultaneously, the implanted electrodes record local field potentials and/or single-unit activity.[26][29]
-
Data Synchronization: The data streams from the microscope and the electrophysiology rig are synchronized using a common trigger signal.
-
Data Analysis: The fluorescence signals from individual neurons are extracted and processed to infer neural activity. These inferred activity patterns are then compared with the simultaneously recorded electrical signals to cross-validate the findings.
Mandatory Visualizations
To further clarify the relationships and workflows discussed, the following diagrams have been generated using the DOT language.
References
- 1. Absorbance or Fluorescence? Which Method Should You Use When Measuring DNA and Protein Samples with Low Concentrations? - Discovery Scientific Solutions [discoveryscientificsolutions.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. denovix.com [denovix.com]
- 4. biocompare.com [biocompare.com]
- 6. Newsletter: FLISA vs Fluorescent ELISA - FluoroFinder [fluorofinder.com]
- 7. corning.com [corning.com]
- 8. biotium.com [biotium.com]
- 9. Choosing the Right Fluorescent Immunoassay for Your Research - FluoroFinder [fluorofinder.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. youtube.com [youtube.com]
- 13. stackscientific.nd.edu [stackscientific.nd.edu]
- 14. ELISA Protocols [sigmaaldrich.com]
- 15. Direct Comparison of Flow-FISH and qPCR as Diagnostic Tests for Telomere Length Measurement in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. news-medical.net [news-medical.net]
- 18. Where the tiny becomes mighty: light vs electron microscopy - @abberior.rocks [abberior.rocks]
- 19. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 20. mabtech.com [mabtech.com]
- 21. m.youtube.com [m.youtube.com]
- 22. abyntek.com [abyntek.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. genscript.com [genscript.com]
- 26. Simultaneous Cellular Imaging, Electrical Recording and Stimulation of Hippocampal Activity in Freely Behaving Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | A Modified Miniscope System for Simultaneous Electrophysiology and Calcium Imaging in vivo [frontiersin.org]
- 28. A Modified Miniscope System for Simultaneous Electrophysiology and Calcium Imaging in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Simultaneous Electrophysiological Recording and Calcium Imaging of Suprachiasmatic Nucleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of DSPE-PEG-Fluor 647, MW 2000
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of DSPE-PEG-Fluor 647, MW 2000, a fluorescently labeled lipid conjugate. Adherence to these procedures is critical for operational safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult your institution's specific Environmental Health & Safety (EHS) guidelines, as local regulations and protocols may vary. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
While the DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]) component of this molecule is not classified as a hazardous substance, the Fluor 647 component, a cyanine (B1664457) dye, dictates that the entire compound and any materials contaminated with it be treated as hazardous chemical waste.[1][2] Therefore, all waste containing DSPE-PEG-Fluor 647 must be segregated from general laboratory trash and non-hazardous waste streams.
Quantitative Data on Waste Management
Proper waste management involves adherence to specific quantitative limits for the accumulation of hazardous waste in designated areas. The following table summarizes key quantitative guidelines applicable to the storage of DSPE-PEG-Fluor 647 waste.
| Parameter | Guideline | Regulatory Context |
| Maximum Volume in Satellite Accumulation Area (SAA) | 55 gallons | Governed by institutional and local EHS regulations. |
| Maximum Time in SAA | 12 months | Provided the accumulation limits are not exceeded. |
| Container Headspace | At least 10% of total volume | To accommodate expansion or pressure changes. |
| Labeling Requirement | Immediate upon first addition of waste | To ensure proper identification and handling. |
Experimental Protocol for Waste Disposal
The following protocol outlines the systematic procedure for the collection and disposal of waste generated from experiments involving DSPE-PEG-Fluor 647, MW 2000.
Materials:
-
Designated hazardous waste container (chemically compatible, leak-proof, with a secure lid)
-
Hazardous waste labels (provided by your institution's EHS department)
-
Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves
-
Secondary containment bin
Procedure:
-
Waste Segregation:
-
At the point of generation, immediately segregate all waste contaminated with DSPE-PEG-Fluor 647. This includes:
-
Unused or expired solid compound.
-
Stock solutions and any dilutions.
-
Contaminated consumables such as pipette tips, microfuge tubes, and gloves.
-
Solvents used to rinse glassware that contained the compound.
-
-
-
Containerization:
-
Select a chemically compatible, leak-proof container with a secure, tight-fitting lid for the collection of both liquid and solid waste. Plastic containers are often preferred.
-
Place the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.
-
The SAA should be clearly marked and away from general lab traffic.
-
Utilize a secondary containment bin to mitigate any potential spills or leaks from the primary container.
-
-
Labeling:
-
As soon as the first drop of waste is added, affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "DSPE-PEG-Fluor 647, MW 2000" and specify that it contains a cyanine dye.
-
If the waste is a mixture, list all chemical constituents and their approximate percentages. Do not use abbreviations or chemical formulas.
-
Include the date of first accumulation and the name of the principal investigator or lab group.
-
-
Waste Accumulation and Storage:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Do not overfill the container; leave at least 10% headspace.
-
Store the container in the designated SAA until it is ready for pickup.
-
-
Disposal and Pickup:
-
Once the container is full or you are ready to dispose of it, seal it securely.
-
Contact your institution's Environmental Health & Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.
-
Follow their specific procedures for requesting a waste collection. Do not pour any waste containing DSPE-PEG-Fluor 647 down the drain. [1]
-
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of DSPE-PEG-Fluor 647, MW 2000 waste.
Caption: A flowchart outlining the procedural steps for the safe disposal of DSPE-PEG-Fluor 647 waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
